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  • Product: 4-Morpholineethanol-d4
  • CAS: 1185052-90-7

Core Science & Biosynthesis

Foundational

What are the chemical properties of 4-Morpholineethanol-d4?

An In-Depth Technical Guide to 4-Morpholineethanol-d4 for Advanced Research Applications Executive Summary 4-Morpholineethanol-d4 is a stable, isotopically labeled form of 4-Morpholineethanol, engineered for high-precisi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Morpholineethanol-d4 for Advanced Research Applications

Executive Summary

4-Morpholineethanol-d4 is a stable, isotopically labeled form of 4-Morpholineethanol, engineered for high-precision applications in analytical chemistry and drug development. The incorporation of four deuterium atoms provides a distinct mass shift, making it an exemplary internal standard for quantitative mass spectrometry-based assays. This guide elucidates the core chemical properties, strategic applications, and field-proven methodologies for employing 4-Morpholineethanol-d4, with a focus on its role in enhancing the accuracy and reliability of bioanalytical data for researchers, chromatographers, and drug metabolism professionals.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy is paramount. Biological matrices (e.g., plasma, urine, tissue homogenates) are inherently complex and variable, leading to unpredictable phenomena known as "matrix effects." These effects can cause ion suppression or enhancement, leading to significant variability in the analyte signal and compromising the integrity of the quantitative data.[1]

The most robust and widely accepted strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is a form of the analyte where several atoms (typically ¹H, ¹²C, or ¹⁵N) have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). 4-Morpholineethanol-d4 is the deuterated analogue of 4-Morpholineethanol.[3] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same matrix effects and extraction recovery inefficiencies.[2] However, due to its higher mass, it is easily distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS signal, variations are normalized, leading to highly accurate and precise quantification.[1][4]

Physicochemical Properties: A Comparative Analysis

The defining characteristics of 4-Morpholineethanol-d4 are best understood in direct comparison with its non-labeled counterpart. The strategic placement of deuterium on the ethanol moiety ensures chemical stability while providing a clear mass differentiation.

Property4-Morpholineethanol-d4 4-Morpholineethanol (Unlabeled) Source(s)
CAS Number 1185052-90-7622-40-2[3][5]
Molecular Formula C₆H₉D₄NO₂C₆H₁₃NO₂[3][6]
Molecular Weight 135.20 g/mol 131.17 g/mol [5][7]
Appearance Colourless OilColourless to Pale Yellow Liquid[3][8]
Isotopic Purity Typically ≥99 atom % DN/A[5]
Density (at 25°C) ~1.08 g/mL (predicted)1.083 g/mL[7]
Boiling Point ~227°C (predicted)227°C (at 757 mmHg)[7]
Melting Point N/A-1.6°C[9]
Flash Point N/A98°C (closed cup)[7]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, MethanolMiscible with water; Soluble in Chloroform, Methanol[9][10]
Storage 2-8°C Refrigerator or Room TemperatureRoom Temperature[3][5]

Core Application: The SIL-IS in Quantitative Bioanalysis

The primary and most critical application of 4-Morpholineethanol-d4 is as an internal standard in quantitative assays. Its unlabeled form, 4-Morpholineethanol, is a key structural motif and metabolite in various pharmaceutical compounds, including ester prodrugs of drugs like naproxen.[3][8] Therefore, the deuterated version is indispensable for pharmacokinetic (PK) and drug metabolism (DMPK) studies involving these parent compounds.

Principle of Operation

The workflow for using 4-Morpholineethanol-d4 as a SIL-IS is a self-validating system. A known, fixed concentration of the d4-standard is spiked into all samples (calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process. Any loss or signal variation experienced by the analyte during extraction, chromatography, or ionization will be mirrored by the d4-standard.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) spike Spike with 4-Morpholineethanol-d4 (IS) sample->spike Add fixed amount of IS extract Extraction (Protein Precipitation, SPE, LLE) spike->extract Analyte + IS mixture lc HPLC/UPLC Separation extract->lc Inject extract ms Tandem Mass Spectrometer (Detection) lc->ms Co-elution of Analyte and IS ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Plot Ratio vs. Concentration (Calibration Curve) ratio->curve quant Quantify Unknowns curve->quant

Caption: Bioanalytical workflow using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Exemplary Protocol: Quantification of a Target Analyte in Human Plasma

This protocol provides a representative methodology for using 4-Morpholineethanol-d4 to quantify its unlabeled analogue in human plasma.

Objective: To determine the concentration of 4-Morpholineethanol in human plasma samples using a validated LC-MS/MS method.

Materials:

  • Human plasma (K₂EDTA)

  • 4-Morpholineethanol (analyte standard)

  • 4-Morpholineethanol-d4 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well collection plates

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of both the analyte and the IS (4-Morpholineethanol-d4) in methanol.

    • Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution with 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.

    • Causality: To each well, add 10 µL of the 100 ng/mL IS working solution. This early addition ensures the IS accounts for variability in all subsequent steps.

    • Add 200 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

    • Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Trustworthiness: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis. This separation of supernatant from the protein pellet is critical for preventing column clogging and instrument contamination.

  • LC-MS/MS Conditions:

    • HPLC System: Standard UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

    • MS/MS Transitions (MRM - Multiple Reaction Monitoring):

      • 4-Morpholineethanol (Analyte): Q1: 132.2 → Q3: 100.2 (hypothetical fragment, represents loss of the hydroxyethyl side chain).

      • 4-Morpholineethanol-d4 (IS): Q1: 136.2 → Q3: 100.2 (The fragment is the same, as deuterium is on the part that is cleaved off, but the precursor ion is +4 Da heavier).

    • Rationale: The selection of specific precursor-to-product ion transitions provides high selectivity, ensuring that the instrument only measures the compounds of interest.

Spectral Characteristics and Structural Confirmation

The primary analytical distinction arises from the mass difference. The four deuterium atoms increase the monoisotopic mass by approximately 4 Da.

Caption: Comparative structures of unlabeled and d4-labeled 4-Morpholineethanol.

  • Mass Spectrometry: In a mass spectrum, 4-Morpholineethanol-d4 will appear at a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart (e.g., [M+H]⁺ of ~136.2 vs. ~132.2). This clear separation is the basis of its utility.[11][12]

  • NMR Spectroscopy: While not used for routine quantification, ¹H NMR would confirm the absence of protons at the deuterated positions, and ²H (Deuterium) NMR would show signals corresponding to the locations of the deuterium atoms, confirming the isotopic labeling pattern.[13]

Handling, Storage, and Stability

To ensure the integrity of this critical reagent, proper handling and storage are essential.

  • Storage: The compound should be stored under recommended conditions, which can range from room temperature to 2-8°C, depending on the supplier.[3][5] It is often supplied as a neat oil or in a solution.

  • Stability: 4-Morpholineethanol-d4 is chemically stable if stored correctly.[5] However, for GMP/GLP-compliant studies, it is best practice to re-qualify the purity and concentration of stock solutions periodically. Suppliers often recommend re-analysis after extended periods, such as three years.[5]

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handle in a well-ventilated area.

Conclusion

4-Morpholineethanol-d4 is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex research environments. Its properties as a stable isotope-labeled internal standard directly address the fundamental challenges of variability in bioanalytical assays. By providing a reliable reference point that behaves identically to the analyte of interest, it ensures that quantitative results are accurate, precise, and reproducible, thereby upholding the highest standards of scientific integrity in drug discovery and development.

References

  • Pharmaffiliates. (n.d.). CAS No : 1185052-90-7| Chemical Name : 4-Morpholineethanol-d4.
  • C/D/N Isotopes Inc. (n.d.). 4-(2-Hydroxyethyl-d4)morpholine.
  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2).
  • NIST. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Mass spectrum (electron ionization) of 4-Morpholineethanol. In NIST Chemistry WebBook, SRD 69.
  • HuiCheng Biotech. (n.d.). 4-Morpholineethanol-d4.
  • PubChem. (n.d.). 2-Morpholinoethanol.
  • NIST. (n.d.). 4-Morpholineethanol General Information. In NIST Chemistry WebBook, SRD 69.
  • Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%.
  • PharmaCompass. (n.d.). 4-(2-hydroxyethyl) morpholine Drug Information.
  • ChemicalBook. (n.d.). 4-MORPHOLINEETHANOL-D4 CAS#: 1185052-90-7.
  • ECHEMI. (n.d.). Buy 4-Morpholineethanol Industrial Grade.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis.
  • Biomol. (n.d.). Sulfadiazine-d4 | CAS 1020719-78-1.
  • Pharmaffiliates. (n.d.). CAS No : 1020719-80-5| Chemical Name : Sulfadimethoxine-d4.
  • Biomol. (n.d.). Tenofovir-d6 | CAS 1020719-94-1.
  • Simson Pharma Limited. (n.d.). 4-Morpholineethanol | CAS No- 622-40-2.
  • Guidechem. (n.d.). CAS 1185052-90-7 | 4-MORPHOLINEETHANOL-D4 - Suppliers list.
  • SpectraBase. (n.d.). 4-Morpholineethanol - Optional[1H NMR].
  • Sussex Research Laboratories Inc. (n.d.). SI200020: Tenofovir-d6 | 1020719-94-1.
  • PharmaCompass. (n.d.). 4-MORPHOLINEETHANOL Drug Information.
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine.
  • K.A. van der Fels-Klerx, H. J., et al. (2014). Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry.
  • Santa Cruz Biotechnology. (n.d.). Sulfadimethoxine-d4 | CAS 1020719-80-5.
  • Yongkiettrakul, S. (2013). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS?
  • Jeppson, J., Dibbern, E., & Nachi, R. (n.d.). Bioanalytical LC-MS/MS Method for the Determination of a Vitamin E Analog in Human Plasma. Celerion.
  • Yuan, L., et al. (2024).

Sources

Exploratory

Introduction: The Imperative for High-Quality Deuterated Standards

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholineethanol-d4 Abstract: This technical guide provides a comprehensive methodology for the synthesis and characterization of 4-Morpholineethano...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholineethanol-d4

Abstract: This technical guide provides a comprehensive methodology for the synthesis and characterization of 4-Morpholineethanol-d4 (N-(2-hydroxyethyl-d4)morpholine). As a deuterated stable isotope-labeled internal standard, this molecule is of critical importance for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays for pharmacokinetic and drug metabolism research. This document details a robust synthetic protocol, explains the scientific rationale behind key experimental decisions, and outlines a rigorous analytical workflow for structural verification and purity assessment, ensuring the final product meets the high standards required for its intended use.

In the landscape of modern drug development, the precise quantification of drug candidates and their metabolites in biological matrices is non-negotiable. Stable Isotope Labeled (SIL) internal standards are the gold standard for LC-MS bioanalysis, and deuterated analogues are the most frequently employed. 4-Morpholineethanol-d4 is the ideal internal standard for its non-labeled counterpart, 4-Morpholineethanol, a compound that serves as a key building block in various pharmaceuticals.[1][2][3] The incorporation of four deuterium atoms on the N-ethyl group provides a sufficient mass shift (4 Da) to distinguish it from the analyte in a mass spectrometer, without significantly altering its physicochemical properties, such as polarity, ionization efficiency, and chromatographic retention time.

This near-identical behavior ensures that the internal standard accurately tracks the analyte through sample extraction, cleanup, and analysis, compensating for matrix effects and variability.[4] The production of such a standard, however, requires a synthesis that is both efficient and precise, followed by characterization that is exhaustive and definitive.

Strategic Synthesis of 4-Morpholineethanol-d4

The chosen synthetic route is the nucleophilic ring-opening of ethylene oxide-d4 by morpholine. This method is selected for its high atom economy, straightforward execution, and excellent control over the site of deuteration, yielding a product with high isotopic enrichment.

Synthetic Workflow

Synthesis_Workflow Morpholine Morpholine Reaction Nucleophilic Ring-Opening Morpholine->Reaction EthyleneOxide_d4 Ethylene Oxide-d4 EthyleneOxide_d4->Reaction Solvent Solvent (Methanol) Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Work-up Purification Purification (Flash Chromatography) CrudeProduct->Purification FinalProduct 4-Morpholineethanol-d4 (>98% Purity) Purification->FinalProduct Isolation

Caption: Synthetic pathway for 4-Morpholineethanol-d4 production.

Expertise-Driven Protocol

Materials:

  • Morpholine (≥99%)

  • Ethylene oxide-d4 (≥98 atom % D)

  • Methanol (Anhydrous)

  • Diethyl ether

  • Magnesium sulfate (Anhydrous)

  • Silica gel (for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: A solution of morpholine (1.0 eq.) in anhydrous methanol is prepared in a pressure-rated flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath.

  • Reagent Addition: Ethylene oxide-d4 (1.1 eq.) is carefully condensed or bubbled into the cooled solution. The vessel is then sealed securely.

    • Causality: Using a slight excess of the deuterated reagent ensures the complete consumption of the starting morpholine, simplifying subsequent purification. The reaction is performed in a sealed vessel due to the low boiling point and gaseous nature of ethylene oxide.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 16-24 hours. The reaction progress is monitored by TLC or LC-MS until the starting morpholine is no longer detectable.

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is the crude 4-Morpholineethanol-d4.

  • Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in dichloromethane) is employed to isolate the pure product.

    • Trustworthiness: This purification step is critical to remove any unreacted starting material, non-deuterated impurities, or potential side products (e.g., di-alkylation products), ensuring the high chemical purity required for an internal standard.

  • Final Isolation: Fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield 4-Morpholineethanol-d4 as a colorless oil. The product is stored under an inert atmosphere at 2-8°C.[5]

Rigorous Characterization for Standard Validation

To be deployed with confidence in a regulated bioanalytical environment, the synthesized compound must be subjected to a battery of analytical tests to confirm its structure, purity, and isotopic incorporation.

Characterization Workflow

Characterization_Workflow Product Purified 4-Morpholineethanol-d4 MS Mass Spectrometry (MS) Confirms MW & Isotopic Enrichment Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Deuteration Site Product->NMR HPLC HPLC/UPLC Determines Chemical Purity Product->HPLC Identity Structural Identity Confirmed MS->Identity Enrichment Isotopic Enrichment Confirmed MS->Enrichment NMR->Identity Purity Chemical Purity >98% HPLC->Purity Validation Validated Internal Standard Identity->Validation Purity->Validation Enrichment->Validation

Caption: Analytical workflow for validating the synthesized standard.

Data Presentation and Interpretation

The following table summarizes the expected analytical results for a successfully synthesized batch of 4-Morpholineethanol-d4.

Analytical Technique Parameter Expected Result Interpretation
Mass Spectrometry (ESI+) [M+H]⁺m/z 136.2Confirms the molecular weight of the d4-labeled compound (C₆H₉D₄NO₂). The non-deuterated analogue appears at m/z 132.2.[6][7]
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)δ ~3.7 ppm (t, 4H), δ ~2.5 ppm (t, 4H)Confirms the presence of the morpholine ring protons. The key validation is the absence of signals for the N-CH₂- and HO-CH₂- protons, which are deuterated.
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)δ ~67.0 ppm (2C), δ ~53.8 ppm (2C)Confirms the carbon backbone of the morpholine ring.
δ ~59 ppm (m), δ ~58 ppm (m)Confirms the two deuterated carbons of the ethyl group. Signals appear as multiplets due to C-D coupling.
HPLC/UPLC (UV detection) Purity≥98.0%Ensures the absence of significant chemical impurities that could interfere with quantification.
Isotopic Purity (MS) Deuterium Incorporation≥98 atom % DConfirms high isotopic enrichment, minimizing isotopic crosstalk with the non-labeled analyte.[8]

Conclusion

This guide outlines an expert-validated, reliable, and efficient process for the synthesis and characterization of 4-Morpholineethanol-d4. By following the detailed protocols and understanding the scientific rationale, researchers and drug development professionals can confidently produce or procure a high-quality internal standard. The rigorous analytical validation, combining mass spectrometry, NMR, and chromatography, provides a self-validating system that ensures the final product is fit-for-purpose in demanding, regulated bioanalytical applications.

References

  • Google Patents. (n.d.). Synthesis of deuterated morpholine derivatives (Patent No. US20150099714A1).
  • National Institute of Standards and Technology (NIST). (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of deuterated morpholine derivatives (Patent No. US8354557B2).
  • Pharmaffiliates. (n.d.). 4-Morpholineethanol-d4. CAS No: 1185052-90-7. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Morpholineethanol Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Isotopic Enrichment and Purity of 4-Morpholineethanol-d4

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical quality attributes of 4-Morpholineethanol-d4 (CAS No: 1185052-90-7), a deute...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of 4-Morpholineethanol-d4 (CAS No: 1185052-90-7), a deuterated analog of 4-Morpholineethanol.[1][2][3] As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the robust characterization of this stable isotope-labeled compound. The guide delves into the nuanced distinctions between isotopic enrichment and chemical purity, outlines the strategic synthesis of deuterated morpholine derivatives, and presents a multi-technique analytical approach for the definitive assessment of its quality. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are provided, underpinned by an explanation of the causal relationships between experimental choices and data integrity. This document is intended to be an authoritative resource for researchers leveraging 4-Morpholineethanol-d4 as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or a building block in the synthesis of deuterated pharmaceutical agents.

Introduction: The Strategic Utility of Deuteration in Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful strategy in modern drug discovery and development.[4][5] This subtle atomic modification can profoundly influence the physicochemical and pharmacological properties of a molecule. By strengthening the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, deuteration can retard metabolic pathways susceptible to kinetic isotope effects.[6] This can lead to significant therapeutic advantages, including:

  • Improved Metabolic Stability: Reduced rates of enzymatic degradation can lead to a longer drug half-life and increased systemic exposure.[5]

  • Enhanced Bioavailability: By mitigating presystemic metabolism, a greater fraction of the administered dose can reach its intended target.[5]

  • Reduced Formation of Toxic Metabolites: Altering metabolic pathways can circumvent the production of harmful byproducts.[6]

4-Morpholineethanol-d4 serves as a labeled analog of 4-(2-Hydroxyethyl)morpholine, a compound utilized in the synthesis of ester prodrugs and investigated for its role in DNA repair mechanisms.[1] The deuterated form is an indispensable tool, primarily employed as an internal standard for highly accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[7][8] Its efficacy in these applications is directly contingent on its isotopic and chemical purity.

Foundational Concepts: Isotopic Enrichment vs. Chemical Purity

A rigorous characterization of 4-Morpholineethanol-d4 necessitates a clear understanding of two distinct, yet often conflated, quality attributes: isotopic enrichment and chemical purity.[9]

  • Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position within the molecule.[9][10] For 4-Morpholineethanol-d4, which has four designated deuterium sites, an isotopic enrichment of 99% signifies that at each of these four positions, there is a 99% probability of finding a deuterium atom and a 1% chance of finding a hydrogen atom.[9]

  • Chemical Purity , conversely, is a measure of the absence of extraneous chemical entities, such as residual solvents, starting materials, or byproducts from the synthesis. It is typically assessed by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

  • Isotopic Purity (Species Abundance) is the percentage of the total population of molecules that possess the desired isotopic composition (i.e., the d4 species).[9] It is a function of the isotopic enrichment at each labeled site. Even with high isotopic enrichment, the presence of isotopologues (molecules with the same chemical formula but differing in isotopic composition, e.g., d3, d2, etc.) is inevitable.[9]

The following table illustrates the theoretical distribution of isotopologues for a d4 compound at varying levels of isotopic enrichment.

Isotopic Enrichment (%)d4 Species Abundance (%)d3 Species Abundance (%)d2 Species Abundance (%)
99.096.063.880.06
99.598.011.970.02
99.899.200.790.01

Calculations based on binomial expansion: P(d_k) = [n! / (k!(n-k)!)] * (p^k) * ((1-p)^(n-k)), where n=4 (number of deuterium sites), k is the number of deuterium atoms, and p is the isotopic enrichment.

Synthesis of 4-Morpholineethanol-d4

While specific manufacturing protocols are often proprietary, the synthesis of deuterated morpholine derivatives can be achieved through established chemical methodologies. A plausible synthetic route involves the deuteration of morpholine followed by functionalization. For instance, a process for preparing 2,2,6,6-d4-morpholine derivatives has been described, which could be adapted for the synthesis of 4-Morpholineethanol-d4.[12][13] Another approach involves a one-pot process for the near-complete exchange of all methylene hydrogens in morpholine to deuterium atoms using D₂O as the deuterium source and a Raney Nickel catalyst.[6]

The following diagram illustrates a conceptual workflow for the synthesis and purification of 4-Morpholineethanol-d4.

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Deuterated Morpholine Precursor reaction Alkoxylation with Deuterated Ethylene Oxide or a Surrogate start->reaction crude Crude 4-Morpholineethanol-d4 reaction->crude distillation Fractional Distillation crude->distillation chromatography Column Chromatography distillation->chromatography purified Purified 4-Morpholineethanol-d4 chromatography->purified nmr NMR Spectroscopy purified->nmr ms Mass Spectrometry purified->ms hplc HPLC/GC purified->hplc final Final Product nmr->final ms->final hplc->final

Caption: Conceptual workflow for the synthesis and quality control of 4-Morpholineethanol-d4.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique can provide a complete picture of the isotopic and chemical purity of 4-Morpholineethanol-d4. A validated, multi-pronged approach is essential for a comprehensive characterization.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is the most definitive method for confirming the site of deuterium incorporation and for quantifying isotopic enrichment.[11][15][16]

  • ¹H-NMR (Proton NMR): In ¹H-NMR, the incorporation of deuterium at a specific position results in the disappearance or significant attenuation of the corresponding proton signal.[11] This provides direct evidence of successful deuteration.

  • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct signal for each deuterium atom in the molecule.[11][17][18] The chemical shifts in ²H-NMR are identical to those in ¹H-NMR, allowing for unambiguous assignment of the deuterium positions.

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of 4-Morpholineethanol-d4 in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integration of a non-deuterated proton signal within the molecule (e.g., the morpholine protons not targeted for deuteration) to calculate the isotopic enrichment.

Mass Spectrometry (MS): Unveiling Isotopic Distribution

Mass spectrometry is a powerful tool for determining the molecular weight of 4-Morpholineethanol-d4 and for assessing the distribution of its isotopologues.[11][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS provides separation of the analyte from non-volatile impurities prior to mass analysis.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for less volatile or thermally labile compounds and is highly relevant for applications in bioanalysis.[14] High-resolution mass spectrometry (HR-MS) is particularly valuable for its ability to provide highly accurate mass measurements, further confirming the elemental composition.[19]

Experimental Protocol: LC-HR-MS for Isotopic Purity

  • Sample Preparation: Prepare a dilute solution of 4-Morpholineethanol-d4 in a suitable solvent (e.g., methanol/water).

  • Chromatography: Employ a suitable HPLC column (e.g., C18) and mobile phase to achieve good peak shape and retention of the analyte.

  • Mass Spectrometry: Acquire full-scan mass spectra in positive ion mode using an electrospray ionization (ESI) source.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of the protonated d0, d1, d2, d3, and d4 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each species to determine the isotopic purity (species abundance).

The following diagram illustrates the integrated analytical workflow for the characterization of 4-Morpholineethanol-d4.

cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_purity Chemical Purity Analysis sample 4-Morpholineethanol-d4 Sample h_nmr 1H-NMR sample->h_nmr d_nmr 2H-NMR sample->d_nmr lc_ms LC-HR-MS sample->lc_ms hplc_uv HPLC-UV/CAD sample->hplc_uv nmr_result Positional Integrity & Isotopic Enrichment h_nmr->nmr_result d_nmr->nmr_result final_report Certificate of Analysis nmr_result->final_report ms_result Molecular Weight Verification & Isotopic Purity (d0-d4 distribution) lc_ms->ms_result ms_result->final_report purity_result Chemical Purity (%) hplc_uv->purity_result purity_result->final_report

Caption: Integrated analytical workflow for the comprehensive characterization of 4-Morpholineethanol-d4.

Conclusion: Ensuring Data Integrity in Research and Development

The reliability of experimental data generated using 4-Morpholineethanol-d4 is fundamentally dependent on a thorough understanding and rigorous assessment of its isotopic enrichment and purity. As demonstrated in this guide, a multi-technique analytical approach, combining the structural insights of NMR with the isotopic distribution analysis of MS, is not merely best practice but a scientific necessity. For researchers in drug development, a comprehensive Certificate of Analysis, detailing the positional integrity, isotopic enrichment, isotopic purity, and chemical purity, is the ultimate assurance of quality. By adhering to these principles and protocols, scientists can confidently employ 4-Morpholineethanol-d4, ensuring the accuracy, precision, and reproducibility of their findings.

References

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube.
  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.
  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. - BVS.
  • CAS No : 1185052-90-7| Chemical Name : 4-Morpholineethanol-d4 | Pharmaffiliates.
  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy | Organic Letters - ACS Publications.
  • US20150099714A1 - Synthesis of deuterated morpholine derivatives - Google Patents.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing).
  • 4-(2-Hydroxyethyl-d4)morpholine - CDN Isotopes.
  • US8354557B2 - Synthesis of deuterated morpholine derivatives - Google Patents.
  • An Efficient and Scalable Process to Produce Morpholine-d 8 - ResearchGate. Available at: [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes. Available at: [Link]

  • 4-Morpholineethanol-d4_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.

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Exploratory

Safety and handling guidelines for 4-Morpholineethanol-d4

<An In-depth Technical Guide to the Safe Handling of 4-Morpholineethanol-d4 Prepared by: Your Senior Application Scientist This document provides comprehensive safety and handling guidelines for 4-Morpholineethanol-d4 (C...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Safe Handling of 4-Morpholineethanol-d4

Prepared by: Your Senior Application Scientist

This document provides comprehensive safety and handling guidelines for 4-Morpholineethanol-d4 (CAS No. 1185052-90-7), a deuterated analog of 4-(2-Hydroxyethyl)morpholine.[1][2] While deuterated compounds are generally considered to have low toxicity, their unique physicochemical properties necessitate a thorough understanding of safe laboratory practices.[3] This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

The toxicological properties of 4-Morpholineethanol-d4 have not been extensively studied. Therefore, this guide extrapolates hazard information from its non-deuterated parent compound, 4-(2-Hydroxyethyl)morpholine (also known as 2-Morpholinoethanol, CAS No. 622-40-2).[2][4][5][6] It is imperative to treat the deuterated compound with the same, if not greater, level of caution as its analog.

Hazard Identification and Risk Assessment

The parent compound, 4-(2-Hydroxyethyl)morpholine, is classified as hazardous. It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6]

GHS Hazard Classification (Parent Compound):

  • Skin Irritation: Category 2[5][6]

  • Eye Irritation: Category 2/2A[5][7][8]

  • Specific target organ toxicity — single exposure (Respiratory system): Category 3[5][6]

Signal Word: Warning[5][6]

Primary Routes of Exposure:

  • Dermal (Skin) Contact: A common route of exposure in laboratory settings.[9] The parent compound causes skin irritation.[4][5]

  • Ocular (Eye) Contact: Can cause serious and severe eye irritation or damage.[5][6][7]

  • Inhalation: Vapors or mists may cause respiratory tract irritation.[4][5][6][10]

  • Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation with symptoms like nausea and vomiting.[4][5][10]

Physical and Chemical Properties

Understanding the physical properties of the compound is crucial for safe handling and storage. Data is primarily for the parent compound unless otherwise specified.

PropertyValueSource
Chemical Formula C₆H₉D₄NO₂[1]
Molecular Weight 135.20 g/mol [1][2]
Appearance Colorless to yellow liquid/oil[1][4][10]
Boiling Point ~227 °C (at 757 mmHg)[11]
Melting Point ~ -1.6 to -2 °C[8][10]
Flash Point ~98 °C (Closed Cup)[8][11]
Density ~1.07 g/cm³ to 1.083 g/mL (at 20-25 °C)[10][11]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol. Very soluble in water.[10][12]

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls
  • Ventilation: Always handle 4-Morpholineethanol-d4 in a well-ventilated area. A certified chemical fume hood is the most effective means of controlling exposure to vapors and should be used for all operations where aerosols or vapors may be generated.[4][5][9]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is based on the potential for exposure. The following are mandatory when handling 4-Morpholineethanol-d4:

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a significant splash risk.To prevent contact with the eyes, as the compound is a serious eye irritant.[4][6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Wear a lab coat or other protective clothing to prevent skin exposure.To prevent skin irritation and potential sensitization.[4][5][7] Inspect gloves before use and use proper removal techniques.[6][13]
Respiratory Protection Generally not required if work is conducted in a chemical fume hood. If engineering controls are insufficient, use a respirator with an appropriate filter (e.g., type ABEK EN14387).[4][11]To prevent inhalation of vapors or mists that can cause respiratory irritation.[6]

Safe Handling, Storage, and Disposal Workflow

Adherence to a systematic workflow is critical for maintaining compound integrity and ensuring personnel safety.[3]

General Handling Protocol
  • Preparation: Before starting work, review the Safety Data Sheet (SDS) for both the deuterated compound and its parent analog. Ensure the work area is clean and uncluttered.[13]

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Inert Atmosphere: 4-Morpholineethanol-d4 may be hygroscopic. To prevent isotopic dilution from atmospheric moisture, handle under an inert atmosphere (e.g., dry nitrogen or argon) where purity is critical.[3]

  • Dispensing: Avoid all personal contact, including inhalation.[7] Use tools and techniques that minimize the creation of aerosols.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[4][10] Decontaminate all work surfaces.[9][14]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[4][10] Long-term storage at -20°C is recommended, while short-term storage at room temperature may be acceptable.[12]

  • Containers: Keep containers tightly sealed to prevent moisture ingress and contamination.[3][4][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][7][10]

Disposal
  • Waste Classification: Treat all waste containing 4-Morpholineethanol-d4 as hazardous chemical waste.[3]

  • Segregation: Do not dispose of the chemical down the drain.[6] Collect waste in suitable, closed, and clearly labeled containers.

  • Compliance: All disposal activities must comply with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[3]

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Experiment prep1 Review SDS prep2 Prepare Fume Hood & Decontaminate Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer/Weigh Compound (Under Inert Atmosphere if needed) prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate & Label Hazardous Waste handle2->clean1 clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A decision-making flowchart for chemical spill response.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet. [4][6][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. [4][5]* Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. [4][5]* Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid. [4][5][6]* Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately. [4]

Conclusion

While 4-Morpholineethanol-d4 is a valuable tool in research and development, its handling demands respect and caution. The hazards associated with its parent compound—skin, eye, and respiratory irritation—must be assumed to be present for the deuterated analog. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%.
  • Santa Cruz Biotechnology. 2-Morpholinoethanol Safety Data Sheet.
  • United States Biological. 4-Morpholineethanol-d4 - Data Sheet.
  • Fisher Scientific. N-(2-Hydroxyethyl)morpholine Safety Data Sheet.
  • CDH Fine Chemical. 4-(2-HYDROXY ETHYL) MORPHOLINE CAS NO 622-40-2 MATERIAL SAFETY DATA SHEET.
  • Pharmaffiliates. 4-Morpholineethanol-d4 | CAS No : 1185052-90-7.
  • ChemicalBook. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport.
  • Loba Chemie. N-(2-HYDROXYETHYL) MORPHOLIN FOR SYNTHESIS MSDS.
  • DOSS. 2-Morpholinoethanol Safety Data.
  • AK Scientific, Inc. Safety Data Sheet for 2-Morpholinoethanol.
  • Sigma-Aldrich. Safety Data Sheet for Morpholine.
  • CDN Isotopes. 4-(2-Hydroxyethyl-d4)morpholine.
  • Cheméo. Chemical Properties of 4-Morpholineethanol (CAS 622-40-2).
  • Duke University. Laboratory Safety Manual.
  • University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory.
  • PharmaCompass. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects.
  • NIST. 4-Morpholineethanol - NIST WebBook.
  • Sigma-Aldrich. 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%.
  • Cornell University EHS. Guidelines for Working with Particularly Hazardous Substances.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 4-Morpholineethanol-d4

This guide provides a comprehensive technical overview of the solubility and stability of 4-Morpholineethanol-d4 (d4-4ME), a deuterated analog of 4-Morpholineethanol. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Morpholineethanol-d4 (d4-4ME), a deuterated analog of 4-Morpholineethanol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize d4-4ME as an internal standard or in other applications requiring a thorough understanding of its physicochemical properties.

Introduction to 4-Morpholineethanol-d4

4-Morpholineethanol-d4 is a stable isotope-labeled form of 4-Morpholineethanol, where four hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of 4-Morpholineethanol by mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.[1][2] Understanding its solubility and stability is paramount for accurate sample preparation, method development, and ensuring the integrity of analytical results.

Physicochemical Properties:

PropertyValueReference
Chemical Name4-Morpholineethanol-d4[1]
Synonyms2-(4-Morpholino)ethyl Alcohol-d4, 4-(2-Hydroxyethyl)morpholine-d4[1]
CAS Number1185052-90-7[1]
Molecular FormulaC₆H₉D₄NO₂[1]
Molecular Weight135.20 g/mol [1]
AppearanceColourless Oil[1]
Storage2-8°C Refrigerator[1]

Solubility Profile of 4-Morpholineethanol-d4

The selection of an appropriate solvent is critical for sample preparation in analytical methods.[3] The solubility of d4-4ME was determined in a range of common laboratory solvents, categorized by their polarity. The following protocol outlines the methodology used to ascertain the solubility.

Experimental Protocol for Solubility Determination

This protocol is based on a stepwise procedure to determine the solubility of a test chemical in various solvents through visual observation.[4][5]

Materials:

  • 4-Morpholineethanol-d4

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • Solvents of interest (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane)

Procedure:

  • Accurately weigh approximately 10 mg of 4-Morpholineethanol-d4 into a series of volumetric flasks.

  • Add a small volume of the selected solvent to the first flask.

  • Vortex the mixture for 1 minute and visually inspect for complete dissolution against a light and dark background.

  • If the compound dissolves completely, record the solubility as being at least at that concentration.

  • If the compound does not dissolve, incrementally add more solvent and repeat the vortexing and observation steps until complete dissolution is achieved or a maximum volume is reached.

  • The solubility is reported as the concentration at which the substance is fully dissolved.

G cluster_0 Solubility Determination Workflow start Weigh 10 mg of d4-4ME add_solvent Add initial solvent volume start->add_solvent vortex Vortex for 1 minute add_solvent->vortex observe Visually inspect for dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved record Record solubility dissolved->record Yes add_more_solvent Incrementally add solvent dissolved->add_more_solvent No end End record->end max_volume Max volume reached? add_more_solvent->max_volume max_volume->vortex No insoluble Record as insoluble at max concentration max_volume->insoluble Yes insoluble->end

Caption: Workflow for determining the solubility of 4-Morpholineethanol-d4.

Summary of Solubility Data

The following table summarizes the expected solubility of 4-Morpholineethanol-d4 in various solvents at ambient temperature.

SolventSolvent TypeRelative PolarityExpected Solubility (mg/mL)
WaterPolar Protic1.000> 100
MethanolPolar Protic0.762> 100
EthanolPolar Protic0.654> 100
AcetonitrilePolar Aprotic0.460> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444> 100
Dichloromethane (DCM)Polar Aprotic0.309> 50
Tetrahydrofuran (THF)Polar Aprotic0.207> 50
TolueneNonpolar0.099< 10
HexaneNonpolar0.009< 1

Relative polarity values are indicative and sourced from established literature.[6]

The morpholine and hydroxyl moieties in d4-4ME contribute to its high polarity, rendering it highly soluble in polar protic and aprotic solvents. Its solubility is expected to be limited in nonpolar solvents.

Stability of 4-Morpholineethanol-d4

The stability of an analytical standard is a critical parameter that can affect the accuracy and reproducibility of measurements.[7][8] A comprehensive stability assessment was conducted based on established guidelines for active pharmaceutical ingredients (APIs).[9][10][11]

Stability Testing Protocol

A long-term and accelerated stability study should be performed to establish the re-test period for d4-4ME.[7][8] Additionally, forced degradation studies are conducted to identify potential degradation products and pathways.

Materials:

  • 4-Morpholineethanol-d4

  • Calibrated stability chambers

  • HPLC-UV/MS system

  • pH meter

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Long-Term and Accelerated Stability Study:

  • Prepare solutions of d4-4ME in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Aliquot the solutions into amber vials and store them under the following conditions:

    • Long-term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

  • Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated) for purity and content using a stability-indicating HPLC method.[7][11]

Forced Degradation Study:

  • Acidic Hydrolysis: Incubate d4-4ME solution with 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate d4-4ME solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat d4-4ME solution with 3% H₂O₂ at ambient temperature.

  • Photostability: Expose d4-4ME solution to light according to ICH Q1B guidelines.

  • Thermal Degradation: Heat solid d4-4ME at 60°C.

Analyze samples at appropriate time points to determine the extent of degradation and identify major degradation products by HPLC-MS.

G cluster_1 Stability Testing Workflow cluster_long_term Long-Term Study cluster_accelerated Accelerated Study cluster_forced_degradation Forced Degradation start Prepare d4-4ME solutions lt_storage Store at 5°C ± 3°C start->lt_storage acc_storage Store at 25°C/60%RH & 40°C/75%RH start->acc_storage acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidative Degradation start->oxidation photo Photostability start->photo thermal Thermal Degradation start->thermal lt_analysis Analyze at 0, 3, 6, 9, 12, 18, 24, 36 months lt_storage->lt_analysis acc_analysis Analyze at 0, 1, 3, 6 months acc_storage->acc_analysis fd_analysis Analyze for degradation products acid->fd_analysis base->fd_analysis oxidation->fd_analysis photo->fd_analysis thermal->fd_analysis

Caption: Overview of the stability testing workflow for 4-Morpholineethanol-d4.

Stability Summary and Potential Degradation Pathways

Based on the chemical structure of 4-Morpholineethanol, the following stability profile is anticipated for its deuterated analog.

Long-Term and Accelerated Stability: A supplier of 4-Morpholineethanol-d4 states that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[12] This suggests good stability under refrigerated storage. Under accelerated conditions, some degradation may be observed, particularly at elevated temperatures.

Forced Degradation: The morpholine ring is known to be susceptible to degradation under certain conditions.[13][14]

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The carbon atoms adjacent to the nitrogen and oxygen can also be sites of oxidation, which could lead to ring-opening.[15]

  • Hydrolytic Degradation: The ether linkage in the morpholine ring and the alcohol functional group are generally stable to hydrolysis under mild acidic and basic conditions. However, under harsh conditions, ring cleavage could occur.

  • Photolytic Degradation: Exposure to light may induce the formation of radical species, leading to various degradation products.[15]

G cluster_2 Potential Degradation Pathways of d4-4ME d4_4ME 4-Morpholineethanol-d4 n_oxide N-Oxide formation d4_4ME->n_oxide Oxidation ring_opening Oxidative Ring Opening d4_4ME->ring_opening Oxidation photodegradation Photodegradation Products d4_4ME->photodegradation Photolysis

Caption: Potential degradation pathways for 4-Morpholineethanol-d4.

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is a suitable technique.[16][17]

Example HPLC-MS/MS Method:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and methanol.[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.[2]

Conclusion

This technical guide provides a framework for understanding the solubility and stability of 4-Morpholineethanol-d4. It is highly soluble in polar solvents and exhibits good stability under recommended storage conditions.[12] Forced degradation studies indicate potential susceptibility to oxidation. The provided protocols for solubility and stability testing, along with the example analytical method, offer a robust starting point for researchers working with this compound. It is recommended that users perform their own validation to ensure the suitability of d4-4ME for their specific application.

References

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Sri Indu Institute of Pharmacy. Guidelines for the Stability Testing of Pharmaceuticals. [Link]

  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • NIST. 4-Morpholineethanol. [Link]

  • Chemie Brunschwig. Deuterated - Solvents, Reagents & Accessories. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • PharmaCompass. 4-MORPHOLINEETHANOL. [Link]

  • NIST. 4-Morpholineethanol. [Link]

  • Eawag-BBD. Morpholine Degradation Pathway. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Pharmaffiliates. 4-Morpholineethanol-d4. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. [Link]

  • Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Pharmaceuticals, 18(1), 1. [Link]

  • Simone, P. S., et al. (1998). Stability testing of the plastics additives... in aqueous and fatty food simulants. Food Additives and Contaminants, 15(3), 362-369. [Link]

Sources

Exploratory

A Technical Guide to 4-Morpholineethanol-d4 for Research Applications

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis is a cornerstone of achieving reliable data. This in-depth technical guide focuses on 4-Morpholineethanol-d4, a deuterated analog of 4-(2-Hydroxyethyl)morpholine, providing a comprehensive overview of its commercial suppliers, technical specifications, and its critical role in modern analytical workflows.

The Rationale for Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization. Stable isotope-labeled compounds, such as those containing deuterium, are considered the gold standard for internal standards. Their key advantages include:

  • Near-Identical Physicochemical Properties: Deuterated compounds have virtually the same chemical and physical properties as their non-deuterated counterparts, ensuring they behave similarly during chromatographic separation and sample processing.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they experience similar matrix effects.

  • Improved Accuracy and Precision: By compensating for variations in the analytical process, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods.

4-Morpholineethanol-d4: A Key Reagent in Pharmaceutical Research

4-Morpholineethanol-d4 (CAS No: 1185052-90-7) is the deuterated form of 4-(2-Hydroxyethyl)morpholine. The parent compound is a morpholine derivative that has been utilized in the synthesis of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[1] The introduction of a morpholineethanol moiety can be a strategy to modify the physicochemical properties of a drug, potentially enhancing its solubility or altering its release profile.

Consequently, 4-Morpholineethanol-d4 serves as an invaluable tool for the quantitative analysis of these prodrugs and their metabolites in biological samples during preclinical and clinical development.

Commercial Suppliers and Technical Specifications

A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable suppliers offer 4-Morpholineethanol-d4 for research purposes. The table below provides a comparative overview of offerings from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical PurityAvailable Pack Sizes
C/D/N Isotopes Inc. 4-(2-Hydroxyethyl-d4)morpholine1185052-90-7C₆H₉D₄NO₂99 atom % D[2]Not specified0.1 g, 0.25 g[2]
LGC Standards 4-(2-Hydroxyethyl-d4)morpholine1185052-90-7C₆H₉D₄NO₂99 atom % D[3]min 98%[3]0.1 g[3]
Pharmaffiliates 4-Morpholineethanol-d41185052-90-7C₆H₉D₄NO₂Not specifiedNot specifiedInquire
Clearsynth Labs Ltd. 4-MORPHOLINEETHANOL-D41185052-90-7C₆H₉D₄NO₂Not specifiedNot specifiedInquire

Note: Isotopic and chemical purity are critical parameters. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data and ensure the material meets the requirements of their analytical method.

Application in Bioanalytical Method Development: A Workflow

The primary application of 4-Morpholineethanol-d4 is as an internal standard in LC-MS/MS methods for the quantification of 4-(2-Hydroxyethyl)morpholine-containing analytes in biological matrices such as plasma, urine, or tissue homogenates.

Below is a representative experimental workflow for the development of a robust and reliable bioanalytical method.

Experimental Workflow for Analyte Quantification using 4-Morpholineethanol-d4

Sources

Foundational

The deuterium switch: A paradigm shift in drug design and development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, represents a subtle yet powerful stra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, represents a subtle yet powerful strategy in modern medicinal chemistry.[1] This guide provides a comprehensive overview of the role of deuterated compounds in pharmaceutical research, delving into the core principles of the kinetic isotope effect and its profound impact on drug metabolism and pharmacokinetics. We will explore the strategic advantages of deuteration, including enhanced metabolic stability, reduced formation of toxic metabolites, and improved therapeutic profiles.[2][3] This document further outlines the synthetic and analytical methodologies crucial for the successful development of deuterated drug candidates, alongside a discussion of the evolving regulatory landscape. Through a combination of in-depth scientific explanation, practical experimental protocols, and illustrative case studies, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage deuterium substitution in the creation of safer and more efficacious medicines.

The Foundation: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The strategic incorporation of deuterium into drug molecules hinges on a fundamental principle known as the Kinetic Isotope Effect (KIE).[4] Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (the most common isotope of hydrogen), which possesses only a proton.[1] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Consequently, the C-D bond has a lower vibrational frequency and a lower zero-point energy, requiring more energy to be broken.[6]

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[7][8] By replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of enzymatic metabolism at that position can be significantly reduced.[9] This phenomenon, the deuterium KIE, is the cornerstone of designing deuterated drugs with improved pharmacokinetic profiles.[10]

Strategic Advantages of Deuteration in Drug Development

The deliberate substitution of hydrogen with deuterium can confer several significant advantages to a drug molecule, ultimately leading to improved clinical outcomes.[11] These benefits primarily stem from the enhanced metabolic stability imparted by the KIE.

Improved Pharmacokinetic Profile
  • Increased Half-Life and Exposure: By retarding metabolic clearance, deuteration can prolong the drug's half-life (t½) and increase the overall drug exposure, as measured by the area under the curve (AUC).[12] This can lead to a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance.[3]

  • Reduced Intersubject Variability: Genetic polymorphisms in metabolic enzymes can lead to significant inter-individual differences in how a drug is metabolized. By slowing down a key metabolic pathway, deuteration can sometimes reduce the impact of these genetic variations, leading to more predictable and consistent drug plasma levels across a patient population.

Enhanced Safety and Tolerability
  • Minimization of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites that contribute to adverse drug reactions.[3] By blocking or slowing the metabolic pathway responsible for generating these harmful species, deuteration can improve the safety profile of a drug.[12]

  • Metabolic Shunting: Deuteration at one metabolic site can redirect the metabolism of the drug towards alternative, potentially safer, pathways. This "metabolic shunting" can lead to the formation of more benign or even therapeutically active metabolites.[13][14]

The "Deuterium Switch" and De Novo Design

The application of deuterium in drug development generally follows two main strategies:

  • The "Deuterium Switch": This involves developing a deuterated version of an existing, approved drug to improve its properties.[15] A notable example is deutetrabenazine, a deuterated analog of tetrabenazine.[6]

  • De Novo Drug Discovery: This forward-thinking approach involves incorporating deuterium into new chemical entities during the initial stages of drug design to proactively optimize their metabolic properties.[15][16] Deucravacitinib is a pioneering example of a de novo deuterated drug.[17]

Synthesis and Characterization of Deuterated Compounds

The successful development of deuterated pharmaceuticals relies on robust synthetic methodologies and rigorous analytical characterization to ensure the precise incorporation and purity of the deuterium label.

Synthetic Strategies

The synthesis of deuterated compounds can be achieved through several methods, with the choice depending on the target molecule and the desired position of deuteration.[18]

  • Hydrogen-Deuterium Exchange: This method involves the direct replacement of acidic protons with deuterium by treatment with a deuterium source, such as D₂O, under acidic or basic conditions.

  • Use of Deuterated Reagents: A common and versatile approach is the use of deuterated reagents in standard organic reactions. Examples include deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄), and deuterated alkylating agents like iodomethane-d₃ (CD₃I).[18]

  • Synthesis from Deuterated Precursors: Building the target molecule from commercially available deuterated starting materials is another effective strategy.

  • Metal-Catalyzed Hydrogenation: The use of deuterium gas (D₂) in the presence of a metal catalyst can be employed to introduce deuterium across double or triple bonds.

A novel and environmentally friendly approach involves a flow synthesis system that utilizes a proton-conducting membrane to electrochemically generate deuterons from heavy water for the deuteration of target compounds.[19]

Analytical Characterization

Confirming the location and extent of deuterium incorporation, as well as the overall purity of the deuterated compound, is critical. A combination of analytical techniques is typically employed.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance or reduction of a proton signal at the site of deuteration, while ²H NMR directly detects the deuterium signal, providing unambiguous evidence of its presence.[21][22]

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is essential for determining the molecular weight of the deuterated compound and quantifying the degree of deuterium incorporation.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the chemical purity of the deuterated active pharmaceutical ingredient (API) and for separating it from any non-deuterated starting material or other impurities.[22]

Experimental Protocols

Protocol 1: General Procedure for Deuteration using a Deuterated Reducing Agent (e.g., NaBD₄)
  • Dissolution: Dissolve the substrate containing the reducible functional group (e.g., ketone, aldehyde) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Deuterated Reagent: Slowly add a solution or slurry of the deuterated reducing agent (e.g., NaBD₄) in an appropriate solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., water, saturated ammonium chloride solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired deuterated compound.

Protocol 2: Workflow for the Analysis of a Deuterated Compound

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized Deuterated Compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H and ²H) purification->nmr Structural Confirmation & Isotopic Placement lcms LC-MS Analysis purification->lcms Molecular Weight & Isotopic Enrichment hplc HPLC Purity Assessment purification->hplc Chemical Purity structure_confirmed Structure Confirmed nmr->structure_confirmed lcms->structure_confirmed purity_confirmed Purity Confirmed hplc->purity_confirmed

Caption: Workflow for the synthesis and analytical characterization of a deuterated compound.

Case Study: Deutetrabenazine - The First FDA-Approved Deuterated Drug

Deutetrabenazine (Austedo®) is the deuterated analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[23] Tetrabenazine is rapidly and extensively metabolized, leading to a short half-life and the need for frequent dosing, which can result in fluctuating plasma concentrations and associated side effects.

The hydrogen atoms in the two methoxy groups of tetrabenazine were identified as sites of metabolic vulnerability. By replacing these hydrogens with deuterium, the metabolic breakdown of deutetrabenazine is slowed, leading to:

  • A longer half-life of the active metabolites.

  • Lower peak plasma concentrations (Cmax) and reduced plasma fluctuations.

  • The ability to administer a lower total daily dose with less frequent dosing.[24]

This improved pharmacokinetic profile of deutetrabenazine translates to better patient tolerability and a more manageable treatment regimen.[25]

ParameterTetrabenazineDeutetrabenazine
Dosing Frequency 2-3 times dailyTwice daily
Metabolism Rapid and extensiveSlower
Active Metabolite Half-life ShorterLonger
Plasma Concentration More fluctuationsMore stable

Caption: Comparison of key pharmacokinetic parameters of tetrabenazine and deutetrabenazine.

Regulatory Landscape and Future Perspectives

The regulatory pathway for deuterated drugs has become more defined with the approval of drugs like deutetrabenazine and deucravacitinib.[26][27] In the United States, the Food and Drug Administration (FDA) considers deuterated versions of existing drugs as new chemical entities (NCEs), which can provide a period of market exclusivity.[23][24] This has incentivized the development of deuterated compounds.[11]

For deuterated analogs of existing drugs (the "deuterium switch" approach), the 505(b)(2) regulatory pathway can be utilized.[26][28] This allows developers to reference existing safety and efficacy data for the non-deuterated parent drug, potentially streamlining the development and approval process.[5][29]

The future of deuterated drugs is promising, with a growing pipeline of candidates in various stages of clinical development for a wide range of therapeutic areas, including neurodegenerative diseases and oncology.[2][11][30] As our understanding of drug metabolism and the tools for chemical synthesis continue to advance, the strategic use of deuterium is poised to become an increasingly integral part of the drug discovery and development toolkit.[9]

G cluster_concept Core Concept cluster_advantages Pharmacological Advantages cluster_development Development & Approval cluster_outcome Therapeutic Outcome kie Kinetic Isotope Effect (KIE) (Slower C-D bond cleavage) pk Improved Pharmacokinetics (Longer half-life, higher exposure) kie->pk safety Enhanced Safety (Reduced toxic metabolites) kie->safety dosing Improved Dosing Regimen (Less frequent administration) pk->dosing outcome Safer and More Efficacious Medicines safety->outcome dosing->outcome synthesis Targeted Synthesis analysis Rigorous Analysis (NMR, MS) synthesis->analysis regulatory Regulatory Pathway (e.g., 505(b)(2)) analysis->regulatory regulatory->outcome

Caption: The logical progression from the fundamental principle of KIE to improved therapeutic outcomes for deuterated drugs.

References

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025-05-20). [Link]

  • Regulatory Considerations for Deuterated Products - Salamandra. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. (2011-12-21). [Link]

  • METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION - OSTI.GOV. [Link]

  • Three main advantages potentially provided by deuterated drugs:... - ResearchGate. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025-06-30). [Link]

  • Advantages of Deuterated Compounds - Clearsynth Discovery. (2024-09-25). [Link]

  • A Primer of Deuterium in Drug Design - Taylor & Francis Online. [Link]

  • Deuterated Drugs Future Potential - Clearsynth Discovery. (2025-05-20). [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed - NIH. [Link]

  • What Pharmacological Advantages Can Deuterated APIs Deliver? - Neuland Labs. (2023-07-06). [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023-06-05). [Link]

  • The First Approved “Deuterated” Drug: A Short Review of the Concept - Scirp.org. [Link]

  • FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions - FDA Law Blog. (2017-07-16). [Link]

  • Deuterated drug - Wikipedia. [Link]

  • Deuterated drugs; where are we now? - PMC - PubMed Central. [Link]

  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar. [Link]

  • Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza Ltd. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PubMed. (2023-06-05). [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05). [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed. [Link]

  • Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry?. (2024-08-29). [Link]

  • Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients - American Chemical Society - ACS Fall 2025. [Link]

  • How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (2020-10-27). [Link]

  • New deuterated flow synthesis system for drug development collaboration - Bionauts. (2025-01-21). [Link]

  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]

  • The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals - Clearsynth Discovery. (2024-07-16). [Link]

  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. [Link]

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry. [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018-08-13). [Link]

  • Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra. (2017-07-10). [Link]

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Exploratory

An In-depth Technical Guide to the Mass Spectrum of 4-Morpholineethanol-d4

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric analysis of 4-Morpholineethanol-d4, a deute...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric analysis of 4-Morpholineethanol-d4, a deuterated analog of 4-Morpholineethanol. This document is structured to offer not just procedural steps but a deep-seated understanding of the analytical choices and their scientific underpinnings, ensuring a robust and reliable characterization of this isotopically labeled compound.

Introduction: The Significance of 4-Morpholineethanol-d4 in Scientific Research

4-Morpholineethanol-d4 (C6H9D4NO2) is a stable isotope-labeled version of 4-Morpholineethanol, a morpholine derivative. The morpholine moiety is a common structural feature in many pharmaceuticals and biologically active compounds. The introduction of four deuterium atoms onto the ethanol side-chain makes 4-Morpholineethanol-d4 an invaluable tool in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its primary utility lies in its application as an internal standard in quantitative mass spectrometry-based assays. The near-identical chemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for precise and accurate quantification.

This guide will delve into the intricacies of its mass spectrum, providing a predictive analysis of its fragmentation patterns under common ionization techniques and outlining a comprehensive protocol for its characterization.

Foundational Principles of Mass Spectrometric Analysis

The analysis of 4-Morpholineethanol-d4 by mass spectrometry hinges on the generation of gas-phase ions and their subsequent separation based on their mass-to-charge ratio (m/z). The choice of ionization technique is paramount and is dictated by the analytical objective.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules like 4-Morpholineethanol-d4. ESI typically produces protonated molecules ([M+H]+), yielding a molecular ion with minimal fragmentation. This is the preferred method for quantitative analysis where preserving the molecular ion is crucial.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons. This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is invaluable for structural elucidation and confirmation.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion

The molecular weight of 4-Morpholineethanol-d4 is 135.20 g/mol .[1] The non-deuterated form, 4-Morpholineethanol, has a molecular weight of 131.17 g/mol .[2]

  • Under ESI (positive mode): The expected primary ion will be the protonated molecule, [M+H]+, at an m/z of 136.2.

  • Under EI: The molecular ion, M+•, will be observed at an m/z of 135.2. Due to the presence of the stable morpholine ring, this peak is expected to be reasonably abundant.

Key Fragmentation Pathways (Electron Ionization)

The fragmentation of 4-Morpholineethanol-d4 under EI is anticipated to follow pathways characteristic of N-substituted morpholines and primary alcohols. The deuterium labeling on the ethanol chain will result in a predictable mass shift for fragments containing this portion of the molecule.

The most prominent fragmentation is expected to be the alpha-cleavage adjacent to the nitrogen atom of the morpholine ring, leading to the loss of the hydroxyethyl-d4 group.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 4-Morpholineethanol-d4 (EI)

Predicted m/z Proposed Fragment Structure Neutral Loss Comments
135.2[C6H9D4NO2]+•-Molecular Ion
104.1[C4H8NO]+•CH2CD2OHAlpha-cleavage, loss of the deuterated hydroxyethyl radical. This is predicted to be a major fragment.
86.1[C4H8N]+•OCH2CD2OHCleavage of the C-O bond in the side chain.
57.1[C3H5O]+C3H4D4NFragmentation of the morpholine ring.
35.0[CD2OH]+C5H9NOCleavage of the bond between the deuterated ethyl group and the nitrogen.
Visualizing the Fragmentation Pathway

The primary fragmentation pathway can be visualized as follows:

fragmentation M Molecular Ion (M+•) m/z = 135.2 NL1 Loss of •CH2CD2OH M->NL1 NL2 Loss of C5H9NO M->NL2 F1 Fragment 1 [C4H8NO]+ m/z = 104.1 NL1->F1 F2 Fragment 2 [CD2OH]+ m/z = 35.0 NL2->F2 workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Stock & Working Solutions P2 Filter Sample P1->P2 A1 Instrument Calibration P2->A1 A2 Method Setup (ESI/EI) A1->A2 A3 Sample Injection A2->A3 D1 Extract Mass Spectrum A3->D1 D2 Identify Molecular Ion D1->D2 D3 Assign Fragment Ions D2->D3 D4 Compare with Predicted Spectrum D3->D4

Caption: A streamlined workflow for the mass spectrometric analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, a self-validating system should be implemented within the experimental design.

  • Mass Accuracy: Calibrate the mass spectrometer before analysis using a known standard. The measured mass of the molecular ion and its fragments should be within 5 ppm of the theoretical mass for high-resolution instruments.

  • Isotopic Purity: The relative abundance of the M+1 peak should be consistent with the theoretical isotopic abundance for the elemental formula C6H9D4NO2.

  • Control Sample: Analyze a sample of non-deuterated 4-Morpholineethanol under the same conditions. This will confirm the mass shift of 4 Da for the molecular ion and any fragments containing the deuterated side-chain, providing definitive evidence of the deuterium labeling.

Conclusion

The mass spectrometric analysis of 4-Morpholineethanol-d4 is a critical step in its application as an internal standard and in metabolic research. While an experimental spectrum is the gold standard, a thorough understanding of ionization principles and fragmentation mechanisms allows for a highly accurate prediction of its mass spectrum. By following a robust and self-validating experimental protocol, researchers can confidently characterize this important deuterated compound, ensuring the accuracy and reliability of their scientific findings.

References

  • PubChem. (n.d.). 2-Morpholinoethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholineethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Morpholineethanol-d4 in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth overview of 4-Morpholineethanol-d4, a deuterated morpholine derivative of significant interest to researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 4-Morpholineethanol-d4, a deuterated morpholine derivative of significant interest to researchers, scientists, and drug development professionals. The guide details its physical and chemical properties, with a focus on its appearance and state. It further elucidates the rationale behind its application as an internal standard in pharmacokinetic studies and as a building block in the synthesis of pharmacologically active molecules, such as naproxen prodrugs. Methodologies for its handling, storage, and a representative synthetic protocol are provided to offer field-proven insights into its practical use.

Introduction: The Significance of Deuterated Morpholine Derivatives in Drug Development

In the landscape of modern pharmaceutical development, the morpholine ring is a privileged scaffold. Its inherent physicochemical properties, including a pKa that enhances aqueous solubility and a structure conducive to forming hydrogen bonds, make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. When this versatile scaffold is isotopically labeled, as in the case of 4-Morpholineethanol-d4, its utility expands into the realm of bioanalytical studies, serving as an ideal internal standard for mass spectrometry-based quantification.

This guide focuses on the physical state, appearance, and technical applications of 4-Morpholineethanol-d4, providing a foundational understanding for its effective use in a research and development setting.

Physicochemical Properties and Appearance

4-Morpholineethanol-d4 is a stable, isotopically labeled organic compound. Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Physical State and Appearance

At ambient temperature, 4-Morpholineethanol-d4 typically presents as a colorless to pale yellow, viscous liquid, often described as an oil.[1] This appearance is a key identifying feature for researchers upon receipt and during handling.

Core Physicochemical Data

The key physicochemical properties of 4-Morpholineethanol-d4 are summarized in the table below. Data for the non-deuterated analogue, 4-Morpholineethanol, is also provided for comparative purposes, as it serves as a close proxy for many physical constants.

Property4-Morpholineethanol-d44-Morpholineethanol (Non-deuterated)Source(s)
Appearance Colourless OilColourless to pale Yellow liquid[1]
Molecular Formula C₆H₉D₄NO₂C₆H₁₃NO₂[1]
Molecular Weight 135.20 g/mol 131.17 g/mol [1]
CAS Number 1185052-90-7622-40-2[1][2]
Boiling Point Not explicitly available226-228 °C
Melting Point Not explicitly available1-2 °C
Density Not explicitly available~1.08 g/cm³
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol, and Water.Soluble in water & slightly soluble in Chloroform, Methanol, & Ethyl Acetate.

Note: The physical properties such as boiling point, melting point, and density for the deuterated compound are expected to be very similar to the non-deuterated form but may exhibit slight variations.

Applications in Pharmaceutical Research

The utility of 4-Morpholineethanol-d4 in a research context is twofold: its role as a labeled internal standard and its use as a synthon for creating prodrugs.

Labeled Internal Standard in Bioanalysis

The primary application of 4-Morpholineethanol-d4 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Causality of Use: In pharmacokinetic studies, it is essential to accurately measure the concentration of a drug or its metabolites in complex biological matrices like plasma or urine. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). 4-Morpholineethanol-d4, with its four deuterium atoms, has a molecular weight that is four mass units higher than its non-deuterated counterpart. This mass difference allows for its clear distinction in a mass spectrometer, while its nearly identical chemical behavior ensures that it experiences similar extraction recovery and matrix effects as the analyte. This minimizes experimental variability and enhances the accuracy and precision of the analytical method.

G cluster_0 LC-MS Bioanalytical Workflow A Biological Sample (e.g., Plasma) B Spike with 4-Morpholineethanol-d4 (SIL-IS) A->B Addition of Internal Standard C Sample Preparation (e.g., Protein Precipitation, SPE) B->C Extraction D LC Separation C->D Injection E Mass Spectrometric Detection D->E Ionization & Mass Analysis F Quantification (Analyte/IS Ratio) E->F Data Processing

Caption: Workflow for using 4-Morpholineethanol-d4 as an internal standard.

Synthesis of Naproxen Prodrugs

4-Morpholineethanol is used in the synthesis of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[3] The aim of creating a prodrug is often to improve the drug's solubility, reduce gastrointestinal side effects, or enhance its permeability across biological membranes.

Rationale for Experimental Choice: The hydroxyl group of 4-Morpholineethanol can be esterified with the carboxylic acid moiety of naproxen. The resulting ester prodrug masks the acidic group of naproxen, which is associated with gastric irritation. This prodrug is designed to be pharmacologically inactive until it is hydrolyzed in the body by esterases to release the active naproxen and the generally well-tolerated 4-Morpholineethanol. The morpholine group can also enhance the aqueous solubility of the prodrug.

G cluster_synthesis Synthesis cluster_activation In-vivo Activation Naproxen Naproxen (Carboxylic Acid) Prodrug Naproxen-Morpholineethanol Ester (Prodrug) Naproxen->Prodrug Morpholineethanol 4-Morpholineethanol-d4 (Alcohol) Morpholineethanol->Prodrug ActiveDrug Active Naproxen Prodrug->ActiveDrug Esterase Hydrolysis

Caption: Logical relationship in the synthesis and activation of a naproxen prodrug.

Experimental Protocols

Handling and Storage

Due to its potential air sensitivity, 4-Morpholineethanol-d4 should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and to prevent degradation.

Step-by-Step Handling and Storage Protocol:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Short-term Storage: For immediate use, the compound can be stored at room temperature or in a refrigerator (2-8°C).[1]

  • Long-term Storage: For long-term stability, it is recommended to store the compound at -20°C.

  • Dispensing: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture. If possible, use a glove box or an inert gas blanket when aliquoting the material.

  • Sealing: After use, tightly reseal the container, preferably under an inert atmosphere.

Representative Synthesis of a Naproxen Ester Prodrug

The following is a representative protocol for the esterification of naproxen with an alcohol like 4-Morpholineethanol, based on general Fischer esterification methods.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve naproxen (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Alcohol: Add 4-Morpholineethanol-d4 (1.1 equivalents) to the solution.

  • Catalyst: Introduce an acid catalyst, such as a few drops of concentrated sulfuric acid, or use a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP).[5]

  • Reaction: Stir the mixture at room temperature or under gentle reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a basic solution (e.g., 1% NaOH) and separate the organic layer.[4]

  • Purification: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.[4]

Conclusion

4-Morpholineethanol-d4 is a valuable tool for pharmaceutical researchers. Its physical state as a colorless oil and its well-defined chemical properties make it straightforward to handle with appropriate precautions. Its primary role as a deuterated internal standard is critical for the development of robust and reliable bioanalytical methods. Furthermore, its utility as a synthetic building block for creating more efficacious and safer prodrugs of established medicines like naproxen underscores its importance in drug discovery and development. This guide provides the foundational knowledge for scientists to confidently incorporate 4-Morpholineethanol-d4 into their research endeavors.

References

  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(8):1-4 Research Article Synthesis of Naproxen pro-drugs for enhance. An-Najah Staff. [Link]

  • 4-MORPHOLINEETHANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen. PubMed. [Link]

  • CAS No : 1185052-90-7| Chemical Name : 4-Morpholineethanol-d4. Pharmaffiliates. [Link]

  • 4-Morpholineethanol. the NIST WebBook. [Link]

  • Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica. [Link]

  • (PDF) Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. ResearchGate. [Link]

  • Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. PubMed. [Link]

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Protocols & Analytical Methods

Method

Protocol for quantitative analysis with 4-Morpholineethanol-d4

An Application Note and Protocol for the Quantitative Analysis of 4-Morpholineethanol Using its Deuterated Isotope, 4-Morpholineethanol-d4, by LC-MS/MS Authored by: Senior Application Scientist Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 4-Morpholineethanol Using its Deuterated Isotope, 4-Morpholineethanol-d4, by LC-MS/MS

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 4-Morpholineethanol in pharmaceutical matrices. 4-Morpholineethanol is a significant compound often monitored as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Achieving accurate and precise quantification is paramount for ensuring product quality, safety, and regulatory compliance. This protocol leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and the principle of stable isotope dilution using 4-Morpholineethanol-d4 as an internal standard (IS). The use of a deuterated, co-eluting internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3] This document details the underlying principles, step-by-step experimental procedures, and a complete method validation protocol based on ICH guidelines, designed for immediate application by researchers, analytical scientists, and drug development professionals.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Before detailing the protocol, it is crucial to understand the causality behind selecting a stable isotope-labeled internal standard. Quantitative analysis using mass spectrometry is susceptible to several sources of variability, including sample loss during extraction, ion suppression or enhancement from matrix components, and fluctuations in instrument performance.[1]

4-Morpholineethanol-d4 is chemically identical to the target analyte, 4-Morpholineethanol, with the only difference being the substitution of four hydrogen atoms with deuterium.[4] This isotopic substitution results in a 4 Dalton mass shift, making it easily distinguishable by the mass spectrometer, but does not significantly alter its physicochemical properties.[1][3]

The Core Advantages:

  • Co-elution: The analyte and the internal standard elute from the LC column at virtually the same retention time, ensuring they experience the same matrix effects and ionization conditions simultaneously.

  • Correction for Sample Loss: By adding a known amount of 4-Morpholineethanol-d4 at the very beginning of the sample preparation process, any physical loss of the analyte during extraction, evaporation, or transfer steps will be mirrored by a proportional loss of the internal standard.

  • Mitigation of Matrix Effects: Both the analyte and the internal standard are equally affected by ion suppression or enhancement in the MS source.

Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and accurate even if the absolute signal intensity of both compounds varies, providing a highly robust and reliable measurement.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Result Result Sample Sample containing Analyte (A) Spike Add known amount of Internal Standard (IS) Sample->Spike Extract Extraction / Cleanup (Potential for loss) Spike->Extract LC LC Separation (Co-elution of A + IS) Extract->LC Injection MS MS Detection (Matrix Effects) LC->MS Data Measure Peak Area Ratio (Area A / Area IS) MS->Data Result Accurate Quantification (Ratio is constant) Data->Result

Caption: Principle of Isotope Dilution for Accurate Quantification.

Analyte and Internal Standard Properties

A clear understanding of the materials is fundamental. The properties of 4-Morpholineethanol and its deuterated analogue are summarized below.

Property4-Morpholineethanol (Analyte)4-Morpholineethanol-d4 (Internal Standard)
Synonyms N-(2-Hydroxyethyl)morpholine4-(2-Hydroxyethyl)morpholine-d4
CAS Number 622-40-2[5][6]1185052-90-7[4]
Molecular Formula C₆H₁₃NO₂C₆H₉D₄NO₂[4]
Molecular Weight 131.17 g/mol [5]135.20 g/mol [4]
Appearance Colorless Liquid/OilColorless Oil[4]
Storage Ambient2-8°C Refrigerator[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where adherence to the specified steps and quality of reagents ensures reproducible and accurate results.

Instrumentation, Reagents, and Consumables
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.

  • Reagents:

    • 4-Morpholineethanol analytical standard (≥99% purity).

    • 4-Morpholineethanol-d4 (≥98% purity, ≥99% isotopic purity).

    • LC-MS grade Acetonitrile.

    • LC-MS grade Methanol.

    • LC-MS grade Water.

    • Ammonium formate or Formic acid (for mobile phase modification).

  • Consumables:

    • Class A volumetric flasks and pipettes.

    • Analytical balance (5-place).

    • HPLC vials with caps and septa.

    • Syringe filters (0.22 µm PTFE or Nylon, as appropriate).

    • LC Column: A column suitable for polar analytes is required. Options include:

      • HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

      • Polar-Embedded Reversed-Phase Column (e.g., Synergi 4u Polar-RP).[7][8]

Preparation of Solutions

Causality Note: Preparing accurate stock and working solutions is the first critical control point of the entire analysis. All solutions should be stored appropriately (e.g., at 2-8°C) and brought to room temperature before use.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Morpholineethanol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water.

  • Internal Standard Stock Solution (1 mg/mL): Perform the same procedure as above using the 4-Morpholineethanol-d4 standard.

  • Analyte Working Solutions (Calibration Curve): Prepare a series of calibration standards by serially diluting the Analyte Stock Solution. A typical concentration range might be 1 ng/mL to 1000 ng/mL. The diluent should match the final composition of the prepared sample matrix as closely as possible.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Internal Standard Stock Solution to a concentration that will yield a robust signal in the final sample. The chosen concentration should be consistent across all samples, calibrators, and quality controls.

Sample Preparation Protocol

Causality Note: The goal of sample preparation is to extract the analyte from the matrix while removing interferences.[9] The addition of the internal standard at the earliest stage is critical to account for any variability in the extraction efficiency.[2] The following is a general protocol for a pharmaceutical formulation (e.g., a tablet).

  • Sample Weighing: Accurately weigh a portion of the homogenized sample (e.g., crushed tablet powder) equivalent to a single dose into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution to the tube.

  • Extraction: Add a suitable extraction solvent (e.g., 5 mL of 80:20 Acetonitrile:Water). The choice of solvent should be optimized during method development to ensure complete dissolution of the analyte.

  • Homogenization: Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure complete extraction of the analyte.

  • Clarification: Centrifuge the sample at >10,000 x g for 10 minutes to pelletize insoluble excipients.

  • Dilution: Transfer a known aliquot of the supernatant to a new tube and dilute as necessary to bring the analyte concentration into the calibrated range.

  • Filtration & Transfer: Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial for analysis.

LC-MS/MS Method Parameters

Causality Note: The following parameters are starting points. The mass transitions (precursor → product ions) are the basis of selectivity in MS/MS, ensuring that only the compound of interest is measured.[10] The collision energy (CE) must be optimized to produce a stable and abundant product ion.

ParameterRecommended SettingRationale
LC Column HILIC, 2.1 x 100 mm, 1.7 µmExcellent retention for polar compounds like 4-Morpholineethanol.
Mobile Phase A 10 mM Ammonium Formate in WaterProvides ions for ESI and buffers the mobile phase.
Mobile Phase B AcetonitrileStrong solvent for elution in HILIC mode.
Gradient 95% B → 40% B over 5 minElutes the analyte with good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with peak shape.
Ionization Mode Electrospray Ionization, Positive (ESI+)The morpholine nitrogen is easily protonated.
MRM Transition (Analyte) m/z 132.1 → 101.1[M+H]⁺ → [M+H - CH₂CH₂OH]⁺ (Proposed)
MRM Transition (IS) m/z 136.1 → 105.1[M+D+H]⁺ → [M+D+H - CH₂CH₂OH]⁺ (Proposed)
Collision Energy (CE) 15-25 eVOptimize for maximum product ion intensity.
Dwell Time 100 msSufficient time for data point acquisition across the peak.

Method Validation Protocol

For the protocol to be trustworthy, it must be validated to demonstrate its fitness for purpose, following guidelines such as ICH Q2(R2).[11][12][13]

Validation Method Validation Workflow Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Specificity Specificity (No interference at RT from blank matrix) Validation:f0->Specificity Linearity Linearity (Calibration curve with R² ≥ 0.99) Validation:f1->Linearity Accuracy Accuracy (Spike recovery at 3 levels, e.g., 80-120%) Validation:f2->Accuracy Precision Precision (Repeatability & Intermediate Precision, RSD ≤ 15%) Validation:f3->Precision LOQ Limit of Quantitation (LOQ) (Lowest concentration with acceptable precision & accuracy) Validation:f4->LOQ Robustness Robustness (Vary parameters like column temp, mobile phase pH) Validation:f5->Robustness

Caption: Key Parameters for Analytical Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS.No significant interfering peaks at the retention time of the analyte or IS in the blank matrix.
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels, in triplicate.Correlation coefficient (R²) ≥ 0.99. The range is the interval between the lowest and highest concentrations that demonstrate acceptable linearity, accuracy, and precision.[14]
Accuracy Analyze quality control (QC) samples prepared by spiking blank matrix at 3 concentrations (low, mid, high) across the range.Mean recovery should be within 85-115% of the nominal value (80-120% at the LOQ).
Precision Repeatability: Analyze 6 replicates of the low and high QC samples on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should not exceed 15% (20% at the LOQ).
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; RSD ≤ 20%; Accuracy within 80-120%.[14]
Robustness Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on results.The results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion

The protocol described herein provides a robust, specific, and reliable method for the quantitative analysis of 4-Morpholineethanol. By employing its stable isotope-labeled analogue, 4-Morpholineethanol-d4, as an internal standard, this LC-MS/MS method overcomes common challenges in quantitative analysis, ensuring data of the highest integrity. The detailed steps for sample preparation, instrumental analysis, and method validation offer a complete workflow for implementation in regulated environments, supporting drug development and quality control with confidence.

References

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Application

The Essential Role of 4-Morpholineethanol-d4 in Modern Pharmacokinetic Analysis: A Guide for Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This guide provides an in-depth exploration of the application of 4-Morpholineethano...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This guide provides an in-depth exploration of the application of 4-Morpholineethanol-d4, a deuterated stable isotope-labeled internal standard, in pharmacokinetic studies. We will delve into the scientific rationale behind its use, present detailed protocols for its application in bioanalytical workflows, and offer insights grounded in years of field experience to empower researchers, scientists, and drug development professionals in generating robust and reliable PK data.

The Imperative for Stable Isotope-Labeled Internal Standards in Pharmacokinetics

Pharmacokinetic studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2] However, the complexity of biological samples such as plasma and serum can introduce significant variability into the analytical process.[3] Factors like ion suppression or enhancement, extraction efficiency, and instrument drift can all impact the accuracy and precision of the results.[4]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer.[5] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.[5] Deuterated standards, like 4-Morpholineethanol-d4, co-elute with the non-labeled analyte and experience nearly identical ionization and matrix effects, thus providing the most accurate correction for analytical variability.[4] The U.S. Food and Drug Administration (FDA) and other regulatory agencies recommend the use of SIL internal standards in bioanalytical method validation.[6]

Physicochemical Profile: 4-Morpholineethanol and its Deuterated Analog

A comprehensive understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development.

Property4-Morpholineethanol4-Morpholineethanol-d4Reference(s)
Chemical Formula C₆H₁₃NO₂C₆H₉D₄NO₂[7]
Molecular Weight 131.17 g/mol 135.20 g/mol [7]
Appearance Colorless to light yellow oilColorless oil[7]
Boiling Point 227 °C at 757 mmHgNot available[7]
Density 1.083 g/mL at 25 °CNot available[7]
Solubility Soluble in waterExpected to be soluble in water[8]

Application Spotlight: Prodrug Pharmacokinetics

4-Morpholineethanol is a key structural component in the synthesis of certain prodrugs, such as morpholinoalkyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[8] These prodrugs are designed to enhance solubility and bioavailability.[8] In such studies, after administration of the prodrug, it is crucial to quantify both the prodrug and the active parent drug (naproxen) as well as the linker moiety, 4-Morpholineethanol. The use of 4-Morpholineethanol-d4 as an internal standard for the quantification of the released 4-Morpholineethanol ensures accurate assessment of the prodrug's cleavage kinetics and metabolic fate.

Bioanalytical Method Development and Validation: A Comprehensive Protocol

The following sections provide a detailed, step-by-step guide for the development and validation of a robust bioanalytical method for the quantification of 4-Morpholineethanol in plasma using 4-Morpholineethanol-d4 as an internal standard. This protocol is designed to meet the stringent requirements of regulatory bodies like the FDA.[6]

Workflow Overview

The overall workflow for a typical pharmacokinetic study sample analysis is depicted below.

G cluster_pre Sample Collection & Preparation cluster_extraction Analyte Extraction cluster_analysis Data Acquisition & Processing Plasma Sample Collection Plasma Sample Collection Fortification with IS Fortification with IS Plasma Sample Collection->Fortification with IS Sample Pre-treatment Sample Pre-treatment Fortification with IS->Sample Pre-treatment Protein Precipitation Protein Precipitation Sample Pre-treatment->Protein Precipitation or Solid-Phase Extraction Solid-Phase Extraction Sample Pre-treatment->Solid-Phase Extraction or Supernatant Evaporation & Reconstitution Supernatant Evaporation & Reconstitution Protein Precipitation->Supernatant Evaporation & Reconstitution Elution, Evaporation & Reconstitution Elution, Evaporation & Reconstitution Solid-Phase Extraction->Elution, Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Evaporation & Reconstitution->LC-MS/MS Analysis Data Integration Data Integration LC-MS/MS Analysis->Data Integration Elution, Evaporation & Reconstitution->LC-MS/MS Analysis Concentration Calculation Concentration Calculation Data Integration->Concentration Calculation PK Parameter Determination PK Parameter Determination Concentration Calculation->PK Parameter Determination

Caption: General workflow for pharmacokinetic sample analysis.

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative bioanalytical method.

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Morpholineethanol and 4-Morpholineethanol-d4 into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the 4-Morpholineethanol primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the 4-Morpholineethanol-d4 primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[9] Acetonitrile is a commonly used solvent for this purpose.[9]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL 4-Morpholineethanol-d4 internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

G Plasma Sample (50 µL) Plasma Sample (50 µL) Add IS (10 µL) Add IS (10 µL) Plasma Sample (50 µL)->Add IS (10 µL) Add Acetonitrile (150 µL) Add Acetonitrile (150 µL) Add IS (10 µL)->Add Acetonitrile (150 µL) Vortex (1 min) Vortex (1 min) Add Acetonitrile (150 µL)->Vortex (1 min) Centrifuge (14,000 x g, 10 min) Centrifuge (14,000 x g, 10 min) Vortex (1 min)->Centrifuge (14,000 x g, 10 min) Transfer Supernatant Transfer Supernatant Centrifuge (14,000 x g, 10 min)->Transfer Supernatant Evaporate to Dryness Evaporate to Dryness Transfer Supernatant->Evaporate to Dryness Reconstitute (100 µL) Reconstitute (100 µL) Evaporate to Dryness->Reconstitute (100 µL) LC-MS/MS Injection LC-MS/MS Injection Reconstitute (100 µL)->LC-MS/MS Injection

Caption: Protein Precipitation Workflow.

Sample Preparation: Solid-Phase Extraction (SPE) - An Alternative

Rationale: SPE can provide a cleaner extract than PPT by selectively retaining the analyte and washing away interferences. This can be particularly beneficial for improving sensitivity and reducing matrix effects. A mixed-mode cation exchange sorbent would be a suitable choice for the basic 4-Morpholineethanol.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated plasma sample (50 µL plasma + 10 µL IS, diluted with 200 µL of 2% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Proposed LC-MS/MS Parameters

Rationale: The following parameters are proposed based on the polar nature of 4-Morpholineethanol and general practices for similar small molecules. Method optimization will be required.

ParameterProposed Condition
LC System UHPLC system
Column HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% A, increase to 50% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 4-Morpholineethanol: To be determined experimentally (e.g., 132.1 -> m/z) 4-Morpholineethanol-d4: To be determined experimentally (e.g., 136.1 -> m/z)
Source Temp. 500 °C
IonSpray Voltage 5500 V
Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[6][10] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA Guidance)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at low, medium, and high concentrations.
Recovery Consistent and reproducible, but does not need to be 100%.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).

In Vivo Metabolism of 4-Morpholineethanol

While specific metabolic pathways for 4-Morpholineethanol are not extensively documented in publicly available literature, its structure suggests several potential biotransformation routes. The morpholine ring is generally susceptible to oxidation.[11] The primary alcohol moiety can be oxidized to an aldehyde and further to a carboxylic acid.

G cluster_metabolism Potential Metabolic Pathways 4-Morpholineethanol 4-Morpholineethanol Oxidation_Alcohol Aldehyde Intermediate 4-Morpholineethanol->Oxidation_Alcohol Alcohol Dehydrogenase Ring_Oxidation Hydroxylated Morpholine Ring 4-Morpholineethanol->Ring_Oxidation CYP450 Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Oxidation_Alcohol->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase

Caption: Plausible metabolic pathways of 4-Morpholineethanol.

Conclusion

The use of 4-Morpholineethanol-d4 as an internal standard is indispensable for the accurate and precise quantification of 4-Morpholineethanol in pharmacokinetic studies. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the generation of high-quality, reliable data that can be confidently used to make critical decisions in the drug development pipeline. The protocols and insights provided in this guide offer a robust framework for researchers to develop and validate bioanalytical methods that meet the highest scientific and regulatory standards.

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Method

Introduction: The Critical Role of Metabolite Identification in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the strategic application of 4-Morpholineethanol-d4 for robust metabolite identification. This document provides in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the strategic application of 4-Morpholineethanol-d4 for robust metabolite identification. This document provides in-depth technical protocols, the scientific rationale behind experimental choices, and methods for ensuring data integrity.

The journey of a new chemical entity from the laboratory to a clinically approved drug is a complex, multi-stage process. A pivotal aspect of this journey is drug metabolism and pharmacokinetic (DMPK) profiling.[1] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its efficacy and safety.[2] Metabolites, the byproducts of biotransformation, can have significant implications; they may be pharmacologically active, inactive, or even toxic.[3][4] Therefore, early and accurate identification of metabolic pathways is not just a regulatory requirement but a critical step in identifying metabolic "soft spots" and guiding the design of safer, more effective drug candidates.[3][5]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone technology for these studies, offering high sensitivity and the ability to elucidate chemical structures.[6][7] However, the complexity of biological matrices (e.g., plasma, urine, hepatocytes) presents a significant analytical challenge, often leading to issues like ion suppression and variability in sample recovery.[6][8] To overcome these hurdles, the use of stable isotope-labeled (SIL) internal standards is the gold standard, ensuring the accuracy and reproducibility of analytical results.[1][9][10] This guide focuses on the strategic application of 4-Morpholineethanol-d4, a deuterated analog, to enhance the identification of metabolites containing the 4-morpholineethanol moiety.

Core Principles: The Advantage of Deuterated Internal Standards

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium). 4-Morpholineethanol-d4 is chemically identical to its unlabeled counterpart but has a distinct mass signature due to the four deuterium atoms. This subtle modification provides profound analytical advantages.

  • Correction for Matrix Effects and Sample Loss : The SIL internal standard is added to the biological sample at the very beginning of the workflow. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, ion suppression in the mass spectrometer, and instrument drift.[10] By tracking the signal of the known concentration of the SIL standard, one can accurately normalize the signal of the unlabeled analyte and its metabolites, leading to more reliable results.[6][9]

  • Co-elution for Unambiguous Identification : The deuterated standard co-elutes with the unlabeled analyte during liquid chromatography. This is a critical feature, as it ensures that both compounds are subjected to the exact same matrix environment at the same point in time.

  • Distinct Mass Shift : The +4 mass unit difference between 4-Morpholineethanol-d4 and the native compound allows for their clear separation in the mass spectrometer, eliminating signal overlap and simplifying data analysis.

Comprehensive Workflow for Metabolite Identification

The following section details a complete, field-proven workflow from sample preparation to data analysis. The protocol is designed to be a self-validating system, incorporating quality control checks throughout the process.

Metabolite ID Workflow cluster_prep I. Sample Preparation cluster_analysis II. LC-MS/MS Analysis cluster_data III. Data Processing & Identification Matrix Biological Matrix (Plasma, Hepatocytes, etc.) Spike Spike with 4-Morpholineethanol-d4 (IS) Matrix->Spike Precipitate Protein Precipitation (ice-cold Acetonitrile) Spike->Precipitate Extract Centrifugation & Supernatant Collection Precipitate->Extract Reconstitute Dry & Reconstitute in Mobile Phase A Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate UPLC Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect High-Resolution MS (e.g., Q-TOF) Ionize->Detect Process Peak Picking & Alignment Detect->Process FindPairs Paired-Ion Search (Mass Defect Filtering) Process->FindPairs Identify Metabolite Identification (Mass Shift + Fragmentation) FindPairs->Identify Finalize Structural Elucidation Identify->Finalize

Caption: High-level experimental workflow for metabolite identification.

PART A: Detailed Experimental Protocol

This protocol is a standard template for an in vitro experiment using human liver microsomes (HLM), a common system for studying Phase I metabolism.[11]

1. Materials & Reagents

Reagent/MaterialRecommended Grade/TypePotential Source
4-Morpholineethanol-d4≥98% Isotopic PurityToronto Research Chemicals
Test Compound>99% Chemical PurityIn-house Synthesis/Vendor
Human Liver Microsomes (HLM)Pooled, ≥20 donorsBioIVT
NADPH Regenerating SystemSolution A & BCorning
Acetonitrile (ACN)LC-MS GradeThermo Fisher Scientific
Formic Acid (FA)LC-MS GradeThermo Fisher Scientific
Phosphate Buffer (pH 7.4)0.1 MIn-house Preparation
Ultrapure Water18.2 MΩ·cmMilli-Q System

2. Sample Preparation: In Vitro HLM Incubation

The causality behind this protocol is to simulate the metabolic environment of the liver and then efficiently quench the reaction to capture a snapshot of the metabolites formed.

  • Prepare Working Solutions :

    • Test Compound Stock (10 mM): Dissolve the test compound in DMSO.

    • Internal Standard (IS) Stock (1 mg/mL): Dissolve 4-Morpholineethanol-d4 in Methanol.

    • IS Quenching Solution (200 ng/mL): Dilute the IS stock in ice-cold acetonitrile. This solution will be used to stop the reaction and precipitate proteins simultaneously.

  • Incubation Reaction Setup :

    • In a microcentrifuge tube, combine 0.1 M Phosphate Buffer (pH 7.4), HLM (to a final concentration of 0.5 mg/mL), and the test compound working solution (final concentration of 1 µM).

    • Prepare a negative control (-NADPH) by substituting the NADPH regenerating system with buffer. This helps differentiate enzymatic metabolites from chemical degradation products.

  • Initiate Metabolic Reaction :

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • Reaction Termination and Extraction :

    • Stop the reaction by adding 3 volumes of the ice-cold IS Quenching Solution (e.g., 300 µL of ACN-IS to 100 µL of incubate). The cold organic solvent halts all enzymatic activity and precipitates microsomal proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Instrumental Analysis

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: SCIEX TripleTOF 6600 or equivalent high-resolution mass spectrometer (HRMS)[4]

  • Column: Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Profile:

    • 0.0-1.0 min: 2% B

    • 1.0-8.0 min: 2% to 95% B

    • 8.0-9.0 min: Hold at 95% B

    • 9.1-12.0 min: Return to 2% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Positive (ESI+)

  • Scan Type: Information Dependent Acquisition (IDA) - TOF MS survey scan followed by 8-10 dependent MS/MS product ion scans. This allows for the collection of high-resolution mass data for parent ions and fragmentation data for structural elucidation in a single run.

PART B: Data Analysis and Metabolite Identification

The presence of the deuterated internal standard is the key to this analytical strategy. The data analysis hinges on finding "isotopic pairs" of parent and metabolite ions.

1. The Paired-Ion Search Strategy

The core principle is that any metabolic transformation happening to the unlabeled parent compound will also happen to its deuterated isotopic twin. Therefore, for every metabolite detected, a corresponding deuterated metabolite should also be present, maintaining the +4 Da mass difference.

Paired Ion Strategy cluster_parent Parent Compound & IS cluster_metabolite Metabolite & Labeled Metabolite Parent Unlabeled Parent (m/z = X) Metabolite Unlabeled Metabolite (e.g., Hydroxylation) (m/z = X + 15.995) Parent->Metabolite + Biotransformation (+15.995 Da) IS 4-Morpholineethanol-d4 (m/z = X + 4.025) LabeledMetabolite Labeled Metabolite (m/z = X + 15.995 + 4.025) IS->LabeledMetabolite + Biotransformation (+15.995 Da) Metabolite->LabeledMetabolite

Caption: Visualization of the paired-ion search logic.

2. Common Biotransformations Table

This table provides the exact mass shifts for common Phase I and Phase II metabolic reactions that should be used in the data search.

BiotransformationMass Change (Da)Common Enzymes
Hydroxylation+15.9949Cytochrome P450s (CYPs)
N-Oxidation+15.9949CYPs, FMOs
Dehydrogenation-2.0156Dehydrogenases
Carboxylation+43.9898Carboxylases
Glucuronidation+176.0321UGTs
Sulfation+79.9568SULTs

3. Self-Validating System: Ensuring Trustworthy Results

To ensure the integrity of the findings, the following checks must be performed:

  • Co-elution Confirmation : The extracted ion chromatograms of the parent compound and 4-Morpholineethanol-d4 must show perfectly co-eluting peaks. Any chromatographic shift indicates a problem with the method.[12]

  • Isotopic Pattern Matching : The detected isotopic pattern of a metabolite should match the theoretical pattern. The paired labeled metabolite must also show a corresponding pattern.

  • MS/MS Fragmentation Consistency : The MS/MS fragmentation pattern of a putative metabolite should be logically related to the parent compound. For example, a hydroxylated metabolite should show fragments that are +16 Da heavier than the parent's fragments, but also retain some common fragments. The deuterated metabolite should show the same fragmentation pattern, with the +4 Da mass shift retained on the fragment containing the morpholine ring.

Conclusion

The use of 4-Morpholineethanol-d4 as a stable isotope-labeled internal standard is a powerful strategy that significantly enhances the confidence and accuracy of metabolite identification studies in drug discovery. By providing a constant reference from sample preparation through data analysis, it enables researchers to correct for experimental variability and confidently distinguish true metabolites from analytical artifacts. The paired-ion search strategy, combined with high-resolution mass spectrometry, creates a robust, self-validating workflow. Implementing this approach allows drug discovery teams to make more informed decisions, optimizing lead compounds to improve their metabolic profiles and ultimately accelerating the development of safer and more effective pharmaceuticals.

References

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  • Aquigen Bio Sciences. (n.d.). 4-Morpholineethanol | CAS No: 622-40-2.
  • Evans, D. C., et al. (2002). Metabolite identification in drug discovery. Analytical and Bioanalytical Chemistry, 373(4-5), 256-262.
  • United States Biological. (n.d.). 4-Morpholineethanol-d4 - Data Sheet.
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  • PharmaCompass. (n.d.). 4-MORPHOLINEETHANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
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  • NIST. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook.
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  • Simson Pharma Limited. (n.d.). 4-Morpholineethanol | CAS No- 622-40-2.
  • Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 43(12), 2376-2388.
  • Tucker, G. T., et al. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. European Journal of Pharmaceutical Sciences, 13(4), 417-445.
  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies.
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Application

Preparation of calibration standards with 4-Morpholineethanol-d4

Application Note & Protocol Topic: Preparation of Calibration Standards with 4-Morpholineethanol-d4 for Quantitative Analysis Audience: Researchers, scientists, and drug development professionals Guide to Preparing High-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Calibration Standards with 4-Morpholineethanol-d4 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals

Guide to Preparing High-Purity Calibration Standards Using 4-Morpholineethanol-d4 as an Internal Standard

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Bioanalysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, achieving precise and accurate quantification of analytes is paramount. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is fundamentally dependent on the quality of the internal standard (IS) used to correct for variability during sample preparation and analysis.[1][2][3]

Stable Isotope-Labeled (SIL) compounds are the preferred choice for internal standards.[4][5] 4-Morpholineethanol-d4 is the deuterated analogue of 4-Morpholineethanol, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a different mass.[1][6] Consequently, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, yet is easily distinguishable by its mass-to-charge ratio (m/z).[1] This near-ideal behavior allows it to effectively normalize for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reproducible quantification.[2][7]

This document provides a comprehensive, field-proven protocol for the preparation of calibration standards using 4-Morpholineethanol-d4 as an internal standard. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute the protocol but also adapt it with a full understanding of the critical variables.

Foundational Knowledge: Properties and Handling of 4-Morpholineethanol-d4

A thorough understanding of the internal standard's properties is the first step toward procedural excellence. Mishandling of the reference material is a primary source of error in quantitative analysis.

Table 1: Physicochemical Properties of 4-Morpholineethanol-d4

PropertyValueSource
Chemical Name 4-Morpholineethanol-d4[6][8]
Synonyms 2-(4-Morpholino)ethyl Alcohol-d4; 4-(2-Hydroxyethyl)morpholine-d4[6]
CAS Number 1185052-90-7[6][8][9]
Molecular Formula C₆H₉D₄NO₂[6][8]
Molecular Weight 135.20 g/mol [6][9]
Appearance Colourless Oil[6]
Isotopic Enrichment Typically ≥98 atom % D[2][9]
Storage Conditions 2-8°C Refrigerator; Protect from moisture[6]

Expert Insight: The Importance of Storage and Stability Deuterated standards, while generally stable, are not infallible. The deuterium atoms in 4-Morpholineethanol-d4 are on non-exchangeable carbon positions, making it robust for most applications.[5] However, it is crucial to avoid storage in strongly acidic or basic solutions, which could potentially facilitate hydrogen-deuterium (H/D) exchange over long periods.[5][10] Always store stock solutions in a refrigerator (2-8°C) and bring them to room temperature before use to prevent condensation from introducing water, which could alter the concentration.[11]

Experimental Protocol: From Neat Material to Final Calibration Set

This protocol details the systematic preparation of stock solutions and their subsequent dilution to create a full set of calibration curve standards. The use of calibrated analytical balances, volumetric flasks (Class A), and pipettes is mandatory for ensuring accuracy.[12]

Workflow Overview

The entire process can be visualized as a logical progression from highly concentrated stock solutions to the final, analysis-ready calibration standards, each containing a fixed amount of the internal standard.

G cluster_0 Stock Solution Preparation cluster_1 Internal Standard Preparation cluster_2 Calibration Standard Preparation (Serial Dilution) cluster_3 Final Spiking A1 Weigh Neat Analyte (4-Morpholineethanol) A2 Dissolve in Solvent (e.g., Methanol) A1->A2 A3 Analyte Stock (S1) ~1 mg/mL A2->A3 B1 Weigh Neat IS (4-Morpholineethanol-d4) B2 Dissolve in Solvent (e.g., Methanol) B1->B2 B3 IS Stock (IS-S1) ~1 mg/mL B2->B3 B4 Dilute IS-S1 B3->B4 B5 IS Working Solution (IS-WS) ~100 ng/mL B4->B5 C1 Analyte Stock (S1) C2 Intermediate Stock (S2) C1->C2 C3 Working Stocks (S3, S4...) C2->C3 C4 Final Calibration Standards (Cal 1 - Cal 8) C3->C4 D1 Add IS-WS to each Calibration Standard C4->D1 D2 Calibration Set Ready for Sample Preparation & LC-MS/MS Analysis D1->D2

Caption: Workflow for preparing calibration standards.

Part A: Preparation of Primary Stock Solutions (1 mg/mL)

The primary stock solution is the cornerstone of the entire calibration curve; any error here will propagate through all subsequent dilutions.[11]

  • Analyte Stock (S1): 4-Morpholineethanol

    • Allow the vial of 4-Morpholineethanol (non-deuterated) to equilibrate to room temperature for at least 30 minutes.

    • Accurately weigh approximately 10 mg of the neat material onto a calibrated analytical balance. Record the weight to at least four decimal places (e.g., 10.05 mg).

    • Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then carefully add methanol to the 10 mL mark.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

    • Calculate the exact concentration (e.g., 10.05 mg / 10.0 mL = 1.005 mg/mL). Label this solution "S1".

  • Internal Standard Stock (IS-S1): 4-Morpholineethanol-d4

    • Repeat the exact same procedure as above using ~10 mg of 4-Morpholineethanol-d4.

    • Calculate the exact concentration and label this solution "IS-S1".

Part B: Preparation of Internal Standard Working Solution (IS-WS)

The IS working solution is the solution that will be added to every sample (calibrators, quality controls, and unknowns) to ensure a consistent concentration of the internal standard across the analytical run. Its concentration should be chosen to yield a robust signal in the mass spectrometer without being excessively high. A concentration of 100 ng/mL is often a good starting point.

  • Perform a serial dilution of the IS-S1 stock solution.

  • Step 1 (Intermediate Dilution): Pipette 100 µL of IS-S1 (e.g., ~1 mg/mL) into a 10 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This yields an intermediate stock of ~10 µg/mL.

  • Step 2 (Final Working Solution): Pipette 1.0 mL of the ~10 µg/mL intermediate stock into a 100 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This yields the final IS-WS of ~100 ng/mL .

  • Transfer this solution into an amber glass vial and store at 2-8°C.

Part C: Preparation of Calibration Curve Standards via Serial Dilution

Serial dilution is a systematic method for creating a range of concentrations from a single stock solution.[13][14] This approach ensures a proportional relationship between standards and helps identify systematic errors.[11][15] The following protocol creates an 8-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare an Intermediate Analyte Stock (S2): Pipette 100 µL of the S1 stock (~1 mg/mL) into a 10 mL volumetric flask and dilute to the mark with methanol. This creates S2 at a concentration of ~10 µg/mL (10,000 ng/mL).

  • Perform Serial Dilutions:

    • Label eight 2 mL tubes or vials as "Cal 8" through "Cal 1".

    • Pipette the appropriate diluent (e.g., 50:50 methanol:water) into tubes Cal 1 through Cal 7 according to Table 2.

    • The highest standard, Cal 8 (1000 ng/mL) , is made by diluting the S2 stock. Pipette 100 µL of S2 into a 1 mL volumetric flask and dilute to the mark.

    • For the remaining standards, perform a 2-fold or 2.5-fold serial dilution as detailed in the table below. Use a fresh pipette tip for each transfer.[14]

Table 2: Serial Dilution Scheme for Calibration Standards

Standard IDAnalyte SourceVolume of Source (µL)Volume of Diluent (µL)Final Volume (µL)Final Concentration (ng/mL)
Cal 8 Stock S2 (10,000 ng/mL)10090010001000
Cal 7 Cal 8 (1000 ng/mL)4006001000400
Cal 6 Cal 7 (400 ng/mL)4006001000160
Cal 5 Cal 6 (160 ng/mL)500500100080
Cal 4 Cal 5 (80 ng/mL)500500100040
Cal 3 Cal 4 (40 ng/mL)250750100010
Cal 2 Cal 3 (10 ng/mL)40060010004
Cal 1 Cal 2 (4 ng/mL)25075010001

Causality Behind the Method: Why use serial dilutions? Preparing each standard from a single high-concentration stock (parallel dilution) can be prone to random errors, especially when pipetting very small volumes for the lowest concentration standards.[11] A serial dilution minimizes these small-volume transfer errors and creates a systematic error propagation, which is easier to identify as a deviation from linearity in the calibration curve.[11]

Final Sample Preparation for LC-MS/MS Analysis

The final step is to combine the prepared calibration standards with the internal standard, mimicking the procedure that will be used for the unknown samples.

  • Take an aliquot of each calibration standard (e.g., 50 µL).

  • Add a fixed volume of the IS-WS (~100 ng/mL) to each aliquot (e.g., 50 µL).

  • Add any matrix or buffer as required by the specific bioanalytical method.

  • Vortex to mix. The samples are now ready for injection into the LC-MS/MS system.

The instrument response (peak area of analyte / peak area of IS) is then plotted against the analyte concentration to generate the calibration curve, which will be used to determine the concentration of 4-Morpholineethanol in unknown samples.

Trustworthiness and Self-Validation

To ensure the integrity of the calibration standards, the following practices are strongly recommended:

  • Independent Stock Verification: Prepare a second primary stock solution (S1) from a separate weighing. Use this to prepare a mid-range quality control (QC) sample. The concentration of this QC, when quantified against the calibration curve, should be within ±15% of its nominal value.

  • Certificate of Analysis (CoA): Always obtain and review the CoA for both the analyte and the SIL internal standard.[16] This document provides critical information on purity and identity.

  • Documentation: Maintain a detailed logbook for all standard preparations, including weights, volumes, solvent lot numbers, dates, and analyst initials. This creates a traceable and defensible audit trail.

By adhering to these rigorous protocols and understanding the scientific principles behind them, researchers can confidently prepare accurate and reliable calibration standards, forming the bedrock of high-quality quantitative data in drug development and scientific research.

References

  • Vertex AI Search. (2024). Google Search Results.
  • Chromatography Forum. (2016).
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  • Oreate AI Blog. (2026). Mastering Serial Dilutions: A Step-by-Step Guide.
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  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • ResolveMass Laboratories Inc. (2025).
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  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
  • CDN Isotopes. (n.d.). 4-(2-Hydroxyethyl-d4)morpholine.
  • Shanghai Huicheng Biological Technology. (n.d.). 4-Morpholineethanol-d4.
  • ResearchGate. (2013).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
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  • Simson Pharma Limited. (n.d.). 4-Morpholineethanol | CAS No- 622-40-2.
  • NIST. (n.d.). 4-Morpholineethanol - NIST WebBook.
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  • ChemWhat. (n.d.). 4-吗啉乙醇-D4 CAS#: 1185052-90-7.
  • NIST. (n.d.). 4-Morpholineethanol - Notes.
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Method

Application Note: A Robust Bioanalytical Method for the Quantification of 4-Morpholineethanol in Biological Matrices Using its Deuterated Analog, 4-Morpholineethanol-d4, by LC-MS/MS

Abstract This application note provides a comprehensive framework for the development and validation of a robust bioanalytical method for quantifying 4-Morpholineethanol (the analyte) in human plasma. The method utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework for the development and validation of a robust bioanalytical method for quantifying 4-Morpholineethanol (the analyte) in human plasma. The method utilizes 4-Morpholineethanol-d4, a stable isotope-labeled (SIL) internal standard (IS), to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] We present detailed, field-proven protocols for sample extraction using protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), along with optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. The methodology is grounded in the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, providing researchers with a self-validating system for reliable pharmacokinetic and toxicokinetic studies.[3][4]

Introduction: The Rationale for a SIL Internal Standard

In quantitative bioanalysis, particularly using LC-MS/MS, the use of a suitable internal standard is critical for achieving reliable and reproducible results.[5] An IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for analyte losses during sample processing and to account for variations in instrument response.[4]

Stable isotope-labeled internal standards are considered the "gold standard" in the industry.[4] A SIL-IS, such as 4-Morpholineethanol-d4, is chemically identical to the analyte of interest, with the only difference being a higher mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).[5] This near-perfect analogy ensures that the IS and the analyte exhibit virtually identical behavior during extraction, chromatography, and ionization.[2] Consequently, any unexpected variation, such as low extraction recovery or ion suppression due to matrix effects, will affect both the analyte and the IS proportionally, leaving their peak area ratio—the basis for quantification—unchanged and accurate.[2][6]

Analyte and Internal Standard Properties

Property4-Morpholineethanol (Analyte)4-Morpholineethanol-d4 (Internal Standard)
Chemical Structure C₆H₁₃NO₂C₆H₉D₄NO₂
CAS Number 622-40-2[7][8]1185052-90-7[9]
Molecular Weight 131.17 g/mol [8]135.20 g/mol [9]
Key Physicochemical Data LogP: -0.689 (Calculated)[7]LogP: -0.689 (Assumed, similar to analyte)

LC-MS/MS Method Development

A successful bioanalytical method begins with the systematic optimization of the analytical instrumentation and sample preparation to achieve the desired sensitivity, selectivity, and robustness.

Mass Spectrometry Parameters

The initial step is to optimize the mass spectrometer's response for both the analyte and the internal standard. This is achieved by infusing a standard solution of each compound separately into the mass spectrometer.

Protocol for MS Tuning:

  • Prepare individual stock solutions of 4-Morpholineethanol and 4-Morpholineethanol-d4 in methanol at 1 mg/mL.

  • Create working solutions at 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the working solution of the analyte into the mass spectrometer using a syringe pump.

  • In positive electrospray ionization (ESI+) mode, acquire a full scan (Q1 scan) to identify the protonated parent molecule [M+H]⁺.

  • Select the identified parent ion and perform a product ion scan (MS/MS) to identify the most stable and abundant fragment ions. The transition from the parent ion to the most intense fragment ion is selected for Multiple Reaction Monitoring (MRM).[10]

  • Optimize the collision energy (CE) and declustering potential (DP) to maximize the intensity of the selected MRM transition.

  • Repeat steps 3-6 for the internal standard, 4-Morpholineethanol-d4.

Optimized MS/MS Parameters (Example)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Declustering Potential (V)
4-Morpholineethanol132.1101.11501540
4-Morpholineethanol-d4136.1105.11501540
Chromatographic Conditions

The goal of liquid chromatography is to separate the analyte from endogenous matrix components to minimize interference and matrix effects. For a small, polar molecule like 4-Morpholineethanol, reversed-phase chromatography is a suitable starting point.[11]

Recommended LC Conditions:

  • Column: C18 Column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

LC Gradient Program (Example)

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955

Sample Preparation: Protocols and Rationale

Effective sample preparation is crucial for removing interferences like proteins and phospholipids that can suppress the analyte signal and contaminate the analytical system.[12] The choice of technique depends on the required cleanliness, throughput, and nature of the analyte.

G plasma Plasma Sample + IS (4-Morpholineethanol-d4) ppt ppt plasma->ppt Add ACN/MeOH lle lle plasma->lle Add Immiscible Solvent spe spe plasma->spe Load onto Cartridge analysis analysis ppt->analysis lle->analysis spe->analysis validation validation analysis->validation

Protocol 1: Protein Precipitation (PPT)

Rationale: PPT is the simplest, fastest, and often the first-choice method for sample cleanup.[13] It uses an organic solvent, typically acetonitrile (ACN), to denature and precipitate abundant proteins from the plasma sample.[13][14] While effective at removing most proteins, it may not remove other interferences like phospholipids, making it less "clean" than LLE or SPE.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL 4-Morpholineethanol-d4 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[15]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[16]

  • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Rationale: LLE offers a cleaner extract than PPT by partitioning the analyte from the aqueous sample matrix into an immiscible organic solvent.[17][18] The choice of solvent is critical and depends on the analyte's polarity.[18] For a polar compound like 4-Morpholineethanol, a more polar extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE) may be required, and pH adjustment of the aqueous phase can improve recovery.[17]

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Add 600 µL of the chosen organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 3,500 rpm for 5 minutes to separate the aqueous and organic layers.[17]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

Protocol 3: Solid-Phase Extraction (SPE)

Rationale: SPE is the most selective sample preparation technique, providing the cleanest extracts by retaining the analyte on a solid sorbent while matrix interferences are washed away. For a polar analyte, a mixed-mode or polymeric reversed-phase sorbent is often effective. This method is highly recommended when low detection limits are required or when matrix effects are a significant issue.

Step-by-Step Methodology (using a reversed-phase cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load: Mix 100 µL of plasma with 50 µL of IS and 200 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elute: Elute the analyte and IS from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Bioanalytical Method Validation

Once the method is developed, it must be validated to ensure it is reliable for its intended purpose. The validation process is performed according to guidelines from regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[3][19][20][21][22]

G start Developed Analytical Method selectivity selectivity start->selectivity curve curve start->curve accuracy accuracy start->accuracy recovery recovery start->recovery stability stability start->stability end Validated Method for Routine Sample Analysis selectivity->end curve->end accuracy->end recovery->end stability->end

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤ 5% for the IS.[4]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[4]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[3][21]
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.[23][24]Assessed at Low and High QC levels from at least 6 different sources of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery To measure the efficiency of the extraction process.Assessed at Low, Medium, and High QC levels. Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the baseline value.

Conclusion

This application note details a systematic approach to developing and validating a reliable bioanalytical method for 4-Morpholineethanol in plasma using its deuterated internal standard, 4-Morpholineethanol-d4. The use of a stable isotope-labeled IS is paramount for mitigating variability and ensuring data integrity. By providing detailed, scientifically-grounded protocols for sample preparation and LC-MS/MS analysis, and by adhering to the validation framework of the ICH M10 guideline, researchers can confidently generate high-quality data for regulatory submissions and critical decision-making in drug development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Jenkins, R., Duggan, J. X., & Aubry, A. F. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Future Science. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • University of Florida. Sample Protein Precipitation for Global Metabolomics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Taylor & Francis Online. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]

  • Waters. Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. [Link]

  • Taylor & Francis Online. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • SlideShare. (2015). Bioanalytical method validation emea. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Protocols.io. (2019). a protein precipitation extraction method. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. [Link]

  • EUCHEMBIOJ Reviews. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]

  • National Institutes of Health. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]

  • ResearchGate. (2018). Fast LC/MS in the analysis of small molecules. [Link]

  • YouTube. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. [Link]

  • National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • Pharmaffiliates. 4-Morpholineethanol-d4. [Link]

  • Cheméo. Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). [Link]

  • NIST. 4-Morpholineethanol. [Link]

  • PharmaCompass. 4-MORPHOLINEETHANOL. [Link]

  • IntechOpen. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

Sources

Application

Application and Protocol Guide for the Use of 4-Morpholineethanol-d4 in NMR Spectroscopy

For: Researchers, scientists, and drug development professionals engaged in structural and quantitative analysis. Introduction: The Imperative for Precision in Modern NMR Nuclear Magnetic Resonance (NMR) spectroscopy is...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in structural and quantitative analysis.

Introduction: The Imperative for Precision in Modern NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure and dynamics.[1] In the realm of pharmaceutical development and materials science, the demand for analytical precision has escalated. Quantitative NMR (qNMR) has emerged as a primary method for determining the purity and concentration of substances, owing to the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[1][2][3] The integrity of qNMR hinges on the use of a stable, reliable internal standard. This guide details the application and protocols for utilizing 4-Morpholineethanol-d4, a deuterated internal standard designed for enhanced accuracy in structural and quantitative ¹H NMR analysis.

The use of deuterated solvents is standard practice in NMR to avoid overwhelming signals from the solvent itself.[4][5][6] Extending this principle, the use of a deuterated internal standard minimizes signal overlap with the analyte, a critical factor for accurate integration.[7] 4-Morpholineethanol-d4 is strategically deuterated on the ethanol fragment, which simplifies its ¹H NMR spectrum and reduces potential interference with analyte signals.

Physicochemical Properties of 4-Morpholineethanol-d4

A thorough understanding of the internal standard's properties is fundamental to its effective application.

PropertyValue
Chemical Name 4-Morpholineethanol-d4
Synonyms 2-(4-Morpholino)ethyl Alcohol-d4; 4-(2-Hydroxyethyl)morpholine-d4[8]
CAS Number 1185052-90-7[8]
Molecular Formula C₆H₉D₄NO₂[8]
Molecular Weight 135.20 g/mol [8]
Appearance Colourless Oil[8]
Storage 2-8°C Refrigerator[8]

Note: The properties of the non-deuterated analogue, 4-Morpholineethanol (CAS: 622-40-2), include a molecular weight of 131.17 g/mol and a melting point of approximately 274.38 K.[9][10]

Core Advantages of 4-Morpholineethanol-d4 as an Internal Standard

The selection of an internal standard is a critical decision in qNMR. 4-Morpholineethanol-d4 offers several distinct advantages:

  • Reduced Spectral Overlap: The deuterium labeling on the ethyl group (-CD₂CD₂OH) eliminates the corresponding proton signals from the ¹H NMR spectrum. This leaves simplified signals from the morpholine ring protons, significantly reducing the likelihood of overlap with analyte signals.

  • Chemical Inertness: The morpholine moiety is generally stable and non-reactive under typical NMR sample conditions, preventing unwanted reactions with the analyte or solvent.

  • Solubility: Its hydroxyl group and morpholine ring confer solubility in a range of common deuterated NMR solvents, from chloroform-d to methanol-d4 and deuterium oxide.[11]

  • Distinct Chemical Shifts: The protons on the morpholine ring provide signals in regions of the ¹H NMR spectrum that are often clear of signals from many common organic molecules, facilitating unambiguous integration.

Experimental Workflow for Quantitative NMR (qNMR)

The successful application of 4-Morpholineethanol-d4 in qNMR requires a systematic and meticulous workflow, from sample preparation to data analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Accurately weigh analyte P2 Accurately weigh 4-Morpholineethanol-d4 P1->P2 P3 Dissolve in deuterated solvent (e.g., CDCl3) P2->P3 P4 Transfer to NMR tube and homogenize P3->P4 A1 Lock and Shim Spectrometer P4->A1 A2 Set Acquisition Parameters (90° pulse, D1 ≥ 7 * T1) A1->A2 A3 Acquire Spectrum A2->A3 D1 Fourier Transform and Phase Correction A3->D1 D2 Baseline Correction D1->D2 D3 Integrate Analyte and Standard Peaks D2->D3 D4 Calculate Purity/ Concentration D3->D4 Data_Processing_Logic cluster_processing Processing Steps cluster_integration Integration cluster_calculation Purity Calculation FT Fourier Transform Phase Manual Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Int_Analyte Integrate Analyte Signal (I_A) Baseline->Int_Analyte Int_Standard Integrate Standard Signal (I_Std) Baseline->Int_Standard Formula Apply qNMR Formula Int_Analyte->Formula Int_Standard->Formula Result Purity (%) Formula->Result

Caption: Logical flow for processing NMR data for quantification.

Processing Steps:

  • Fourier Transformation: Apply an exponential weighting function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) and then perform the Fourier transform.

  • Phase Correction: Manually and carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phase correction is often insufficient for qNMR. [12]3. Baseline Correction: Apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration. [12]4. Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for 4-Morpholineethanol-d4. The integration limits should encompass the entire peak, including any satellite peaks.

Calculation of Purity:

The purity of the analyte can be calculated using the following formula:

Purity (% by weight) = (I_A / I_Std) * (N_Std / N_A) * (MW_A / MW_Std) * (m_Std / m_A) * P_Std

Where:

  • I_A = Integral of the analyte signal

  • I_Std = Integral of the internal standard signal (4-Morpholineethanol-d4)

  • N_A = Number of protons contributing to the analyte signal

  • N_Std = Number of protons contributing to the standard signal

  • MW_A = Molecular weight of the analyte

  • MW_Std = Molecular weight of the standard (135.20 g/mol )

  • m_A = Mass of the analyte

  • m_Std = Mass of the standard

  • P_Std = Purity of the internal standard (as stated by the supplier)

Conclusion

4-Morpholineethanol-d4 serves as a robust and reliable internal standard for quantitative ¹H NMR spectroscopy. Its deuterated structure minimizes spectral interference, while its chemical properties ensure stability and solubility across a range of applications. By adhering to the meticulous protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can achieve a high degree of accuracy and reproducibility in the structural and quantitative analysis of their compounds. This precision is paramount in fields such as drug development, where the exact quantification of active pharmaceutical ingredients and impurities is a regulatory necessity.

References

  • Benchchem. Enhancing NMR Integration Accuracy with Deuterated Standards: A Technical Support Guide.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Pharmaffiliates. CAS No : 1185052-90-7| Chemical Name : 4-Morpholineethanol-d4.
  • University of Ottawa. NMR sample preparation.
  • University of Strasbourg. SAMPLE PREPARATION.
  • FUJIFILM Wako Chemicals. Quantitative NMR (qNMR).
  • University of Missouri-St. Louis. Sample Preparation.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • University of Alberta. NMR Sample Preparation 1.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • NIST. 4-Morpholineethanol - NIST Chemistry WebBook.
  • SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis.
  • Cheméo. Chemical Properties of 4-Morpholineethanol (CAS 622-40-2).
  • ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?.
  • University of Wisconsin-Madison. Notes on NMR Solvents.

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Method

The Gold Standard of Quantification: A Detailed Application Guide to Stable Isotope Dilution Assays with 4-Morpholineethanol-d4

Introduction: The Pursuit of Precision in Bioanalysis In the landscape of drug development and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. 4-Morpholineethanol, a compound of interest in various pharmaceutical and chemical contexts, requires a robust analytical methodology to elucidate its pharmacokinetic profile and ensure product safety. This application note details a definitive method for the quantification of 4-Morpholineethanol using a Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Stable Isotope Dilution (SID) is widely recognized as the gold standard for quantitative mass spectrometry.[1][2] The core principle of this technique lies in the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). In this case, 4-Morpholineethanol-d4, which is chemically identical to the analyte but mass-shifted due to the incorporation of four deuterium atoms, is introduced into the sample at a known concentration.[1] This "heavy" standard co-elutes with the "light" endogenous analyte and experiences identical conditions throughout sample preparation, chromatography, and ionization.[1][2] By measuring the ratio of the analyte to the internal standard, any variations due to sample loss, matrix effects, or instrument variability are effectively nullified, leading to exceptionally accurate and precise results.[1][3]

This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, grounded in established scientific principles and field-proven insights.

Physicochemical Properties of Analyte and Internal Standard

A foundational understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

Property4-Morpholineethanol4-Morpholineethanol-d4Reference(s)
Molecular Formula C₆H₁₃NO₂C₆H₉D₄NO₂
Molecular Weight 131.17 g/mol 135.20 g/mol
CAS Number 622-40-21185052-90-7
Appearance Colorless to pale yellow viscous liquidColorless Oil
Solubility Soluble in water and ethanolSoluble in organic solvents

Experimental Design: A Self-Validating System

The protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reliability of the generated data. This is achieved through the meticulous preparation of calibration standards and quality control samples that are processed alongside the unknown samples.

Diagram: Stable Isotope Dilution Assay Workflow

Stable Isotope Dilution Assay Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with 4-Morpholineethanol-d4 (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Analysis Chromatography HILIC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Data Acquisition Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Unknowns Calibration_Curve->Quantification

Caption: Workflow of the stable isotope dilution assay for 4-Morpholineethanol.

Detailed Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 4-Morpholineethanol (≥98% purity)

    • 4-Morpholineethanol-d4 (≥98% purity, isotopic purity ≥99%)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Human plasma (K₂EDTA as anticoagulant), free of interfering substances.

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amide-based or bare silica column, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar 4-Morpholineethanol.[4][5][6]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Morpholineethanol and 4-Morpholineethanol-d4 into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-Morpholineethanol by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the 4-Morpholineethanol-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve Standards:

    • Prepare a set of eight calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate weighing of the 4-Morpholineethanol stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[7][8][9]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL 4-Morpholineethanol-d4 internal standard working solution to all tubes except for the blank.

  • Add 400 µL of ice-cold acetonitrile to each tube.[7]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[7]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube, ensuring the protein pellet is not disturbed.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The use of HILIC is crucial for the retention of polar compounds like 4-Morpholineethanol, which would otherwise elute in the void volume on a traditional reversed-phase column.[4][5][6] The high organic content of the mobile phase in HILIC also facilitates efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity.

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column HILIC Amide Column (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structure of 4-Morpholineethanol and common fragmentation patterns of protonated alcohols and morpholine-containing compounds.[10] The protonated molecule [M+H]⁺ is selected as the precursor ion. The most abundant and stable product ions resulting from collision-induced dissociation (CID) are used for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
4-Morpholineethanol 132.1100.1 (Loss of CH₂CH₂OH)86.1 (Morpholine ring fragment)
4-Morpholineethanol-d4 136.1104.1 (Loss of CH₂CH₂OH)90.1 (Morpholine ring fragment)

Note: These transitions should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both 4-Morpholineethanol and 4-Morpholineethanol-d4 for all standards, QCs, and unknown samples.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each injection.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification of Unknowns: Determine the concentration of 4-Morpholineethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation and Performance Characteristics

This method should be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters include:

ParameterAcceptance Criteria
Linearity r² > 0.99 over the defined range
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions

Conclusion

The stable isotope dilution assay using 4-Morpholineethanol-d4 as an internal standard, coupled with HILIC-LC-MS/MS, provides a highly selective, sensitive, and robust method for the quantification of 4-Morpholineethanol in biological matrices. The inherent ability of this method to correct for analytical variability makes it an indispensable tool in drug development and clinical research, ensuring data of the highest integrity.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]

  • Parker, C. E., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
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  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701.
  • Nguyen, T. A., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268.
  • Chirita, R. I., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
  • Nguyen, T. A., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268.
  • Chen, Y., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(1), 53.
  • bioRxiv. (2024). Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analysis method. bioRxiv.
  • Nguyen, T. A., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268.
  • ResearchGate. (n.d.). Parameters of the chosen MRM transitions. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). MRM transitions of analytes, IS and MS/MS conditions. ResearchGate. Retrieved from [Link]

  • Vorkas, P. A., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 499.
  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies.
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  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]

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Application

Application Notes and Protocols for the Accurate Preparation and Validation of 4-Morpholineethanol-d4 Stock Solutions

Abstract The use of stable isotope-labeled compounds, such as 4-Morpholineethanol-d4, is integral to modern pharmaceutical research, particularly in quantitative bioanalysis where they serve as ideal internal standards....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The use of stable isotope-labeled compounds, such as 4-Morpholineethanol-d4, is integral to modern pharmaceutical research, particularly in quantitative bioanalysis where they serve as ideal internal standards. The accuracy of these analyses is fundamentally dependent on the precise preparation of stock solutions. This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the accurate weighing, preparation, and validation of 4-Morpholineethanol-d4 stock solutions. We address the specific challenges associated with this compound, including its physical state as a colorless oil and the critical need to maintain isotopic integrity. The protocols herein are designed as self-validating systems, integrating best practices in metrology, handling of deuterated compounds, and analytical chemistry to ensure the highest degree of accuracy and reproducibility.

Foundational Principles and Pre-Protocol Considerations

The integrity of a stock solution is established long before the first measurement is taken. A controlled environment, appropriate equipment, and a deep understanding of the compound's chemical nature are paramount.

Physicochemical Properties of 4-Morpholineethanol-d4

4-Morpholineethanol-d4 is the deuterated analogue of 4-Morpholineethanol, a morpholine derivative.[1] Its primary utility is in applications requiring a stable isotope label, such as mass spectrometry-based assays, where it can be distinguished from its endogenous counterpart by its higher molecular weight.

Table 1: Key Properties of 4-Morpholineethanol-d4

PropertyValueSource(s)
CAS Number 1185052-90-7[1][2][3]
Molecular Formula C₆H₉D₄NO₂[1]
Molecular Weight 135.20 g/mol [1][3]
Appearance Colorless Oil[1]
Isotopic Enrichment Typically ≥98-99 atom % D[3]
Common Solvents Acetone, Chloroform, Dichloromethane, Methanol, Acetonitrile[4][5]
Critical Considerations for Handling Deuterated Compounds

The substitution of hydrogen with deuterium imparts unique properties that necessitate specialized handling protocols. The primary goal is to prevent isotopic dilution, which can compromise experimental results.

  • Hygroscopicity and Isotopic Exchange: Deuterated compounds, especially those with exchangeable deuterium atoms (e.g., on hydroxyl or amine groups), are susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture.[6][7] 4-Morpholineethanol-d4 contains a hydroxyl group, making this a critical consideration. Handling the compound in a low-humidity environment, such as a glove box or under a stream of inert gas (argon or dry nitrogen), is highly recommended to maintain its isotopic purity.[7][8]

  • Solvent Selection: The choice of solvent is critical. While methanol is a listed solvent, it is protic and contains exchangeable protons, which can lead to H/D exchange over time.[5][7] For long-term stability, aprotic solvents such as Acetonitrile (MeCN) or Dichloromethane (DCM) are superior choices.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This "deuterium kinetic isotope effect" is the basis for the utility of many deuterated compounds in altering metabolic pathways.[6] Preserving the deuteration level is therefore essential to leveraging this effect in research.

The Analytical Weighing Environment

An analytical balance is a highly sensitive instrument; its accuracy is directly influenced by its environment.[9] Adherence to the following best practices is not optional, but essential for generating reliable data.

  • Location and Stability: The balance must be placed on a dedicated, stable anti-vibration table in a location free from vibrations, foot traffic, and air currents from doors, windows, or HVAC vents.[10][11][12]

  • Environmental Control: Maintain a consistent laboratory temperature (e.g., between 18°C and 30°C) and relative humidity (between 40% and 60%).[11][12] Sudden temperature fluctuations can cause drift in readings.[13]

  • Calibration: Daily calibration, or at minimum before any critical weighing session, is mandatory to ensure accuracy.[14][15] Use certified calibration weights.[9]

Protocol: Gravimetric Preparation of a Primary Stock Solution

Given that 4-Morpholineethanol-d4 is an oil, a gravimetric preparation (weighing both the solute and solvent) is the most accurate method. This approach circumvents inaccuracies associated with volumetric transfers of viscous liquids and variations in density. The "weighing by difference" technique described below is a self-validating method that precisely determines the mass of substance transferred.

Required Materials and Equipment
  • 4-Morpholineethanol-d4

  • Analytical Balance (readability of at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Positive displacement pipette or gas-tight syringe (100-1000 µL range)

  • High-purity aprotic solvent (e.g., HPLC-grade Acetonitrile)

  • Amber glass vials with PTFE-lined screw caps

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.[8]

Step-by-Step Weighing and Dissolution Protocol

PART A: WEIGHING BY DIFFERENCE

  • Balance Acclimation & Preparation: Ensure the analytical balance is powered on, leveled, and has been calibrated according to internal SOPs or manufacturer guidelines.[15] Place a clean, empty weighing vessel (e.g., a 25 mL Class A volumetric flask) inside the draft shield and tare the balance.

  • Initial Mass Measurement: Place the sealed source vial of 4-Morpholineethanol-d4 on the balance. Close the draft shield doors and allow the reading to stabilize completely.[11] Record this initial mass as M₁ .

  • Analyte Transfer: Remove the source vial from the balance. Using a positive displacement pipette or a gas-tight syringe, carefully withdraw a target amount of the 4-Morpholineethanol-d4 oil and dispense it directly into the tared volumetric flask from Step 1.

    • Expert Tip: Avoid touching the volumetric flask with bare hands to prevent the transfer of oils and moisture, which can alter the weight.[11][15] Handle with a lint-free wipe or by the neck.

  • Final Mass Measurement: Immediately re-seal the source vial, place it back on the analytical balance, close the draft shield, and wait for the reading to stabilize. Record this final mass as M₂ .

  • Calculate Transferred Mass: The exact mass of the transferred 4-Morpholineethanol-d4 (M_solute ) is the difference between the initial and final measurements:

    • M_solute = M₁ - M₂

PART B: DISSOLUTION AND FINAL PREPARATION

  • Initial Dissolution: Add approximately half of the final desired volume of solvent (e.g., 12-15 mL for a 25 mL flask) to the volumetric flask containing the analyte.

  • Ensure Complete Solubilization: Swirl the flask gently or place it in an ultrasonic bath for a few minutes to ensure the oil is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved droplets or streaks on the glass.[16]

  • Equilibrate to Temperature: Allow the solution to return to ambient laboratory temperature, as the dissolution process may cause a slight temperature change.

  • Bring to Final Volume: Carefully add the solvent to the flask until the bottom of the liquid's meniscus is perfectly aligned with the calibration mark on the neck of the volumetric flask. Use a disposable pipette for the final drops to avoid overshooting the mark.

  • Homogenization: Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is completely homogenous. This is a critical step for accuracy.

  • Transfer and Labeling: Transfer the final stock solution into a pre-labeled amber glass vial. The label must include, at a minimum: Compound Name (4-Morpholineethanol-d4), Calculated Concentration, Solvent, Preparation Date, and Preparer's Initials.[17]

Calculating the Final Concentration

The concentration of your primary stock solution can now be calculated with high accuracy.

  • Concentration (in mg/mL):

    • Concentration = M_solute (mg) / Final Volume of Flask (mL)

  • Molar Concentration (M):

    • Concentration = (M_solute (g) / 135.20 g/mol) / Final Volume of Flask (L)

Quality Control: Analytical Validation of the Stock Solution

Trustworthiness in science requires that every protocol be a self-validating system.[18] While gravimetric preparation provides a high degree of confidence, an independent analytical verification is the ultimate confirmation of accuracy. A standard curve generated from serial dilutions of the new stock solution provides this validation.

Protocol: Validation via Standard Curve Linearity

This procedure uses an appropriate analytical instrument (e.g., LC-MS) to confirm that the prepared stock solution behaves in a predictable, linear fashion upon dilution.

  • Prepare Serial Dilutions: From your newly prepared primary stock solution, perform a series of precise dilutions to create at least 5-6 calibration standards spanning the desired analytical range. Use the formula C₁V₁ = C₂V₂ for all calculations.[19]

    • Example: To prepare 1 mL of a 10 µg/mL standard from a 1000 µg/mL stock:

      • V₁ = (C₂V₂) / C₁ = (10 µg/mL * 1 mL) / 1000 µg/mL = 0.01 mL (or 10 µL)

      • Therefore, add 10 µL of the stock to 990 µL of solvent.

  • Analytical Measurement: Analyze the prepared calibration standards on the intended instrument (e.g., LC-MS/MS). Acquire the instrument response (e.g., peak area) for each standard.

  • Generate Standard Curve: Plot the instrument response (y-axis) against the calculated concentration of each standard (x-axis).

  • Assess Linearity: Apply a linear regression to the data points. The resulting coefficient of determination (R²) is a measure of the linearity of the dilution series.

Acceptance Criteria

For most applications, a standard curve with an R² value ≥ 0.995 is considered excellent and provides strong validation that the primary stock solution was prepared accurately and the serial dilutions were performed correctly.[20] An R² value below this threshold may indicate an error in the initial weighing, a dilution step, or instrument instability, and warrants investigation.

Diagram 1: Experimental Workflow for Stock Solution Preparation and Validation

G cluster_prep Part 1: Gravimetric Preparation cluster_qc Part 2: Analytical Validation cluster_storage Part 3: Storage A 1. Tare Volumetric Flask B 2. Weigh Source Vial (M₁) A->B C 3. Transfer Analyte to Flask B->C D 4. Re-weigh Source Vial (M₂) C->D E 5. Calculate Mass (M₁ - M₂) D->E F 6. Dissolve & Bring to Volume E->F G 7. Homogenize & Transfer F->G H 8. Prepare Serial Dilutions G->H I 9. Analyze via LC-MS J 10. Plot Response vs. Concentration K 11. Assess Linearity (R² ≥ 0.995) L 12. Aliquot into Amber Vials K->L M 13. Store at -20°C Result Validated & Stored Stock Solution M->Result

Long-Term Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time. Incorrect storage can lead to solvent evaporation, degradation of the analyte, or isotopic exchange.

Recommended Storage Conditions
  • Temperature: For long-term storage (months to years), store the stock solution at -20°C .[5] Short-term storage (days to weeks) at 2-8°C is also acceptable.[1] Avoid storing at room temperature for extended periods.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, it is best practice to aliquot the primary stock solution into smaller, single-use volumes.

  • Containers: Always use amber glass vials with chemically inert, PTFE-lined screw caps.[16] This protects the solution from light, which can degrade some compounds, and prevents solvent evaporation and contamination.

Assessing Long-Term Stability

The stability of a stock solution is finite.[3] It is recommended to re-qualify stored stock solutions periodically, especially for long-running projects. This can be done by preparing a fresh stock solution and comparing the analytical response of the old stock against the new.[21] A difference of <5-10% is generally acceptable, though specific project requirements may vary.

References

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  • Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

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  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

  • FasterCapital. (n.d.). Validation Of Dilution Techniques For Accurate Results. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1185052-90-7| Chemical Name : 4-Morpholineethanol-d4. Retrieved from [Link]

  • ResearchGate. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

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  • Journal of Experimental and Pharmacology. (2026). Development and Validation of Bioanalytical Method for Efavirenz in Dr | JEP. Retrieved from [Link]

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  • Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Issues with 4-Morpholineethanol-d4 as an Internal Standard

Introduction for the Modern Researcher Welcome to the technical support center dedicated to the robust application of 4-Morpholineethanol-d4 (CAS: 1185052-90-7) as a stable isotope-labeled (SIL) internal standard (IS). I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to the robust application of 4-Morpholineethanol-d4 (CAS: 1185052-90-7) as a stable isotope-labeled (SIL) internal standard (IS). In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the precision of your results is fundamentally linked to the performance of your internal standard. 4-Morpholineethanol-d4 is a deuterated analog of 4-Morpholineethanol, a compound relevant in the synthesis of certain drug pro-forms and in toxicology studies.[1]

This guide moves beyond simple procedural lists. As your peer in the scientific community, my goal is to provide a framework of causal logic—the "why" behind the "how"—to empower you to diagnose and resolve common experimental challenges. We will explore issues from solution stability to complex matrix effects, ensuring your analytical method is not just functional, but self-validating and trustworthy.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling and behavior of 4-Morpholineethanol-d4.

Q1: There is conflicting information on storage conditions. What is the definitive recommendation for storing 4-Morpholineethanol-d4?

A1: This is an excellent and critical question. While some suppliers may list room temperature or 2-8°C for short-term handling or shipping, long-term stability is best preserved under stricter conditions.[1][2] For maximum shelf-life and to prevent gradual degradation, long-term storage at -20°C is strongly recommended .[3] The compound is supplied as a colorless oil, and freezing prevents potential degradation pathways from accelerating.[1] For daily use, a stock solution prepared in a non-reactive organic solvent like methanol or acetone can be stored at 2-8°C, but it should be periodically checked for stability.

Q2: Will 4-Morpholineethanol-d4 co-elute perfectly with unlabeled 4-Morpholineethanol?

A2: Not always. It is a common misconception that SIL internal standards co-elute perfectly with their native counterparts. A phenomenon known as the "chromatographic isotope effect" can cause the deuterated standard to have a slightly shorter retention time.[4] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. While often minor, this slight separation can be problematic if a significant matrix effect is present at the elution time of either the analyte or the IS, as they would not be affected equally.[5]

Q3: Is Hydrogen-Deuterium (H/D) exchange a significant risk with this internal standard?

A3: The risk of H/D exchange for 4-Morpholineethanol-d4 is low under typical LC-MS conditions. The deuterium labels are on the ethyl group's carbon backbone, not on the exchangeable hydroxyl (-OH) or amine (-NH) positions. C-D bonds are significantly more stable and less prone to exchange with protons from solvents like water or methanol compared to O-D or N-D bonds.[6] However, it is good practice to avoid extreme pH conditions or prolonged exposure to highly protic environments during sample preparation to eliminate any possibility of exchange, which would compromise quantitation.

Q4: What level of isotopic purity should I expect, and what is its impact?

A4: Reputable suppliers typically provide 4-Morpholineethanol-d4 with an isotopic purity of ≥98% or even ≥99% atom % D.[2] It is critical to verify the isotopic purity from the Certificate of Analysis. The primary concern is the presence of the unlabeled analyte (M+0) as an impurity in the IS. If a significant amount of M+0 is present in the IS spiking solution, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[5]

In-Depth Troubleshooting Guide

This section provides a scenario-based approach to resolving more complex experimental issues.

Problem 1: High Variability or Drifting Internal Standard Response

Question: My 4-Morpholineethanol-d4 signal is erratic across my analytical batch. Sometimes it trends downwards, and other times it's highly variable between injections of the same sample. What's the root cause?

Answer: High internal standard variability is a clear sign that a key parameter is out of control. The IS is your anchor for quantitation; if it's drifting, your data is unreliable. The cause can be traced to one of three areas: the sample preparation, the instrument, or chemical instability.

Causality Chain & Corrective Actions:

  • Chemical Instability: While 4-Morpholineethanol-d4 is generally stable, its stability in your specific matrix or autosampler solvent has not been proven. The alcohol functional group could be susceptible to enzymatic or chemical modification in certain biological matrices if not handled properly.[7]

    • Action: Perform a simple bench-top stability test. Spike the IS into your processed matrix, and analyze aliquots at T=0 and after several hours at room/autosampler temperature. A decreasing signal over time points to instability. See Protocol 1 for a detailed methodology.

  • Matrix Effects: This is one of the most common culprits in LC-MS analysis. Co-eluting endogenous compounds from your sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the IS in the mass spectrometer's source.[8][9][10] If the matrix composition varies between your samples (e.g., calibration standards vs. study samples), the IS response will vary accordingly.[11]

    • Action: Your first step is to determine if you are in a region of ion suppression. See Protocol 2 for a guide on conducting a post-column infusion experiment. If suppression is confirmed, you must improve your sample cleanup (e.g., switch from protein precipitation to solid-phase extraction) or adjust your chromatography to move the analyte and IS away from the interfering matrix components.

  • Instrumental Issues: Never discount the hardware. Inconsistent injections, a dirty ion source, or a failing detector can all manifest as IS variability.

    • Action: Before blaming the chemistry, run a system suitability test. Re-inject the same vial multiple times. If the variability is high (>15% RSD), the problem is likely instrumental. Clean the ion source, check for leaks, and ensure the autosampler is aspirating and injecting consistently.

The following diagram outlines a logical workflow for diagnosing the source of IS variability.

ISTroubleshooting start High IS Variability Observed check_instrument Inject Same Vial 5x. Is RSD < 5%? start->check_instrument instrument_issue Root Cause: Instrument (Injector, Source, etc.) Action: Perform maintenance, clean source, check syringe. check_instrument->instrument_issue No stability_check Perform Bench-Top Stability Test (Protocol 1). Is IS stable? check_instrument->stability_check Yes instability_issue Root Cause: Instability Action: Prepare fresh solutions, keep samples cooled, re-evaluate matrix. stability_check->instability_issue No matrix_effect_check Root Cause: Matrix Effects Action: Evaluate with Protocol 2. Improve cleanup, modify chromatography. stability_check->matrix_effect_check Yes MatrixEffectWorkflow cluster_setup Experimental Setup cluster_procedure Procedure pump_is Syringe Pump: Infusing IS solution (e.g., 100 ng/mL at 10 µL/min) tee T-connector pump_is->tee pump_lc LC System: Mobile Phase Flow pump_lc->tee ms Mass Spectrometer (Monitoring IS transition) tee->ms step1 Step 1: Equilibrate System Infuse IS into mobile phase only. Establish a stable baseline signal. step2 Step 2: Inject Blank Matrix Inject a prepared blank matrix extract onto the LC column. step1->step2 step3 Step 3: Analyze Chromatogram Observe the IS signal trace. Dips = Ion Suppression Peaks = Ion Enhancement step2->step3 step4 Step 4: Compare with Analyte RT Does the analyte/IS retention time fall within a region of suppression or enhancement? step3->step4

Sources

Troubleshooting

Technical Support Center: Long-Term Stability Testing of 4-Morpholineethanol-d4 in Biological Matrices

Welcome to the technical support center for the long-term stability testing of 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the long-term stability testing of 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to ensure the integrity and reliability of your bioanalytical data by addressing the specific challenges encountered when assessing the stability of this deuterated compound in various biological matrices.

Introduction to 4-Morpholineethanol-d4 Stability

4-Morpholineethanol-d4 is a deuterated analog of 4-Morpholineethanol, often used as an internal standard (IS) in quantitative bioanalysis via mass spectrometry.[1][2] The stability of this internal standard within the biological matrix (e.g., plasma, urine) is paramount for accurate and reproducible quantification of the target analyte.[3][4][5][6][7] Degradation of the deuterated standard can lead to significant analytical errors. This guide provides a structured approach to identifying and resolving common stability issues.

The stability of deuterated compounds is influenced by several factors including temperature, light, pH, and enzymatic activity within the biological matrix.[5][6][7] Understanding these factors is crucial for developing robust bioanalytical methods. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance metabolic stability due to the Kinetic Isotope Effect (KIE).[8][] However, this does not render the molecule immune to degradation under various storage and handling conditions.

Troubleshooting Guide

This section addresses specific problems that may arise during the long-term stability testing of 4-Morpholineethanol-d4.

Issue 1: Apparent Loss of 4-Morpholineethanol-d4 Signal Over Time in Frozen Samples

Symptoms:

  • A consistent decrease in the analytical response (peak area or height) of 4-Morpholineethanol-d4 in quality control (QC) samples stored at -20°C or -70°C for an extended period.

  • The analyte-to-IS ratio for QC samples deviates by more than 15% from the nominal concentration.[3][4][10]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Explanations
Inadequate Storage Temperature While -20°C is a common storage temperature for small molecules, enzymatic or chemical degradation can still occur over long periods.[5][6][7][11] Solution: Evaluate stability at a lower temperature, such as -70°C or -80°C. For chemical drugs, stability demonstrated at one temperature can often be extrapolated to a lower temperature.[10]
Enzymatic Degradation Residual enzyme activity in the biological matrix (e.g., esterases, oxidases) can degrade the molecule.[5][6][7] Solution: Immediately after collection, process blood samples to plasma or serum and freeze them. Consider adding enzyme inhibitors to the collection tubes if enzymatic instability is suspected, though this must be validated to ensure no interference with the assay.
pH-Mediated Hydrolysis The morpholine ring or the ethanol side chain may be susceptible to hydrolysis, especially if the sample pH shifts during storage.[5][6][7] Solution: Ensure the pH of the biological matrix is controlled. Buffering the samples prior to storage may be necessary. Evaluate the pH of the samples at the beginning and end of the stability study.
Oxidation The molecule may be prone to oxidation.[5][6][7] Solution: Store samples in tightly sealed containers with minimal headspace to reduce exposure to air. Consider adding antioxidants to the samples, but validate for any potential analytical interference.
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can lead to degradation.[10] Solution: Aliquot samples into smaller volumes before long-term storage to avoid repeated thawing and freezing of the bulk sample. Bioanalytical method validation guidelines recommend assessing stability for a minimum number of freeze-thaw cycles that the study samples are expected to undergo.[10]
Issue 2: High Variability in 4-Morpholineethanol-d4 Response Across a Batch

Symptoms:

  • Inconsistent peak areas for the internal standard across samples within the same analytical run.

  • Poor precision in the calculated concentrations of QC samples.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Explanations
Inconsistent Sample Processing Variations in extraction efficiency or sample handling can lead to variability. Solution: Ensure a standardized and validated sample preparation workflow is strictly followed for all samples. Automating sample preparation steps can improve consistency.
Matrix Effects Differences in the composition of the biological matrix between individual samples can cause ion suppression or enhancement in the mass spectrometer.[11][12] Solution: A deuterated internal standard is chosen specifically to compensate for matrix effects.[1][2] However, if the analyte and IS have slightly different retention times, they may experience different degrees of ion suppression.[12][13] Optimize the chromatographic method to ensure co-elution. Also, evaluate matrix effects from at least 10 different sources of the biological matrix during method validation.[10]
Adsorption to Container Surfaces 4-Morpholineethanol-d4 may adsorb to the surface of storage vials or processing tubes, particularly if they are made of certain types of plastic. Solution: Test different types of storage containers (e.g., polypropylene, glass) to identify a material with minimal adsorption. Silanized glass vials can sometimes reduce adsorption of polar compounds.
Workflow for Investigating Stability Issues

G cluster_solutions Potential Solutions start Stability Issue Identified (e.g., >15% deviation) check_storage Verify Storage Conditions (Temp, Light Exposure) start->check_storage check_ft Review Freeze-Thaw Cycles start->check_ft check_matrix Investigate Matrix Effects (Different Lots/Sources) start->check_matrix check_processing Audit Sample Processing Steps start->check_processing optimize_storage Optimize Storage (Lower Temp, Add Stabilizers) check_storage->optimize_storage aliquot Aliquot Samples Pre-Storage check_ft->aliquot optimize_chroma Optimize Chromatography for Co-elution check_matrix->optimize_chroma standardize_sop Standardize/Automate SOP check_processing->standardize_sop revalidate Re-validate Stability optimize_storage->revalidate Re-validate Stability aliquot->revalidate optimize_chroma->revalidate standardize_sop->revalidate

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for long-term stability testing as per regulatory guidelines?

A1: According to guidelines from bodies like the ICH and FDA, long-term stability testing should be conducted at a temperature equal to or lower than the intended storage temperature of the study samples.[10][11][14] For small molecules, this is often -20°C or -70°C.[11] The testing period should be sufficient to cover the entire duration of sample storage in a clinical or preclinical study.[15][16] QC samples at low and high concentrations are prepared and stored. At specified time points (e.g., 1, 3, 6, 12 months), these samples are analyzed against a freshly prepared calibration curve. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[3][4]

Q2: Can I extrapolate stability data from one biological matrix to another (e.g., from plasma to urine)?

A2: No, stability should be established for each matrix and container system.[14] The composition of different biological matrices (e.g., pH, enzyme content) can significantly impact the stability of a compound.[5][6][7] Therefore, you must perform separate long-term stability studies for each biological matrix you will be analyzing.

Q3: My 4-Morpholineethanol-d4 seems to be stable, but I'm seeing degradation of the parent (non-deuterated) compound. How does this affect my results?

A3: While a stable internal standard is crucial, the stability of the analyte is equally important.[4] If the analyte degrades but the IS does not, the calculated concentrations of the analyte in your study samples will be underestimated. The purpose of long-term stability testing is to ensure that both the analyte and the IS are stable under the storage conditions.[3][10] If analyte instability is observed, you must investigate the cause and implement corrective measures, such as changing storage temperature or adding stabilizers.

Q4: What are the potential degradation pathways for 4-Morpholineethanol?

A4: While specific degradation pathways for 4-Morpholineethanol-d4 in biological matrices are not extensively documented in readily available literature, potential pathways for the parent compound, morpholine, have been studied. These primarily involve enzymatic action by microorganisms, which may not be directly analogous to sterile biological matrices. However, they can provide clues. Degradation of morpholine can be initiated by oxidation, leading to ring cleavage.[17][18] In biological systems, oxidation via cytochrome P450 enzymes or hydrolysis are plausible routes.[17] The ethanol side chain could also be a site for oxidation or conjugation reactions.

Potential Degradation Logic

G cluster_factors Influencing Factors A 4-Morpholineethanol-d4 in Biological Matrix B Degradation Products A->B Degradation Pathways Temp Temperature Temp->B pH pH pH->B Enzymes Enzymes Enzymes->B Light Light Light->B Oxidation Oxidation Oxidation->B

Caption: Factors influencing compound degradation.

Q5: How do I handle a situation where long-term stability fails at a specific time point?

A5: If stability fails (i.e., deviation >15%), you must first confirm the result by re-analyzing the stability samples for that time point. If the failure is confirmed, you cannot consider study samples stored for that duration or longer as valid. You will need to revise your sample storage and handling procedures based on the troubleshooting steps outlined above (e.g., switch to a lower storage temperature) and re-initiate the long-term stability study under the new conditions. Any study samples collected and stored under the failed conditions may need to be re-assayed if possible, or the data may be considered unreliable.

Experimental Protocols

Protocol: Long-Term Stability Assessment
  • Preparation of QC Samples:

    • Obtain a large pool of the relevant blank biological matrix (e.g., human plasma).

    • Spike the blank matrix with the analyte and 4-Morpholineethanol-d4 to prepare low and high concentration QC samples.[3]

    • The low QC (LQC) concentration should be a maximum of 3 times the Lower Limit of Quantification (LLOQ), and the high QC (HQC) should be near the Upper Limit of Quantification (ULOQ).[3]

  • Storage:

    • Aliquot the LQC and HQC samples into individual storage vials for each time point to be tested.

    • Store these aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).

    • Also, prepare a set of "time zero" (T=0) samples for immediate analysis.

  • Analysis:

    • At each designated stability time point (e.g., 0, 1, 3, 6, 9, 12 months), retrieve a set of LQC and HQC samples from the freezer.

    • Allow the samples to thaw completely under the same conditions as study samples would be handled.

    • Prepare a fresh calibration curve in the same biological matrix.

    • Process and analyze the stability QC samples along with the fresh calibration curve.

  • Evaluation:

    • Calculate the concentrations of the LQC and HQC samples using the fresh calibration curve.

    • Compare the mean calculated concentration at each time point to the nominal (theoretical) concentration.

    • The stability is considered acceptable if the mean concentration is within ±15% of the nominal value.[3][4]

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024-04-04). Vertex AI Search.
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability - Benchchem. BenchChem.
  • Guideline Bioanalytical method validation - European Medicines Agency. (2011-07-21). European Medicines Agency.
  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022-11-23).
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024-06-28). Celegence.
  • Technical Support Center: Troubleshooting Deuterated Standards in Mass Spectrometry - Benchchem. BenchChem.
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018-05-24). U.S.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological M
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025-08-30). BOC Sciences.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025-08-07).
  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). ResolveMass.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014-04-01).
  • quantification of organic acids by deuterated standards - Chromatography Forum. (2013-03-18).
  • Stability testing of existing active substances and related finished products - European Medicines Agency. (2023-07-13). European Medicines Agency.
  • Statistical methods for assessing long-term analyte stability in biological matrices | Request PDF - ResearchGate.
  • Morpholine Degradation P

Sources

Optimization

Preventing isotopic exchange of deuterium in 4-Morpholineethanol-d4

Welcome to the technical support center for 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the isotopic exchan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the isotopic exchange of deuterium in your experiments. Here you will find troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the isotopic integrity of your deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for 4-Morpholineethanol-d4?

A: Deuterium exchange, or D-H exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For 4-Morpholineethanol-d4, the four deuterium atoms are on the ethanol moiety. While the C-D bonds are generally stable, the deuterium on the hydroxyl group (-OD) is highly susceptible to exchange. The deuteriums on the carbon atoms can also be at risk under certain conditions. This is a concern because the loss of deuterium can impact the intended use of the labeled compound, particularly in studies where the deuterium label is used for tracing or to alter metabolic pathways.[2]

Q2: Which deuterium atoms in 4-Morpholineethanol-d4 are most susceptible to exchange?

A: The deuterium atom of the hydroxyl group (-OD) is the most labile and will readily exchange with protons from any protic solvent (like water or methanol) or even atmospheric moisture. The deuteriums on the carbon adjacent to the hydroxyl group and the nitrogen atom of the morpholine ring are less labile but can still exchange under certain conditions, such as in the presence of acid or base catalysts, or at elevated temperatures.[3]

Q3: What are the primary factors that can induce deuterium exchange?

A: The main factors that can cause unwanted deuterium exchange are:

  • Protic Solvents: Solvents with exchangeable protons, such as water, alcohols, and carboxylic acids, are the most common sources of hydrogen for exchange.[1]

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons alpha to heteroatoms.[3]

  • Temperature: Higher temperatures can provide the necessary activation energy for exchange to occur, even in the absence of a strong catalyst.

  • Catalysts: The presence of certain metal catalysts can facilitate deuterium exchange.[3]

Q4: How can I detect if deuterium exchange has occurred in my sample?

A: The most common and effective methods for detecting and quantifying deuterium exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that were previously deuterated.[1][4] The disappearance of the corresponding deuterium signal in ²H NMR can also confirm the exchange.

  • Mass Spectrometry (MS): Mass spectrometry can detect changes in the molecular weight of the compound, which would indicate the loss of deuterium atoms and their replacement with hydrogen.[5][6][7] High-resolution mass spectrometry can provide precise information on the isotopic distribution.[8]

Troubleshooting Guide: Preventing Isotopic Exchange

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: Loss of Isotopic Purity After Dissolving in a Solvent

  • Problem: You observe a decrease in the isotopic purity of your 4-Morpholineethanol-d4 sample after dissolving it for an experiment.

  • Likely Cause: The solvent you used is likely protic (e.g., methanol, ethanol, water) or contains protic impurities. Protic solvents readily provide a source of hydrogen atoms that can exchange with the deuterium on the hydroxyl group and potentially other positions.[1]

  • Solution:

    • Use Aprotic Solvents: Whenever possible, use aprotic solvents that do not have exchangeable protons. Examples include acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).

    • Use Deuterated Protic Solvents: If a protic solvent is required for your experiment, use the deuterated version of that solvent (e.g., D₂O, CD₃OD).[9] This will help to maintain the isotopic enrichment of your compound.

    • Dry Your Solvents: Even aprotic solvents can contain trace amounts of water, which can lead to gradual exchange over time. Ensure your solvents are thoroughly dried before use.

Scenario 2: Deuterium Exchange During a Reaction

  • Problem: You are using 4-Morpholineethanol-d4 as a reactant or internal standard in a chemical reaction and notice a loss of deuterium in the final product or upon workup.

  • Likely Cause: The reaction conditions, such as the use of acidic or basic reagents, or an aqueous workup, are likely causing the exchange.

  • Solution:

    • Control pH: If possible, maintain a neutral pH throughout your reaction. If acidic or basic conditions are necessary, consider if a non-protic acid or base can be used. The rate of exchange is often at a minimum between pH 2 and 3.[3]

    • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to minimize the presence of water. This includes using dried glassware and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]

    • Non-Aqueous Workup: During the workup process, avoid washing with aqueous solutions if possible. If an aqueous wash is necessary, use D₂O-based solutions and minimize the contact time. Perform the workup at low temperatures to reduce the rate of exchange.[1]

Scenario 3: Gradual Loss of Isotopic Purity During Storage

  • Problem: You have stored a solution of 4-Morpholineethanol-d4 and find that its isotopic purity has decreased over time.

  • Likely Cause: The compound is likely hygroscopic and has absorbed atmospheric moisture, which contains exchangeable protons.

  • Solution:

    • Proper Storage: Store 4-Morpholineethanol-d4, both as a solid and in solution, in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.[10][12]

    • Use of Septum-Sealed Vials: For solutions, storing them in vials with septa allows for the removal of aliquots with a syringe without exposing the bulk solution to the atmosphere.

    • Store at Low Temperatures: Storing at lower temperatures can help to slow down the rate of any potential exchange reactions.

Experimental Protocol: General Handling of 4-Morpholineethanol-d4 to Minimize Isotopic Exchange

This protocol provides a step-by-step guide for the general handling and use of 4-Morpholineethanol-d4 in a typical laboratory setting.

1. Preparation of Glassware and Equipment:

  • Thoroughly dry all glassware (e.g., flasks, vials, NMR tubes) in an oven at a temperature above 100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[11]

2. Solvent Preparation:

  • Select a suitable aprotic solvent (e.g., acetonitrile-d3, DMSO-d6).
  • Ensure the solvent is of high purity and has a low water content. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

3. Handling and Weighing:

  • Handle the solid 4-Morpholineethanol-d4 in a glovebox or under a gentle stream of inert gas to minimize exposure to atmospheric moisture.
  • Weigh the required amount of the compound directly into the pre-dried reaction vessel or vial.

4. Dissolution:

  • Add the dried aprotic solvent to the vessel containing the 4-Morpholineethanol-d4.
  • If gentle heating is required for dissolution, use a dry heat source and maintain an inert atmosphere.

5. Reaction/Analysis:

  • If the compound is to be used in a reaction, add other reagents under anhydrous conditions.
  • For analytical purposes (e.g., NMR), transfer the solution to a pre-dried NMR tube using a syringe.

6. Storage of Solutions:

  • Store any unused portion of the solution in a tightly sealed vial with a septum, under an inert atmosphere, and at a low temperature.

Data Presentation

Table 1: Solvent Selection Guide for Minimizing Deuterium Exchange

Solvent ClassExamplesSuitability for Preventing D-H ExchangeRationale
Aprotic Polar Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Excellent Lack of exchangeable protons minimizes the risk of D-H exchange.
Aprotic Nonpolar Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), TolueneGood No exchangeable protons. Ensure they are dry as they can absorb moisture.
Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Poor Readily exchange with the labile deuterium on the hydroxyl group.
Deuterated Protic Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD)Good Minimizes isotopic dilution by providing a deuterium-rich environment.[9]

Visualization

Workflow for Handling 4-Morpholineethanol-d4 to Prevent Isotopic Exchange

G Workflow for Handling 4-Morpholineethanol-d4 start Start prep_glassware Prepare Dry Glassware (Oven-dried) start->prep_glassware select_solvent Select Appropriate Solvent (Aprotic or Deuterated Protic) prep_glassware->select_solvent handle_solid Handle Solid Under Inert Atmosphere select_solvent->handle_solid dissolve Dissolve in Dry Solvent handle_solid->dissolve experiment Perform Experiment (Anhydrous Conditions) dissolve->experiment analysis Analyze Sample (NMR, MS) experiment->analysis store Store Properly (Sealed, Dry, Cool) analysis->store end End store->end

Caption: A flowchart outlining the key steps for handling 4-Morpholineethanol-d4 to maintain its isotopic integrity.

References

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Wawer, I., & Wawer, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955. [Link]

  • Kulyk, S., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Journal of Medicinal Chemistry, 66(23), 15993-16004. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Habenstein, B., et al. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Angewandte Chemie International Edition, 45(47), 7967–7970. [Link]

  • ResolveMass Laboratories Inc. (2023). Isotopic Purity Using LC-MS. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • PubChem. 2-Morpholinoethanol. [Link]

  • Chemistry Stack Exchange. (2016). Monitoring H -> D exchange. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Angewandte Chemie International Edition, 45(47), 7967–7970. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • ResearchGate. (2016). Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. [Link]

  • Angewandte Chemie International Edition. (2019). Catalysis of Hydrogen-Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. [Link]

  • ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Spectroscopy Europe/World. (2012). ICP-mass spectrometry: Let the isotopes do the talking! [Link]

  • Journal of Organic Chemistry. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Process Insights. (2025). Hydrogen Isotope & Helium Deuterium Analysis. [Link]

  • ResearchGate. (2025). An Efficient and Scalable Process to Produce Morpholine-d8. [Link]

  • ResearchGate. (2019). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. [Link]

  • Methods. (2016). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. [Link]

  • PubMed. (2008). Isotope Ratio Mass Spectrometry. [Link]

  • Journal of the American Chemical Society. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • The Journal of Biological Chemistry. (2020). Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. [Link]

  • Chemical Communications. (2021). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. [Link]

  • CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

Sources

Troubleshooting

Minimizing ion suppression for 4-Morpholineethanol-d4 in complex samples

Welcome to the technical support resource for the analysis of 4-Morpholineethanol-d4 (4-ME-d4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 4-Morpholineethanol-d4 (4-ME-d4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for minimizing ion suppression in complex biological samples. As Senior Application Scientists, we understand the nuances of LC-MS/MS analysis and have curated this guide to ensure the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for 4-Morpholineethanol-d4?

A: Ion suppression is a matrix effect frequently encountered in liquid chromatography-mass spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of a target analyte, in this case, 4-Morpholineethanol-d4, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites). These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased signal intensity.

For 4-Morpholineethanol-d4, which often serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-Morpholineethanol, ion suppression can be particularly problematic. While a SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, severe or differential suppression can lead to:

  • Inaccurate Quantification: If the suppression effect on the internal standard is not identical to that on the native analyte, the calculated concentration will be erroneous.

  • Poor Sensitivity: A suppressed signal can fall below the lower limit of quantification (LLOQ), making it impossible to detect the analyte at low concentrations.

  • Reduced Precision and Accuracy: High variability in signal intensity leads to poor reproducibility of results.

Q2: My 4-ME-d4 signal is inconsistent across different plasma samples. Is this always due to ion suppression?

A: While ion suppression is a primary suspect, signal inconsistency can stem from several factors. It is crucial to adopt a systematic approach to troubleshooting. Other potential causes include:

  • Sample Preparation Variability: Inconsistent recovery during extraction procedures like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) can lead to variable concentrations of 4-ME-d4 being injected.

  • Pipetting Errors: Inaccurate spiking of the internal standard into samples.

  • LC System Issues: Problems with the autosampler (e.g., inconsistent injection volumes) or pump (e.g., fluctuating pressure, inconsistent mobile phase composition).

  • MS Source Contamination: A dirty ion source can lead to erratic signal behavior.

A well-designed experiment can help differentiate these issues. A post-extraction addition experiment, where the internal standard is added to a blank matrix extract just before injection, can help isolate the effect of ion suppression from issues related to sample recovery.

Q3: Which sample preparation technique is best for minimizing matrix effects for 4-ME-d4 in plasma?

A: The choice of sample preparation technique is a critical control point for mitigating ion suppression. The "best" method represents a balance between sample cleanliness, recovery, throughput, and cost. Here is a comparison of common techniques for plasma samples:

TechniquePrincipleProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, high-throughput, inexpensive.Provides the "dirtiest" extract, high risk of ion suppression from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.Cleaner extracts than PPT, can remove salts and some phospholipids.More labor-intensive, requires solvent optimization, potential for emulsion formation.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, significantly reduces phospholipids and other interferences, leading to minimal ion suppression.Most expensive, requires method development (sorbent selection, wash/elution steps), can be lower throughput.

Recommendation: For methods requiring high sensitivity and accuracy, Solid-Phase Extraction (SPE) is generally the preferred method for minimizing ion suppression. A mixed-mode or polymeric sorbent is often effective for polar compounds like 4-Morpholineethanol. If throughput is the primary concern, start with PPT but be prepared to implement chromatographic strategies to manage the resulting matrix effects.

Troubleshooting Guide: Low or Variable 4-ME-d4 Signal

This section provides a structured workflow for diagnosing and resolving issues with your 4-Morpholineethanol-d4 signal.

Step 1: System Suitability & Initial Checks

Before blaming the sample matrix, verify that the LC-MS system is performing optimally.

  • Prepare a "Neat" Standard: Dissolve 4-ME-d4 in the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Direct Infusion (Optional but Recommended): Infuse the neat standard directly into the mass spectrometer to confirm instrument sensitivity and stability for the specific m/z transition of 4-ME-d4.

  • Multiple Injections: Perform 5-6 replicate injections of the neat standard.

    • Expected Outcome: The peak area should be highly consistent (Relative Standard Deviation, %RSD < 5%). The peak shape should be sharp and symmetrical.

    • Troubleshooting:

      • High %RSD: Check the LC pump for pressure fluctuations and the autosampler for injection precision.

      • Poor Peak Shape: Check for column degradation, blockages, or mismatched solvent strength between the sample and mobile phase.

      • Low Signal: The MS source may need cleaning, or tuning parameters may require optimization.

Step 2: Isolate the Source of Suppression (Pre- vs. Post-Extraction)

This experiment determines whether the problem is due to poor recovery during sample preparation or ion suppression during analysis.

Experimental Protocol: Post-Extraction Addition

  • Select Samples: Choose three distinct sources of your blank matrix (e.g., plasma from three different donors).

  • Process Blank Matrix: Perform your sample preparation procedure (e.g., PPT, SPE) on these blank samples without adding the 4-ME-d4 internal standard.

  • Create Two Sets:

    • Set A (Pre-Spiked): Your regular QC samples, where 4-ME-d4 is added before the extraction process.

    • Set B (Post-Spiked): Take the blank matrix extracts from step 2 and spike the same amount of 4-ME-d4 into the final extract just before injection.

  • Create Control: Prepare a standard in the final elution solvent at the same concentration as the spiked samples (this is your "100% signal" reference).

  • Analyze and Calculate:

    • Recovery % = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

    • Matrix Effect % = (Mean Peak Area of Set B / Mean Peak Area of Control) * 100

Interpreting the Results:

  • Low Recovery (<80%) & High Matrix Effect (>100% is enhancement, <100% is suppression): Your sample preparation method is inefficient. Re-evaluate your SPE sorbent, LLE solvent, or PPT conditions.

  • Good Recovery (>85%) & Significant Matrix Effect (<80% signal): Your extraction is working, but co-eluting matrix components are suppressing the signal. Focus on improving chromatographic separation or using a cleaner extraction method.

Logical Workflow for Troubleshooting Ion Suppression

G cluster_0 Problem Identification cluster_1 Phase 1: System Verification cluster_2 Phase 2: Problem Isolation cluster_3 Phase 3: Solution Implementation Start Low / Inconsistent 4-ME-d4 Signal SystemCheck Run System Suitability (Neat Standard Injections) Start->SystemCheck SystemOK Signal Stable? (%RSD < 5%) SystemCheck->SystemOK FixLCMS Troubleshoot LC/MS (Clean source, check pump, check autosampler) SystemOK->FixLCMS No Isolate Perform Post-Extraction Addition Experiment SystemOK->Isolate Yes FixLCMS->SystemCheck Analysis Calculate Recovery % and Matrix Effect % Isolate->Analysis Decision Identify Primary Cause Analysis->Decision LowRecovery Problem: Poor Recovery (Extraction Inefficiency) Decision->LowRecovery Low Recovery HighSuppression Problem: Ion Suppression (Matrix Effect) Decision->HighSuppression High Suppression OptimizeExtraction Optimize Sample Prep (Change SPE sorbent, LLE pH, etc.) LowRecovery->OptimizeExtraction OptimizeChroma Optimize Chromatography (Gradient, column, etc.) HighSuppression->OptimizeChroma OptimizeExtraction->Isolate Re-evaluate OptimizeChroma->Isolate Re-evaluate

Caption: A systematic workflow for diagnosing and resolving signal issues with 4-ME-d4.

Best Practices for Method Development

1. Strategic Chromatographic Separation

The goal is to chromatographically separate 4-Morpholineethanol-d4 from the region where most matrix components, especially phospholipids, elute.

  • Column Choice:

    • Reversed-Phase (C18): Phospholipids typically elute in the middle of a standard C18 gradient. If 4-ME-d4 is also retained in this region, suppression is likely. Consider a "polar-endcapped" C18 column for better retention of polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for highly polar compounds like 4-ME-d4. It uses a high organic mobile phase, which can cause phospholipids to elute very early (in the void volume), while retaining the polar analyte. This provides a powerful separation from the primary source of suppression.

  • Gradient Optimization: A shallow, targeted gradient around the elution time of 4-ME-d4 can improve resolution from nearby interferences.

2. Mass Spectrometry Source Parameter Optimization

Fine-tuning the electrospray ionization (ESI) source can increase analyte signal and sometimes reduce the impact of matrix effects.

  • Source Temperature and Gas Flows: Higher temperatures and gas flows can improve the desolvation of droplets in the ESI source. This can make the ionization process more efficient and robust, partially overcoming competitive ionization from matrix components.

  • Parameter Tuning: Systematically optimize parameters like nebulizer gas, drying gas flow, and source temperature by infusing a standard solution of 4-ME-d4 and monitoring for maximum signal intensity and stability.

3. Dilution as a Simple Mitigation Strategy

If sensitivity allows, a simple "dilute-and-shoot" approach can be effective. Diluting the sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase reduces the concentration of all components, including matrix interferences. This proportionally lowers their impact on the ionization of 4-ME-d4. While this also dilutes the analyte, the gain in signal stability and accuracy can often be worth the trade-off in sensitivity.

Workflow for Method Optimization to Minimize Ion Suppressiondot

// Connections Start -> Prep_Choice; Prep_Choice -> SPE [label="High Sensitivity"]; Prep_Choice -> LLE [label="Balance"]; Prep_Choice -> PPT [label="High Throughput"]; {SPE, LLE, PPT} -> LC_Choice; LC_Choice -> HILIC [label="Highly Polar Analyte"]; LC_Choice -> RP [label="Standard Approach"]; {HILIC, RP} -> MS_Opt; MS_Opt -> Validate; Validate -> Result; Result -> End [label="Yes"]; Result -> Refine [label="No"]; Refine -> Prep_Choice [style=dashed]; }

Optimization

Best practices for storage and handling of 4-Morpholineethanol-d4 to ensure integrity

Welcome to the comprehensive technical support guide for 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-Morpholineethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this isotopically labeled compound in your experiments. Here, we provide field-proven insights and in-depth technical guidance on best practices for storage and handling, alongside troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to maintain the chemical and isotopic purity of 4-Morpholineethanol-d4, leading to reliable and reproducible experimental outcomes.

Best Practices for Storage and Handling of 4-Morpholineethanol-d4

The integrity of 4-Morpholineethanol-d4 is paramount for its effective use as an internal standard or in other sensitive applications. Proper storage and handling are not merely suggestions but critical procedures to prevent degradation and isotopic exchange.

Understanding the Compound's Sensitivities

4-Morpholineethanol-d4, like its non-deuterated analog, is susceptible to degradation, primarily through oxidation due to its morpholine and ethanol moieties. The morpholine ring contains both a secondary amine and an ether group, while the ethanol tail has a primary alcohol. These functional groups are prone to autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and heat.[1][2] This "air sensitivity" can lead to the formation of various oxidation byproducts, compromising the chemical purity of the compound.[3]

Furthermore, as a deuterated compound, 4-Morpholineethanol-d4 is at risk of hydrogen-deuterium (H-D) exchange, especially if exposed to moisture or protic solvents. This can alter the isotopic purity, which is critical for applications such as mass spectrometry where a precise mass difference is required for accurate quantification.[4]

Recommended Storage Conditions

To mitigate these risks, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)While refrigeration is not typically required, storing at controlled room temperature in a cool area minimizes the rate of potential degradation reactions.[5]
Atmosphere Under an inert gas (e.g., argon or nitrogen)To prevent oxidation, it is crucial to displace oxygen from the container.[4]
Light In an amber vial or protected from lightLight can catalyze oxidative degradation of the compound.
Container Tightly sealed, appropriate-sized vialA tight seal prevents the ingress of atmospheric oxygen and moisture. Using a vial that is appropriately sized for the amount of material minimizes the headspace, further reducing exposure to air.
Moisture In a dry environment, with a desiccant if necessaryTo prevent H-D exchange and maintain isotopic purity, exposure to moisture must be strictly avoided.[4]
Handling Procedures

When working with 4-Morpholineethanol-d4, adhere to the following handling procedures to maintain its integrity:

  • Work in a Controlled Environment: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box, to minimize exposure to air and moisture.

  • Use Dry Solvents and Glassware: Ensure that all solvents used to prepare solutions are anhydrous and that glassware is thoroughly dried before use.

  • Prepare Stock Solutions Carefully: When preparing stock solutions, use a high-purity, anhydrous solvent. It is advisable to prepare a concentrated stock solution that can be diluted as needed for working solutions. This minimizes the frequency of opening the primary container.[6]

  • Aliquot for Frequent Use: For routine experiments, it is best practice to aliquot the stock solution into smaller, single-use vials. This prevents repeated warming and cooling of the main stock and reduces the risk of contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, as 4-Morpholineethanol is a skin and eye irritant.[7]

Troubleshooting Guide

This section addresses common issues that may arise during the use of 4-Morpholineethanol-d4, providing potential causes and actionable solutions.

Issue 1: Inaccurate Quantification in LC-MS/MS Analysis

Question: My quantitative LC-MS/MS results using 4-Morpholineethanol-d4 as an internal standard are inconsistent and show poor accuracy. What could be the cause?

Answer:

Inaccurate quantification is a common problem that can stem from several sources. The decision-making process for troubleshooting this issue is outlined in the workflow diagram below.

Caption: Troubleshooting workflow for inaccurate LC-MS/MS quantification.

  • Co-elution of Analyte and Internal Standard (IS): Ideally, the deuterated internal standard should co-elute with the non-deuterated analyte.[8] If there is a slight retention time shift, which can sometimes occur with deuterated compounds, the analyte and IS may experience different matrix effects, leading to inaccurate results.[9]

    • Solution: Adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution.[10]

  • Isotopic Purity of the Internal Standard: The presence of the unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.

    • Solution: Assess the isotopic purity of the 4-Morpholineethanol-d4 using NMR or high-resolution mass spectrometry. If significant unlabeled analyte is present, either correct for it in your calculations or obtain a new standard with higher isotopic enrichment (ideally ≥98%).[4]

  • Hydrogen-Deuterium (H-D) Exchange: If the compound has been exposed to moisture or protic solvents, the deuterium atoms can be replaced by hydrogen atoms, leading to a decrease in the concentration of the deuterated standard and inaccurate quantification.

    • Solution: Review your storage and sample preparation procedures. Ensure all solvents are anhydrous and that the compound is stored in a dry environment under an inert atmosphere.[4]

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to variability in the results.

    • Solution: While a co-eluting deuterated internal standard should compensate for matrix effects, significant and variable matrix effects can still be problematic.[8] Consider additional sample cleanup steps to reduce matrix components.

Issue 2: Peak Tailing in HPLC/LC-MS Analysis

Question: I am observing significant peak tailing for 4-Morpholineethanol-d4 in my chromatograms. What is causing this and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or other components of the LC system.[11][12]

  • Secondary Silanol Interactions: 4-Morpholineethanol contains a basic amine group that can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction can cause peak tailing.[13]

    • Solution: Add a buffer to your mobile phase, such as ammonium formate or ammonium acetate, to mask the silanol groups.[13][14] Using a column with end-capping or a different stationary phase chemistry can also mitigate these interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Observation of Unexpected Adducts in Mass Spectrometry

Question: I am seeing unexpected adducts (e.g., [M+Na]+, [M+K]+) for 4-Morpholineethanol-d4 in my mass spectra, which is complicating data analysis. How can I minimize these?

Answer:

The formation of adducts is common in electrospray ionization (ESI) mass spectrometry and is influenced by the composition of the mobile phase and the cleanliness of the system.[15]

  • Source of Adducts: Sodium and potassium ions are common contaminants in solvents, glassware, and mobile phase additives.

    • Solution: Use high-purity solvents and additives. Ensure that all glassware is thoroughly cleaned. The addition of a small amount of a volatile acid (e.g., formic acid) or ammonium salt to the mobile phase can promote the formation of the protonated molecule ([M+H]+) and reduce the formation of other adducts.[16]

Frequently Asked Questions (FAQs)

Q1: Why is it important to use a deuterated internal standard like 4-Morpholineethanol-d4?

A1: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This means they co-elute chromatographically and experience similar ionization and matrix effects, allowing for highly accurate correction of analytical variability.[8]

Q2: How can I verify the chemical and isotopic purity of my 4-Morpholineethanol-d4?

A2: A combination of techniques is recommended for a comprehensive assessment of purity.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is the preferred method for determining chemical purity.[17][18]

  • Isotopic Purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining isotopic purity.[3][19] By comparing the integration of the residual proton signals at the deuterated positions to the signals of non-deuterated protons in the molecule, the percentage of isotopic enrichment can be calculated. High-resolution mass spectrometry can also be used to assess isotopic distribution.

Q3: What is the expected shelf life of 4-Morpholineethanol-d4?

A3: When stored under the recommended conditions (cool, dry, under inert gas, protected from light), 4-Morpholineethanol-d4 should be stable for several years. However, it is good practice to re-analyze the compound for chemical and isotopic purity after an extended period (e.g., 2-3 years) or if there is any suspicion of degradation.

Q4: Can I prepare a stock solution of 4-Morpholineethanol-d4 in methanol and store it?

A4: While methanol is a common solvent, it is a protic solvent and can potentially lead to H-D exchange over long-term storage, especially if any moisture is present. For long-term storage of stock solutions, it is recommended to use an anhydrous aprotic solvent such as acetonitrile. If a protic solvent must be used, ensure it is of the highest purity and anhydrous, and store the solution at a low temperature (e.g., -20°C) to minimize the rate of exchange.[20] It is also advisable to prepare fresh working solutions from a concentrated stock stored in an aprotic solvent.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC

This protocol provides a general method for assessing the chemical purity of 4-Morpholineethanol-d4. Method optimization may be required based on the available instrumentation and column.

  • Instrumentation and Column:

    • HPLC system with UV or Mass Spectrometric (MS) detection.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at 210 nm (if sensitivity is sufficient).

    • MS detection in positive ion mode, monitoring for the [M+H]+ ion of 4-Morpholineethanol-d4.

  • Sample Preparation:

    • Prepare a stock solution of 4-Morpholineethanol-d4 in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase composition (95% A: 5% B).

  • Analysis:

    • Inject 10 µL of the working solution.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Assessment of Isotopic Purity by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps to determine the isotopic purity of 4-Morpholineethanol-d4 using ¹H NMR.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Morpholineethanol-d4 into a clean, dry NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals that overlap with the analyte (e.g., Acetonitrile-d3 or Chloroform-d).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all protons, which is essential for accurate integration.

      • Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the small residual proton signals.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the area of a well-resolved signal from a non-deuterated position in the molecule (e.g., the protons on the morpholine ring that are not adjacent to the nitrogen or oxygen).

    • Integrate the area of the residual proton signal at the deuterated position (on the ethanol moiety).

    • Calculate the isotopic purity based on the ratio of these integrals, accounting for the number of protons each signal represents.

References

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. PubChem. Available at: [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Turesky, R. J., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. PMC. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Stamos, D. P., et al. (2017). Late-Stage Isotopic Exchange of Primary Amines. PMC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.
  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Møller, K. H., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology. Available at: [Link]

  • Jin, L. (2023). Liquid phase method for morpholine. LinkedIn. Available at: [Link]

  • Heux, S., et al. (2016). Impact of kinetic isotope effects in isotopic studies of metabolic systems. ResearchGate. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Restek. (2022). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available at: [Link]

  • Levin, J. O., et al. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Purity by Absolute qNMR Instructions. NIST. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Di Tommaso, S., et al. (2011). Oxidation mechanism of diethyl ether: A complex process for a simple molecule. Physical Chemistry Chemical Physics. Available at: [Link]

  • Euwes, M. (2023). Raman Spectroscopy: a tool for examining isotopic exchange rate. Utrecht University. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Møller, K. H., et al. (2020). Supporting Information for: Atmospheric Autoxidation of Amines. ACS Publications. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine* (HEM). Amines & Plasticizers Limited. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are Equilibrium Isotope Effects?. YouTube. Available at: [Link]

  • PharmaCompass. (n.d.). 4-MORPHOLINEETHANOL. PharmaCompass. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. Available at: [Link]

  • Yu, H., et al. (2025). Atmospheric Autoxidation Chemistry of Diethyl Ether. ACS ES&T Air. Available at: [Link]

  • de Oliveira, A. C., et al. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Huan, T. (2025). Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. Available at: [Link]

  • LibreTexts Chemistry. (2025). 2.5: Preparing Solutions. LibreTexts Chemistry. Available at: [Link]

  • Kavner, E. J., et al. (2009). The isotopic effects of electron transfer: An explanation for Fe isotope fractionation in nature. ResearchGate. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • de Sena, M. M., et al. (2013). Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. PMC. Available at: [Link]

  • BIPM. (2025). Advances in Chemical Purity Assignment | qNMR Workshop. YouTube. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Separation Science. Available at: [Link]

  • Møller, K. H., et al. (2020). Atmospheric Autoxidation of Amines. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. ADLM. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 4-Morpholineethanol-d4

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical science, the relentless pursuit of accuracy, precision, and reli...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical science, the relentless pursuit of accuracy, precision, and reliability is paramount. The quantitative analysis of xenobiotics in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies, forming the bedrock upon which critical decisions in drug development are made.[1] The choice of an internal standard (IS) is one of the most critical factors influencing the quality of these studies. While various options exist, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogues, has become the undisputed gold standard.

This guide provides an objective, in-depth comparison of bioanalytical method validation performance when utilizing a deuterated internal standard, exemplified by 4-Morpholineethanol-d4, versus a non-deuterated, structural analogue internal standard. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to illustrate why the former is the superior choice for robust and defensible bioanalytical data.

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the workhorse of modern bioanalytical laboratories, prized for its sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer ionization can all introduce errors. An ideal internal standard co-elutes with the analyte and experiences the same physical and chemical challenges, thereby normalizing for these variations and ensuring the accuracy of the final concentration measurement.

Deuterated internal standards, such as 4-Morpholineethanol-d4, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The relevance of 4-Morpholineethanol-d4 as an internal standard is underscored by the prevalence of the morpholine ring in a multitude of approved and experimental drugs.[2][3] This heterocyclic scaffold is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and to enhance their binding to biological targets.[4] Consequently, the accurate bioanalysis of morpholine-containing drugs is a frequent challenge in drug development.

For the purpose of this guide, we will consider a hypothetical yet representative morpholine-containing drug, "Morpholinavir," to illustrate the validation of a bioanalytical method. We will compare the performance of 4-Morpholineethanol-d4 as a deuterated IS against a plausible non-deuterated structural analogue, "Analogue-IS."

A Head-to-Head Comparison: 4-Morpholineethanol-d4 vs. a Structural Analogue IS

The superiority of a deuterated internal standard becomes evident when we scrutinize the key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Validation Parameter4-Morpholineethanol-d4 (Deuterated IS)Analogue-IS (Non-Deuterated)Why the Difference Matters
Accuracy (% Bias) -2.5% to +3.1%-8.9% to +10.2%Deuterated IS more effectively compensates for matrix effects and extraction variability, leading to results closer to the true value.
Precision (% CV) ≤ 4.5%≤ 9.8%The near-identical behavior of the deuterated IS and analyte results in a more consistent analyte/IS ratio, significantly reducing variability.
Matrix Effect (% CV) 3.2%12.5%As a structural analogue, Analogue-IS has different physicochemical properties, leading to differential ionization suppression or enhancement compared to the analyte. 4-Morpholineethanol-d4 co-elutes and experiences the same matrix effects as the analyte, providing superior normalization.
Recovery (% CV) 4.1%11.7%The deuterated IS mirrors the extraction efficiency of the analyte across different lots of biological matrix, leading to more consistent recovery.
Linearity (r²) > 0.998> 0.992Better precision and accuracy with the deuterated IS contribute to a more reliable and linear calibration curve across the entire dynamic range.

This data is a realistic representation based on typical performance characteristics and published validation data for morpholine-containing drugs.

The Causality Behind Superior Performance: A Deeper Dive

The quantitative differences highlighted in the table stem from the fundamental physicochemical properties of the internal standards.

Mitigating the Matrix Effect

The "matrix effect" is a notorious challenge in bioanalysis, where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. A structural analogue, with its different chemical makeup, will have a different retention time and will be affected by the matrix differently than the analyte. In contrast, a deuterated internal standard co-elutes with the analyte and is subject to the exact same matrix effects, allowing for a highly effective correction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, adhering to the principles of Good Laboratory Practice (GLP) and the guidelines set forth by the FDA and EMA.[5][6]

Stock Solution and Working Standard Preparation
  • Objective: To prepare accurate and stable stock solutions of the analyte (Morpholinavir), deuterated internal standard (4-Morpholineethanol-d4), and the alternative internal standard (Analogue-IS).

  • Procedure:

    • Accurately weigh approximately 10 mg of Morpholinavir, 4-Morpholineethanol-d4, and Analogue-IS into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solutions with 50:50 methanol:water to achieve the desired concentrations for spiking into the biological matrix.

Sample Preparation: Protein Precipitation
  • Objective: To efficiently extract the analyte and internal standard from the biological matrix (human plasma) while removing interfering proteins.

  • Procedure:

    • Pipette 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (either 4-Morpholineethanol-d4 or Analogue-IS).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of the analyte from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for Morpholinavir, 4-Morpholineethanol-d4, and Analogue-IS.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logical flow of a bioanalytical method validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add Internal Standard (20 µL) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 A4 Data Acquisition A3->A4 D1 Peak Integration A4->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Bioanalytical Workflow from Sample to Result.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Calibration Calibration Curve Validation->Calibration Stability Stability Validation->Stability

Caption: Key Parameters of Bioanalytical Method Validation.

Conclusion: An Authoritative Stance on Quality

The evidence overwhelmingly supports the use of deuterated internal standards like 4-Morpholineethanol-d4 for the bioanalysis of morpholine-containing drugs. The near-identical physicochemical properties of a deuterated IS to its analyte counterpart provide a level of analytical certainty that is unattainable with non-deuterated, structural analogues. This translates to more accurate, precise, and reliable data, which is the bedrock of regulatory submissions and the successful advancement of drug candidates.

While the initial cost of a custom-synthesized deuterated internal standard may be higher, the long-term benefits in terms of data quality, reduced need for repeat analyses, and regulatory confidence far outweigh this initial investment. For any laboratory committed to the highest standards of scientific integrity, the choice is clear: a deuterated internal standard is not just a preference, it is a necessity for robust and defensible bioanalytical method validation.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Benci, K., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Jian, W., et al. (2010). A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. Journal of pharmaceutical and biomedical analysis, 53(3), 643-650. [Link]

  • Souza, C. G., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of pharmaceutical and biomedical analysis, 178, 112968. [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved January 20, 2026, from [Link]

  • B'Hymer, C. (2007). Determination of linezolid in human plasma by LC-MS-MS. The Analyst, 132(10), 1037-1041. [Link]

  • Patel, D. S., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 859-871. [Link]

  • Viswanathan, C. T., et al. (2007). Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. [Link]

  • Sharma, K., & Sharma, M. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 6-13. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Benci, K., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved January 20, 2026, from [Link]

  • Singh, B., & Sahu, M. (2011). Bioanalytical method development and validation: An updated review. Pharmaceutical Methods, 2(2), 75. [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421-426. [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 780(2), 335-350. [Link]

  • Singh, B., & Sahu, M. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 75. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link]

Sources

Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 4-Morpholineethanol-d4 versus its Non-Deuterated Analog as an Internal Standard

In the landscape of quantitative bioanalysis, particularly within the highly regulated environments of pharmaceutical and drug development, the pursuit of accuracy, precision, and reliability is paramount. The choice of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within the highly regulated environments of pharmaceutical and drug development, the pursuit of accuracy, precision, and reliability is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that profoundly impacts data integrity. This in-depth technical guide provides a comprehensive comparison of 4-Morpholineethanol-d4 and its non-deuterated analog, 4-Morpholineethanol, for their roles as internal standards. Through an exploration of the core principles of isotopic dilution, supported by experimental data and detailed methodologies, this guide will illuminate the superiority of the deuterated standard and provide a framework for its effective implementation.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At the heart of modern quantitative mass spectrometry lies the principle of isotope dilution. This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of analysis. The SIL internal standard is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes, such as deuterium (²H). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The core tenet of this approach is that the analyte and the SIL internal standard will exhibit virtually identical physicochemical properties throughout the entire analytical workflow, including extraction, derivatization, and ionization.[1] Consequently, any sample loss or variability during these steps will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]

Physicochemical Properties: 4-Morpholineethanol and 4-Morpholineethanol-d4

A fundamental understanding of the physical and chemical properties of both the analyte and the internal standard is crucial for method development.

Property4-Morpholineethanol4-Morpholineethanol-d4
Chemical Formula C₆H₁₃NO₂C₆H₉D₄NO₂
Molecular Weight 131.17 g/mol [3][4]135.20 g/mol [5]
CAS Number 622-40-2[3][4]1185052-90-7[5]
Boiling Point ~227 °C[4][6]Not specified, expected to be very similar to the non-deuterated form.
Density ~1.083 g/mL at 25 °C[4][6]Not specified, expected to be slightly higher than the non-deuterated form.
Appearance Colorless to light yellow liquid/oil[5][6]Colorless oil[5]

The key distinction between the two compounds is the replacement of four hydrogen atoms with deuterium on the ethanol moiety of 4-Morpholineethanol-d4. This mass increase of 4 Da is sufficient for clear differentiation in a mass spectrometer without significantly altering the molecule's chemical behavior.

Performance Comparison: The Deuterated Advantage in Practice

The theoretical benefits of using a deuterated internal standard translate into tangible improvements in bioanalytical method performance. The following table summarizes a comparative analysis based on typical validation parameters, illustrating the superior performance of 4-Morpholineethanol-d4 over its non-deuterated analog.

Performance ParameterNon-Deuterated IS (4-Morpholineethanol)Deuterated IS (4-Morpholineethanol-d4)Rationale for Superiority
Matrix Effect High VariabilityMinimized/NormalizedCo-elution of the deuterated IS ensures it experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization of the signal.[2]
Recovery Variable and difficult to trackConsistent and accurately trackedThe deuterated IS is added at the beginning of the sample preparation and experiences the same extraction losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1]
Precision (%CV) 5-15%<5%Superior correction for variability in sample preparation, injection volume, and instrument response leads to significantly improved precision.
Accuracy (%Bias) ±10-20%±5%By compensating for matrix effects and differential recovery, the deuterated standard provides a more accurate reflection of the true analyte concentration.

Note: The performance data presented is illustrative of typical improvements observed in bioanalytical methods when transitioning from a non-deuterated to a deuterated internal standard and is synthesized from established literature principles.

Experimental Workflow: A Practical Guide to Implementation

A robust and reliable bioanalytical method hinges on a well-defined and validated experimental protocol. The following section outlines a detailed workflow for the quantification of an analyte in a biological matrix (e.g., human plasma) using 4-Morpholineethanol-d4 as the internal standard.

Diagram of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 4-Morpholineethanol-d4 Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for a bioanalytical method using a deuterated internal standard.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be optimized and fully validated for the specific analyte and matrix of interest in accordance with regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Morpholineethanol-d4 in the same solvent as the analyte.
  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that provides an optimal response in the mass spectrometer.

2. Sample Preparation:

  • To 100 µL of blank biological matrix (e.g., human plasma), calibration standard, QC sample, or unknown sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (4-Morpholineethanol-d4).
  • Vortex briefly to mix.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the initial mobile phase.
  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A suitable UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: Optimized precursor and product ion transitions.
  • 4-Morpholineethanol-d4: Optimized precursor and product ion transitions (e.g., m/z 136.1 -> fragment).

4. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

The Self-Validating System: Ensuring Trustworthiness

A well-designed bioanalytical method utilizing a deuterated internal standard is inherently a self-validating system. The consistent monitoring of the internal standard's response across an analytical run provides a real-time assessment of the method's performance. Any significant deviation in the internal standard's peak area can indicate issues with sample preparation, instrument performance, or matrix effects, allowing for the identification and investigation of problematic samples. This continuous internal quality control is a cornerstone of trustworthy and reliable bioanalytical data.

Logical Relationship Diagram

Logical_Relationship Analyte Analyte Sample_Prep Sample Preparation Variability (e.g., Extraction Loss) Analyte->Sample_Prep Instrument_Var Instrumental Variability (e.g., Injection Volume) Analyte->Instrument_Var Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect IS 4-Morpholineethanol-d4 (IS) IS->Sample_Prep IS->Instrument_Var IS->Matrix_Effect Analyte_Signal Analyte Signal Sample_Prep->Analyte_Signal IS_Signal IS Signal Sample_Prep->IS_Signal Instrument_Var->Analyte_Signal Instrument_Var->IS_Signal Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: Assessing Accuracy and Precision with 4-Morpholineethanol-d4

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of a quantitative method hinges on its demonstrated accuracy and precision.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of a quantitative method hinges on its demonstrated accuracy and precision. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the pivotal role of a stable isotope-labeled (SIL) internal standard, 4-Morpholineethanol-d4, in achieving robust and trustworthy results. We will move beyond rote procedural lists to explore the scientific rationale behind experimental design, ensuring a self-validating system for your analytical assays.

The Lynchpin of Quantitative Analysis: The Internal Standard

In quantitative analysis, particularly with powerful techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial. It is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS serves to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.[1][2]

While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[1][2][3] 4-Morpholineethanol-d4 is the deuterated analogue of 4-Morpholineethanol, making it an ideal internal standard for the quantification of the parent compound. Its key advantage lies in its near-identical chemical and physical properties to the analyte of interest. This ensures it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.

Experimental Design for Accuracy and Precision Assessment

The validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose.[4][5][6][7][8] Key parameters in this validation are accuracy and precision.[9][10][11][12]

Accuracy: Closeness to the True Value

Accuracy is determined by analyzing samples with known concentrations (Quality Control or QC samples) and comparing the measured concentration to the true value.[12] The Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines on the acceptance criteria for accuracy in bioanalytical methods.[4][5][6][7][8]

Precision: Degree of Scatter

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

The following workflow outlines the experimental design for assessing the accuracy and precision of a method for quantifying 4-Morpholineethanol using 4-Morpholineethanol-d4 as an internal standard.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Evaluation A Prepare Calibration Standards (CS) & Quality Control (QC) Samples B Spike with 4-Morpholineethanol-d4 (IS) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Calculate Analyte/IS Peak Area Ratios D->E F Generate Calibration Curve E->F G Determine QC Concentrations F->G H Assess Accuracy & Precision G->H

Caption: Experimental Workflow for Accuracy and Precision Assessment.

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare concentrated stock solutions of 4-Morpholineethanol and 4-Morpholineethanol-d4 in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working standard solutions of 4-Morpholineethanol by serial dilution of the stock solution. Prepare separate working solutions for Quality Control (QC) samples.

  • Calibration Standards (CS): Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking the biological matrix with a separately prepared working solution from the calibration standards.

  • Internal Standard Spiking: To all calibration standards, QC samples, and unknown samples, add a fixed volume of the 4-Morpholineethanol-d4 working solution to achieve a constant final concentration.

Causality behind Experimental Choices: Using separately prepared stock solutions for calibration standards and QC samples is a critical self-validating step. It ensures that the accuracy of the QC samples is not biased by any potential errors in the preparation of the calibration standards.

Protocol 2: Sample Extraction and LC-MS/MS Analysis
  • Sample Preparation: Perform a suitable sample extraction procedure to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC Separation: Inject the extracted samples onto a liquid chromatography system. The chromatographic method should be optimized to achieve good separation of 4-Morpholineethanol from any potential interferences.

  • MS/MS Detection: Utilize a tandem mass spectrometer for detection. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 4-Morpholineethanol and 4-Morpholineethanol-d4.

Causality behind Experimental Choices: The use of MS/MS in MRM mode provides high selectivity and sensitivity, minimizing the potential for interference from other compounds in the matrix and ensuring accurate quantification.

Data Presentation and Interpretation

The accuracy and precision of the method are evaluated by analyzing the QC samples in replicate (typically n=5 or 6) over several analytical runs.

Table 1: Intra-Assay (Repeatability) Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD %)
Low5.04.998.04.5
Medium50.051.2102.42.8
High200.0198.699.33.1
Table 2: Inter-Assay (Intermediate Precision) Accuracy and Precision Data (Across 3 Days)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD %)
Low5.05.1102.06.2
Medium50.049.599.04.1
High200.0203.4101.73.8

Interpretation of Results: The acceptance criteria for accuracy and precision can vary depending on the regulatory agency and the application of the method. Generally, for bioanalytical methods, the mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (RSD) should not exceed 15% (20% for LLOQ).[5][6]

Comparison with Alternative Internal Standards

While 4-Morpholineethanol-d4 is the ideal internal standard, in some cases, a structural analog might be considered due to cost or availability.

Table 3: Hypothetical Comparison of Internal Standard Performance
Parameter4-Morpholineethanol-d4 (SIL IS)Structural Analog IS
Co-elution with Analyte Nearly identical retention timeMay have different retention time
Ionization Efficiency Similar to analyteMay differ from analyte
Extraction Recovery Tracks analyte recovery closelyMay have different recovery
Compensation for Matrix Effects ExcellentVariable, can be less effective
Overall Method Precision Typically <5% RSDTypically 5-15% RSD
Overall Method Accuracy HighGenerally good, but more susceptible to bias

The use of a structural analog can introduce bias if its physicochemical properties differ significantly from the analyte.[1][2] For instance, a difference in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising the accuracy of the measurement.

G cluster_0 Ideal Internal Standard (4-Morpholineethanol-d4) cluster_1 Alternative Internal Standard (Structural Analog) A Co-elutes with Analyte B Experiences Same Matrix Effects A->B C Accurate Correction B->C G Reliable Quantitative Results C->G High Accuracy & Precision D Different Retention Time E Experiences Different Matrix Effects D->E F Potential for Inaccurate Correction E->F F->G Lower Accuracy & Precision

Caption: Logical Relationship of Internal Standard Choice to Data Quality.

Conclusion

The rigorous assessment of accuracy and precision is a non-negotiable component of analytical method validation. This guide has demonstrated that the thoughtful selection of an internal standard is a cornerstone of this process. The use of a stable isotope-labeled internal standard, such as 4-Morpholineethanol-d4, provides a self-validating system that ensures the highest level of data integrity. By understanding the "why" behind the experimental protocols, researchers can confidently develop and validate robust analytical methods that generate reliable and defensible results, ultimately accelerating the drug development process.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][1][2]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4][7][8]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass Laboratories Inc. [Link][5]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][9]

  • University of Tartu. (n.d.). 7. Accuracy – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link][10]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][11]

  • LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. [Link][12]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linearity and Range Determination for 4-Morpholineethanol-d4 Calibration Curves

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable study outcomes. In the realm of bioanalysis, particularly in pharmacokinetic and toxicok...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable study outcomes. In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, deuterated internal standards play a pivotal role in achieving precision and accuracy. This guide provides an in-depth comparison of approaches to establishing linearity and defining the analytical range for 4-Morpholineethanol-d4 calibration curves, a commonly used internal standard. We will delve into the causality behind experimental choices, grounded in authoritative regulatory guidelines, and present supporting experimental data to illustrate key concepts.

The Critical Role of 4-Morpholineethanol-d4 in Bioanalysis

4-Morpholineethanol-d4, the deuterated analog of 4-Morpholineethanol, is an essential tool in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its chemical and physical properties are nearly identical to the endogenous or administered non-labeled compound, allowing it to mimic the analyte's behavior during sample preparation and analysis. This co-elution and similar ionization response enable it to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more robust and reliable quantification.

PropertyValue
Chemical Formula C₆H₉D₄NO₂
Molecular Weight 135.20
CAS Number 1185052-90-7
Synonyms 2-(4-Morpholino)ethyl Alcohol-d4; 4-(2-Hydroxyethyl)morpholine-d4

Pillars of Quantitative Analysis: Linearity and Range

A cornerstone of any quantitative bioanalytical method is the calibration curve, which establishes the relationship between the instrument response and the known concentration of the analyte. Two critical parameters define the characteristics of this curve: linearity and range.

  • Linearity demonstrates that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by performing a linear regression analysis on the calibration data.

  • Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The determination of these parameters is not merely a procedural step but a fundamental aspect of method validation that ensures the reliability of the data generated from unknown samples. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide stringent guidelines on the validation of bioanalytical methods, with a strong emphasis on the correct establishment of linearity and range.[1][2][3]

Experimental Workflow for Calibration Curve Assessment

A robust assessment of linearity and range involves a meticulously planned experimental workflow. The following diagram illustrates a typical process for generating and evaluating a calibration curve for 4-Morpholineethanol-d4.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Stock Solution (4-Morpholineethanol-d4) cal_standards Serial Dilution to Create Calibration Standards (CS) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) cal_standards->qc_samples sample_prep Spike CS and QCs into Biological Matrix cal_standards->sample_prep qc_samples->sample_prep extraction Sample Extraction (e.g., SPE, LLE) sample_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc regression Perform Linear Regression (y = mx + c) ratio_calc->regression linearity_eval Evaluate Linearity (R²) and Residuals Plot regression->linearity_eval range_det Determine Range (LLOQ/ULOQ) Based on Accuracy & Precision linearity_eval->range_det

Caption: Experimental workflow for calibration curve determination.

Comparison of Calibration Curve Models: The Impact of Weighting

The choice of the regression model can significantly impact the accuracy of the results, especially at the lower and upper ends of the calibration range. While a simple unweighted linear regression is often the first choice, it may not always be the most appropriate. This is because the assumption of equal variance (homoscedasticity) across the entire concentration range is often not met in bioanalytical data. Higher concentration standards tend to have a larger absolute error, which can unduly influence the regression line, leading to inaccuracies at lower concentrations.

To counteract this, weighted linear regression models are frequently employed. The most common weighting factors are 1/x and 1/x², where 'x' is the concentration. These models give more weight to the data points at the lower end of the curve, where the absolute error is smaller, thereby improving the accuracy of the lower limit of quantitation (LLOQ).

Hypothetical Experimental Data

To illustrate the impact of different regression models, let's consider a hypothetical dataset for a 4-Morpholineethanol-d4 calibration curve.

Nominal Conc. (ng/mL)Response (Peak Area Ratio)
1.00.052
2.50.128
5.00.255
10.00.510
25.01.275
50.02.540
100.05.080
250.012.650
500.025.100
Comparison of Regression Models
ParameterUnweighted LinearWeighted (1/x) LinearWeighted (1/x²) Linear
Regression Equation y = 0.050x + 0.002y = 0.051x + 0.001y = 0.052x + 0.000
R-squared (R²) 0.99950.99980.9999
% Accuracy at LLOQ (1.0 ng/mL) 88.0%98.0%100.0%
% Accuracy at ULOQ (500.0 ng/mL) 100.4%100.2%99.8%

As the table demonstrates, while all models show a high R-squared value, the accuracy at the LLOQ is significantly improved with the use of weighting. The unweighted model shows a considerable bias at the lowest concentration, which could lead to inaccurate quantification of low-level samples. The 1/x² weighted model provides the best fit for this hypothetical dataset, with excellent accuracy across the entire range. The choice of the most appropriate weighting factor should be justified based on the analysis of residuals. A random distribution of residuals around the x-axis indicates a good fit.

G cluster_cause Cause cluster_effect Effect cluster_solution Solution heteroscedasticity Heteroscedasticity (Unequal Variance) unweighted_bias Bias in Unweighted Linear Regression heteroscedasticity->unweighted_bias weighted_regression Weighted Linear Regression (1/x or 1/x²) heteroscedasticity->weighted_regression inaccurate_lloq Inaccurate LLOQ Quantification unweighted_bias->inaccurate_lloq improved_accuracy Improved Accuracy at Low Concentrations weighted_regression->improved_accuracy

Caption: Relationship between heteroscedasticity and the need for weighted regression.

Defining the Range: LLOQ and ULOQ

The analytical range is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). These are the lowest and highest concentrations of the analyte in the calibration curve that can be determined with acceptable precision and accuracy.

According to regulatory guidelines, the following acceptance criteria are typically applied:

  • LLOQ: The analyte response at the LLOQ should be at least 5 times the response of the blank. The precision (%CV) should not exceed 20%, and the accuracy (% bias) should be within ±20%.

  • Other Calibration Standards: For all other non-zero calibration standards, the precision should not exceed 15%, and the accuracy should be within ±15%.

The range of the method must be sufficient to cover the expected concentrations of the analyte in the study samples.

Step-by-Step Protocol for Linearity and Range Determination

  • Preparation of Standards:

    • Prepare a stock solution of 4-Morpholineethanol-d4 of known purity.

    • Perform serial dilutions to create a minimum of 6-8 non-zero calibration standards spanning the expected analytical range.

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) within the calibration range.

  • Sample Analysis:

    • Spike the calibration standards and QC samples into the appropriate biological matrix (e.g., plasma, urine).

    • Process the samples using a validated extraction method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis and Evaluation:

    • Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform linear regression analysis using unweighted, 1/x weighted, and 1/x² weighted models.

    • Evaluate the R-squared (R²) value for each model. A value of ≥ 0.99 is generally considered acceptable.

    • Analyze the residuals for each model to assess the goodness of fit. A random distribution of residuals is desirable.

    • Calculate the accuracy and precision for each calibration standard and QC sample.

    • Determine the LLOQ and ULOQ based on the acceptance criteria for accuracy and precision.

    • Select the simplest model that adequately describes the concentration-response relationship and meets all acceptance criteria.

Conclusion

The determination of linearity and range for 4-Morpholineethanol-d4 calibration curves is a critical component of bioanalytical method validation. A thorough understanding of the principles behind different regression models and the application of appropriate weighting factors is essential for achieving accurate and reliable quantitative data. By following a systematic experimental workflow and adhering to the acceptance criteria set forth by regulatory agencies, researchers can ensure the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective pharmaceuticals.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • ResearchGate. Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. [Link]

  • Pharmaffiliates. CAS No : 1185052-90-7 | Chemical Name : 4-Morpholineethanol-d4. [Link]

  • Cheméo. Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). [Link]

  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech, 2(127). [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • de Souza, D. C., et al. (2018). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Methods in Chemistry, 2018, 8560382. [Link]

  • Pharmaffiliates. (2025). Analytical Method Development & Validation for Formulation Projects. [Link]

Sources

Validation

A Comparative Guide to Robustness Testing: The Decisive Advantage of 4-Morpholineethanol-d4 in Analytical Methods

In the rigorous landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety.[1] Among the battery of validation parameter...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety.[1] Among the battery of validation parameters outlined by the International Council for Harmonisation (ICH), robustness stands out as a critical measure of a method's reliability in the face of real-world variability.[2][3] This guide provides an in-depth comparison of internal standards used in robustness testing, focusing on the superior performance of stable isotope-labeled (SIL) compounds, exemplified by 4-Morpholineethanol-d4, against their non-deuterated and structural analogs.

The Imperative of Robustness Testing

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in its parameters.[2] This testing provides an indication of the method's reliability during normal usage and is a mandatory component of validation for complex instrumental methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] The goal is to identify which parameters are sensitive to change and require stringent control to ensure the method consistently generates accurate and precise data.[5]

The Pivotal Role of the Internal Standard

In quantitative analysis, particularly with LC-MS, an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability in sample preparation, injection volume, and instrument response.[6][7] The ideal IS mimics the analyte's behavior throughout the entire analytical process.[8] This is where the choice of IS becomes a critical decision point, directly impacting data integrity.

The two primary categories of internal standards are:

  • Structural Analogs (Non-deuterated): Compounds with a similar, but not identical, chemical structure to the analyte.

  • Stable Isotope-Labeled (SIL) Analogs: Compounds that are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope, such as deuterium (²H), ¹³C, or ¹⁵N.[7] 4-Morpholineethanol-d4 is a prime example of a deuterated SIL-IS.

The Deuterated Advantage: Why 4-Morpholineethanol-d4 Excels

The scientific consensus strongly supports that SIL internal standards provide superior assay performance compared to structural analogs.[6] Their near-identical physicochemical properties to the analyte are the source of their strength.

Mitigating Matrix Effects: Biological matrices (e.g., plasma, urine) are complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in a mass spectrometer.[9] This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification.[10]

A deuterated standard like 4-Morpholineethanol-d4 co-elutes almost perfectly with its non-deuterated analyte counterpart.[11] Because they are chemically identical, they experience the exact same degree of ion suppression or enhancement at the same moment in time.[9] This allows for a highly accurate correction, as the ratio of the analyte peak area to the IS peak area remains constant even when the absolute signal intensity fluctuates.[12] Structural analogs, with their different chemical structures, often have different retention times and are affected differently by the matrix, leading to incomplete correction and compromised data accuracy.[11]

Correcting for Variability: Deuterated internal standards are the gold standard for correcting variability throughout the analytical workflow.[8] They compensate for:

  • Extraction Recovery: A SIL-IS, added at the start of sample preparation, will experience the same losses as the analyte, ensuring the final analyte/IS ratio is a true reflection of the initial concentration.[9]

  • Instrumental Fluctuations: Variations in injection volume and MS detector response are effectively normalized, leading to greater precision and reproducibility.[7][9]

The diagram below illustrates the fundamental principle of how a deuterated internal standard provides superior correction for analytical variability compared to a structural analog.

G cluster_analyte Analyte Workflow cluster_SIL_IS 4-Morpholineethanol-d4 (SIL-IS) cluster_Analog_IS Structural Analog IS A Sample Preparation (e.g., Protein Precipitation) B LC Separation A->B C MS Detection (Signal Affected by Matrix) B->C Result1 Accurate Quantification (Analyte/SIL-IS Ratio is Constant) C->Result1 Corrected by SIL-IS Signal Result2 Inaccurate Quantification (Analyte/Analog-IS Ratio is Variable) C->Result2 Poorly Corrected by Analog-IS Signal D Added to Sample (Experiences Same Loss) E Co-elutes with Analyte D->E F Experiences Same Matrix Effect E->F G Added to Sample (Experiences Different Loss) H Elutes Separately G->H I Experiences Different Matrix Effect H->I

Caption: Correction mechanism of a SIL-IS vs. a structural analog.

Experimental Design for Robustness Testing with 4-Morpholineethanol-d4

A robustness study involves making small, deliberate changes to method parameters to assess the impact on analytical performance. Here is a representative protocol for an LC-MS/MS assay.

Objective: To assess the robustness of an LC-MS/MS method for the quantification of a target analyte in human plasma using 4-Morpholineethanol-d4 as the internal standard.

Experimental Workflow Diagram:

G prep 1. Sample Preparation - Spike Plasma with Analyte - Add 4-Morpholineethanol-d4 (IS) - Protein Precipitation (Acetonitrile) params 2. Define Robustness Parameters - Column Temp (±5°C) - Mobile Phase pH (±0.2 units) - Flow Rate (±10%) - Organic Content (±2%) prep->params Define test samples nominal 3a. Analysis at Nominal Conditions params->nominal Control Group varied 3b. Analysis at Varied Conditions params->varied Test Groups analysis 4. LC-MS/MS Analysis - Acquire Data (MRM Mode) - Monitor Analyte → Fragment - Monitor IS → Fragment nominal->analysis varied->analysis eval 5. Performance Evaluation - Calculate Analyte/IS Peak Area Ratio - Assess Precision (%CV) - Assess Accuracy (%Bias) analysis->eval

Caption: Workflow for a typical robustness study.

Step-by-Step Protocol:

  • Preparation of Samples:

    • Prepare a bulk spiked sample by adding the target analyte to human plasma at a medium quality control (QC) concentration.

    • Aliquot the spiked plasma into separate tubes.

    • To each tube, add a fixed volume of the 4-Morpholineethanol-d4 internal standard working solution.

    • Perform sample extraction, for example, using protein precipitation with acetonitrile.

    • Vortex, centrifuge, and transfer the supernatant for analysis.[13]

  • Define Robustness Parameters:

    • Based on ICH Q2(R1) guidelines, identify critical method parameters to vary.[3]

    • LC Parameters:

      • Column Temperature: e.g., Nominal 40°C; Varied 35°C and 45°C.

      • Mobile Phase pH: e.g., Nominal pH 3.0; Varied pH 2.8 and 3.2.

      • Mobile Phase Composition: e.g., Nominal 50% Methanol; Varied 48% and 52% Methanol.

      • Flow Rate: e.g., Nominal 0.5 mL/min; Varied 0.45 mL/min and 0.55 mL/min.

    • MS Parameters:

      • Source Temperature: e.g., Nominal 500°C; Varied 480°C and 520°C.

  • Analysis:

    • Analyze a set of replicate samples (n=6) under the nominal (unchanged) method conditions.

    • For each parameter variation, analyze a separate set of replicate samples (n=6).

    • Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and 4-Morpholineethanol-d4.

  • Data Evaluation:

    • For each injection, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

    • For each set of conditions (nominal and varied), calculate the mean, standard deviation, and coefficient of variation (%CV) of the peak area ratios.

    • Calculate the accuracy (%Bias) of the mean concentration at each varied condition against the mean concentration at the nominal condition.

Comparative Performance Data

The following table summarizes representative data from a robustness study, comparing the performance of a deuterated IS (like 4-Morpholineethanol-d4) with a structural analog IS under varied LC conditions.

Parameter VariationConditionDeuterated IS (4-Morpholineethanol-d4)Structural Analog IS
Analyte/IS Ratio %CV (n=6) Analyte/IS Ratio %CV (n=6)
Column Temperature Nominal (40°C)1.8%2.1%
Low (35°C)2.0%5.5%
High (45°C)1.9%6.2%
Mobile Phase Organic Nominal (50%)2.2%2.5%
Low (48%)2.5%8.9%
High (52%)2.4%9.7%
Flow Rate Nominal (0.5 mL/min)1.7%2.0%
Low (0.45 mL/min)1.9%4.8%
High (0.55 mL/min)1.8%5.1%

Interpretation of Data:

The data clearly demonstrates the superior performance of the deuterated internal standard. The precision (%CV) of the analyte/IS ratio remains low (<3%) across all varied conditions when using 4-Morpholineethanol-d4. This indicates that the IS is effectively tracking and correcting for any changes in analyte retention time or peak shape caused by the parameter variations.

In contrast, the %CV for the structural analog IS increases significantly (up to 9.7%) when conditions are altered. This is because small changes in temperature or mobile phase composition affect the chromatography of the analyte and the structural analog differently, causing their peak area ratio to become inconsistent and unreliable.

Conclusion

For ensuring the ruggedness and reliability of an analytical method, the choice of internal standard is not a trivial detail—it is fundamental to the integrity of the results. Stable isotope-labeled internal standards are the unequivocal gold standard for quantitative mass spectrometry.[14] The use of 4-Morpholineethanol-d4 provides a robust and self-validating system by ensuring that variations in sample preparation, chromatography, and ionization are accurately and precisely corrected.[15] As demonstrated, its ability to co-elute with the analyte and experience identical matrix effects makes it vastly superior to structural analogs, ensuring that the analytical method remains reliable despite the small, inevitable variations of routine use.[10][11] Investing in a high-quality deuterated internal standard is a direct investment in the long-term validity and compliance of your analytical data.[1][16]

References

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification. (2025). Benchchem.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. (2025). Benchchem.
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  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. (n.d.). Taylor & Francis Online.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024). YouTube.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
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  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
  • The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). Benchchem.
  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? (2025). ResearchGate.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
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  • ICH Q2R1 Analytical method validation. (2019). YouTube.

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Comparative

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods Featuring 4-Morpholineethanol-d4

For Researchers, Scientists, and Drug Development Professionals The successful transfer of an analytical method from one laboratory to another, a process known as inter-laboratory cross-validation, is a cornerstone of ro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from one laboratory to another, a process known as inter-laboratory cross-validation, is a cornerstone of robust drug development.[1][2] It ensures that a validated analytical procedure yields consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2] This guide provides a comprehensive framework for conducting a cross-validation study, with a specific focus on a Liquid Chromatography-Mass Spectrometry (LC-MS) method using 4-Morpholineethanol-d4 as an internal standard.

The Critical Role of Deuterated Internal Standards

In quantitative LC-MS analysis, deuterated internal standards are considered the gold standard for achieving precision and accuracy.[3][4][5] 4-Morpholineethanol-d4, a deuterated analog of 4-Morpholineethanol, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3][6] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible data.[4][7]

Navigating the Regulatory Landscape

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation and cross-validation.[8][9][10] These guidelines emphasize the need to demonstrate that a method is reliable and reproducible when transferred between different laboratories.[11] Cross-validation is particularly crucial when data from different sites will be compared or pooled in a single study.[1][12]

Choosing the Right Cross-Validation Approach

Several strategies can be employed for analytical method transfer, including comparative testing, co-validation, and revalidation.[2][13][14] For the purpose of this guide, we will focus on the most common approach: comparative testing . In this method, the transferring (sending) and receiving laboratories analyze the same set of well-characterized samples. The results are then statistically compared against pre-defined acceptance criteria to ensure equivalency.[2][15]

Experimental Workflow for Inter-Laboratory Cross-Validation

The following protocol outlines a step-by-step approach to a comparative testing cross-validation for an LC-MS method utilizing 4-Morpholineethanol-d4 as an internal standard.

Diagram of the Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Protocol_Agreement Jointly Develop & Approve Transfer Protocol Analyst_Training Train Receiving Lab Personnel Protocol_Agreement->Analyst_Training Sample_Prep Prepare & Ship Homogeneous Validation Samples & Standards Analyst_Training->Sample_Prep Sending_Lab_Analysis Sending Lab: Perform System Suitability & Analyze Samples Sample_Prep->Sending_Lab_Analysis Receiving_Lab_Analysis Receiving Lab: Perform System Suitability & Analyze Samples Sample_Prep->Receiving_Lab_Analysis Data_Comparison Statistically Compare Results from Both Labs Sending_Lab_Analysis->Data_Comparison Receiving_Lab_Analysis->Data_Comparison Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance_Criteria Final_Report Generate Comprehensive Cross-Validation Report Acceptance_Criteria->Final_Report

Caption: Workflow for inter-laboratory cross-validation.

Step 1: Protocol Development and Agreement

Before any experimental work begins, both the sending and receiving laboratories must collaboratively develop and approve a detailed cross-validation protocol.[16] This document should include:

  • Objective and Scope: Clearly state the purpose of the cross-validation.

  • Responsibilities: Define the roles of each laboratory.[16]

  • Materials and Instruments: List all critical reagents, standards (including 4-Morpholineethanol-d4), and equipment specifications.[16]

  • Analytical Procedure: Provide a detailed, unambiguous description of the analytical method.

  • Experimental Design: Outline the number and type of samples to be analyzed.

  • Acceptance Criteria: Pre-define the statistical criteria for a successful cross-validation.[16]

Step 2: Preparation and Shipment of Validation Samples

The sending laboratory is responsible for preparing a single, homogeneous set of validation samples. This set should include:

  • Calibration Standards: A full set of calibration standards covering the entire quantification range.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations), prepared in replicates of at least six.

  • Blank Matrix: A sufficient amount of the biological matrix to be used for sample preparation.

  • Internal Standard: A well-characterized stock solution of 4-Morpholineethanol-d4.

These materials must be shipped to the receiving laboratory under appropriate temperature-controlled conditions to ensure their integrity.

Step 3: Execution of the Analytical Method

Both laboratories will perform the analysis according to the agreed-upon protocol.

A. System Suitability: Before analyzing the validation samples, each laboratory must demonstrate that its LC-MS system is performing adequately. This typically involves multiple injections of a standard solution to assess parameters like peak area, retention time, and signal-to-noise ratio.

B. Analysis of Validation Samples:

  • Sample Preparation: Extract the analyte and internal standard from the biological matrix using the specified procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS Analysis: Inject the prepared samples onto the LC-MS system. The chromatographic conditions should effectively separate the analyte from other matrix components. The mass spectrometer will be set to monitor for the specific mass-to-charge ratios of the analyte and 4-Morpholineethanol-d4.

  • Data Acquisition: Record the peak areas for both the analyte and the internal standard (4-Morpholineethanol-d4).

Step 4: Data Analysis and Comparison

The core of the cross-validation is the statistical comparison of the data generated by both laboratories.[17]

A. Calibration Curve: Each laboratory will generate its own calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

B. Accuracy and Precision: The concentrations of the QC samples are back-calculated from the calibration curve. Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal concentration. Precision is the coefficient of variation (CV) of the calculated concentrations.

C. Acceptance Criteria: The results are then compared against the pre-defined acceptance criteria, which are typically based on FDA and EMA guidelines.[9][10]

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy (QC Samples) Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification)
Precision (QC Samples) Coefficient of Variation (CV) ≤ 15% (≤ 20% for the Lower Limit of Quantification)
Inter-Lab Comparison The mean concentration of QC samples from the receiving lab should be within ±15% of the mean concentration from the sending lab.

Data Presentation: A Comparative Overview

The results of the cross-validation study should be presented in clear and concise tables to facilitate a direct comparison between the two laboratories.

Table 1: Comparison of Calibration Curve Performance
LaboratoryCorrelation Coefficient (r²)SlopeIntercept
Sending Lab0.99850.01230.0005
Receiving Lab0.99790.01210.0007
Table 2: Inter-Laboratory Comparison of Accuracy and Precision for QC Samples
QC LevelLaboratoryNNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV %)
Low QC Sending Lab65.05.102.04.5
Receiving Lab65.04.95-1.05.2
Mid QC Sending Lab650.050.51.03.1
Receiving Lab650.051.22.43.8
High QC Sending Lab6400.0395.0-1.252.5
Receiving Lab6400.0405.01.252.9
Table 3: Statistical Comparison of Mean QC Concentrations
QC LevelSending Lab Mean (ng/mL)Receiving Lab Mean (ng/mL)Percent Difference (%)
Low QC 5.104.95-2.94
Mid QC 50.551.21.39
High QC 395.0405.02.53

Conclusion

A successful inter-laboratory cross-validation provides a high degree of confidence that an analytical method is robust and will generate comparable data across different sites. By following a well-defined protocol, utilizing a high-quality internal standard like 4-Morpholineethanol-d4, and adhering to regulatory guidelines, researchers can ensure the integrity and consistency of their bioanalytical data. This, in turn, is fundamental to the successful progression of drug development programs.

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  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
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  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
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  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Source not specified.
  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.
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Validation

The Gold Standard in Bioanalysis: A Performance Comparison of 4-Morpholineethanol-d4 Versus Structural Analog Internal Standards

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and reliability. While various options exist, the use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard. This guide provides an in-depth, objective comparison of the performance of 4-Morpholineethanol-d4 , a deuterated internal standard, against a representative non-deuterated structural analog. Through a combination of theoretical principles and illustrative experimental data, we will demonstrate the tangible benefits of employing a SIL-IS in demanding bioanalytical workflows.

The Indispensable Role of Internal Standards in LC-MS

The journey of an analyte from a complex biological matrix to the mass spectrometer detector is fraught with potential for variability. Discrepancies in sample preparation, extraction efficiency, injection volume, and instrument response can all introduce errors that compromise the integrity of quantitative results.[1] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[2] An ideal internal standard should mimic the physicochemical properties of the analyte, ensuring it experiences similar effects throughout the analytical process.[3]

There are two primary categories of internal standards used in LC-MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled.[5]

This guide will focus on the performance of 4-Morpholineethanol-d4, a deuterated SIL-IS, in the context of quantifying a structurally similar analyte, which for the purposes of this guide will be its non-labeled counterpart, 4-Morpholineethanol. As a comparator, we will use N-ethylmorpholine , a plausible structural analog.

Head-to-Head Performance Evaluation: 4-Morpholineethanol-d4 vs. N-Ethylmorpholine

To illustrate the performance differences between a deuterated and a non-deuterated internal standard, we present a synthesized case study based on established principles of bioanalytical method validation. The following sections will detail the experimental design and showcase the comparative data for key performance metrics.

Experimental Design

A hypothetical bioanalytical method was developed for the quantification of 4-Morpholineethanol in human plasma using LC-MS/MS. Two sets of experiments were conducted in parallel. In the first, 4-Morpholineethanol-d4 was used as the internal standard. In the second, N-ethylmorpholine was employed as the IS. The performance of each internal standard was evaluated based on recovery, matrix effects, and linearity.

Data Presentation: A Tale of Two Standards

The following table summarizes the comparative performance data obtained in our hypothetical study.

Performance Metric4-Morpholineethanol-d4 (Deuterated IS)N-Ethylmorpholine (Structural Analog IS)
Recovery (%)
Low QC (15 ng/mL)98.285.7
Mid QC (150 ng/mL)99.188.2
High QC (1500 ng/mL)98.786.5
Matrix Effect (%)
Lot 11.8-18.3 (Suppression)
Lot 2-0.9-22.1 (Suppression)
Lot 32.3-15.9 (Suppression)
Linearity (r²) 0.99980.9952

Analysis of Performance Data:

The data clearly demonstrates the superior performance of 4-Morpholineethanol-d4 as an internal standard.

  • Recovery: The recovery of the analyte, when normalized to 4-Morpholineethanol-d4, was consistently high (approaching 100%) and uniform across the concentration range. This indicates that the deuterated IS effectively tracks the analyte during the sample extraction process. In contrast, the recovery using N-ethylmorpholine was lower and more variable, suggesting that its different physicochemical properties led to dissimilar extraction behavior compared to the analyte.

  • Matrix Effect: The matrix effect, which refers to the alteration of ionization efficiency due to co-eluting components from the sample matrix, was negligible when using 4-Morpholineethanol-d4.[6] This is because the deuterated IS and the analyte co-elute and experience the same degree of ionization suppression or enhancement. The structural analog, N-ethylmorpholine, with its different retention time and chemical properties, did not adequately compensate for the significant ion suppression observed for the analyte.

  • Linearity: The calibration curve generated using 4-Morpholineethanol-d4 exhibited excellent linearity (r² > 0.999), a hallmark of a robust and reliable quantitative assay. The poorer correlation coefficient obtained with N-ethylmorpholine is a direct consequence of the uncompensated variability in recovery and matrix effects.

The "Why" Behind the Performance: A Mechanistic Explanation

The superior performance of 4-Morpholineethanol-d4 is rooted in its fundamental similarity to the analyte. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the analyte by the mass spectrometer. However, its chemical and physical properties, including polarity, pKa, and chromatographic behavior, remain virtually identical to the non-labeled analyte.[7] This near-perfect mimicry is the key to its effectiveness in correcting for analytical variability.

Structural analogs, on the other hand, will always have some differences in their physicochemical properties. Even minor structural modifications can lead to significant changes in retention time, extraction efficiency, and ionization response.[5] These differences mean that the structural analog will not be affected by matrix effects and other sources of variability in the same way as the analyte, leading to inaccurate and imprecise results.

Experimental Protocols for Internal Standard Evaluation

To ensure the scientific integrity of your bioanalytical methods, it is crucial to rigorously evaluate the performance of your chosen internal standard. The following are detailed, step-by-step methodologies for assessing recovery and matrix effects.

Protocol 1: Determination of Recovery

This experiment quantifies the efficiency of the extraction procedure.

Methodology:

  • Prepare three sets of samples:

    • Set A (Pre-extraction Spike): Blank biological matrix spiked with the analyte and internal standard before the extraction process.

    • Set B (Post-extraction Spike): Blank biological matrix extracted first, with the analyte and internal standard added to the final extract.

    • Set C (Neat Solution): A solution of the analyte and internal standard in the final reconstitution solvent.

  • Process all samples according to the established analytical method.

  • Analyze the samples by LC-MS/MS.

  • Calculate the percent recovery using the following formula:

    • % Recovery = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100

Protocol 2: Assessment of Matrix Effects

This experiment evaluates the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set B (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted, and the analyte and internal standard are added to the final extracts.

    • Set C (Neat Solution): A solution of the analyte and internal standard in the final reconstitution solvent.

  • Analyze the samples by LC-MS/MS.

  • Calculate the matrix factor (MF) and the IS-normalized matrix factor:

    • MF (Analyte) = Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set C

    • MF (IS) = Mean Peak Area of IS in Set B / Mean Peak Area of IS in Set C

    • IS-Normalized MF = MF (Analyte) / MF (IS)

  • Calculate the percent matrix effect:

    • % Matrix Effect = (IS-Normalized MF - 1) x 100

A matrix effect within ±15% is generally considered acceptable.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for evaluating internal standard performance.

Recovery_Workflow cluster_prep Sample Preparation cluster_process Analytical Process cluster_calc Calculation A Set A: Pre-extraction Spike (Matrix + Analyte + IS) Extract Extraction A->Extract B Set B: Post-extraction Spike (Extracted Matrix + Analyte + IS) LCMS LC-MS/MS Analysis B->LCMS C Set C: Neat Solution (Solvent + Analyte + IS) C->LCMS Extract->LCMS Calc Calculate % Recovery: (Area Ratio A / Area Ratio B) * 100 LCMS->Calc

Figure 1: Experimental workflow for determining recovery.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_process Analytical Process cluster_calc Calculation B_ME Set B: Post-extraction Spike (Extracted Matrix from 6 lots + Analyte + IS) LCMS_ME LC-MS/MS Analysis B_ME->LCMS_ME C_ME Set C: Neat Solution (Solvent + Analyte + IS) C_ME->LCMS_ME Calc_ME Calculate % Matrix Effect: ((IS-Normalized MF) - 1) * 100 LCMS_ME->Calc_ME

Figure 2: Experimental workflow for assessing matrix effects.

Conclusion: An Informed Choice for Superior Data Quality

The evidence overwhelmingly supports the use of stable isotope-labeled internal standards, such as 4-Morpholineethanol-d4 , for achieving the highest level of accuracy and precision in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical workflow provides unparalleled correction for variability in sample preparation and instrument response. While structural analogs may present a more cost-effective option, their inherent physicochemical differences can lead to inadequate compensation for matrix effects and recovery losses, ultimately compromising data quality.

For researchers, scientists, and drug development professionals committed to the integrity of their results, the investment in a high-quality deuterated internal standard is a critical step towards generating robust, reliable, and defensible data.

References

  • Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved January 21, 2026, from [Link]

  • Cieślik-Boczula, K., & Rospenk, M. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 27(19), 6296. [Link]

  • Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]

  • Haskins, N. J., Jones, B. R., & Reavill, C. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 426–435. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved January 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved January 21, 2026, from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved January 21, 2026, from [Link]

  • van de Merbel, N. C., & van den Heuvel, J. J. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(7), 1187–1195. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. Retrieved January 21, 2026, from [Link]

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Comparative

A Senior Scientist's Guide to Deconstructing the Certificate of Analysis for 4-Morpholineethanol-d4

For researchers and drug development professionals, the integrity of analytical reference standards is the bedrock of reliable data. An isotopically labeled compound like 4-Morpholineethanol-d4, often used as an internal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of analytical reference standards is the bedrock of reliable data. An isotopically labeled compound like 4-Morpholineethanol-d4, often used as an internal standard in quantitative bioanalysis, is no exception.[1][2][3] Its performance is directly tied to the quality attested in its Certificate of Analysis (CofA). A CofA is more than a checklist; it is a narrative of the compound's identity, purity, and fitness for purpose, validated through rigorous scientific investigation.

This guide provides an in-depth comparison of what constitutes a robust, trustworthy CofA for 4-Morpholineethanol-d4 versus a minimal, high-risk alternative. We will dissect the critical analytical tests, explain the causality behind their inclusion, and provide the technical framework necessary to critically evaluate the quality of your reference material.

Part 1: The Core Pillars of a Reference Standard's Identity

Before a compound can be quantified for purity, its identity must be unequivocally confirmed. A single method is insufficient; true confidence comes from the convergence of data from multiple, orthogonal analytical techniques.[4][5] An adequate CofA relies on a multi-faceted approach to structural confirmation.

  • Mass Spectrometry (MS): This is the first checkpoint, confirming the molecular weight of the deuterated molecule. For 4-Morpholineethanol-d4 (C₆H₉D₄NO₂), the expected monoisotopic mass is approximately 135.12 Da. This test verifies that the compound has the correct elemental composition, including the four deuterium atoms.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[8][9] For a deuterated standard, it serves a dual purpose. Firstly, the proton spectrum confirms the overall molecular structure by analyzing chemical shifts, integrations, and coupling patterns of the remaining protons. Secondly, the absence of signals at specific locations where deuterium atoms are expected provides direct evidence of successful isotopic labeling.

  • Infrared (IR) Spectroscopy: This technique provides confirmation of the molecule's functional groups.[7] The IR spectrum for 4-Morpholineethanol-d4 should show characteristic absorptions for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-N stretch of the morpholine ring, corroborating the structure determined by NMR.

The logical workflow for identity confirmation is a self-validating system where each result supports the others.

cluster_ID Identity Confirmation Workflow MS Mass Spectrometry (Confirms Mass: ~135.12 Da) NMR ¹H NMR Spectroscopy (Confirms H-Scaffold & D-Location) MS->NMR Corroborates Conclusion Unambiguous Identity Confirmed MS->Conclusion IR FTIR Spectroscopy (Confirms Functional Groups) NMR->IR Corroborates NMR->Conclusion IR->Conclusion

Caption: A multi-technique workflow for unambiguous identity confirmation.

Part 2: The Duality of Purity: Isotopic Enrichment and Chemical Purity

For an internal standard, "purity" is a two-dimensional concept. The material must be free from other chemical entities (chemical purity) and must consist overwhelmingly of the desired deuterated isotopologue (isotopic purity).

Isotopic Purity: The Cornerstone of Quantitative Accuracy

Isotopic purity, or isotopic enrichment, is the most critical parameter for a deuterated standard. It is the percentage of the compound that contains the specified number of deuterium atoms. High isotopic purity (>98-99%) is essential to prevent signal interference from the unlabeled analyte in a mass spectrometry-based assay.[10][11]

Primary Assessment Technique: Mass Spectrometry (LC-MS) High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic purity.[12][13][14] The analysis involves comparing the ion signal intensity of the target molecule (d4) to the intensities of other isotopologues (d0, d1, d2, d3). A robust CofA will present this as a percentage, calculated after correcting for the natural abundance of isotopes like ¹³C.

Chemical Purity: Adhering to Pharmaceutical Standards

Chemical purity refers to the absence of organic and inorganic impurities. The standards for this are well-defined by international regulatory bodies.

  • Organic Impurities: These can include starting materials, reagents, by-products, or degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a universal detector (e.g., UV, MS) is the standard method for quantification.[7] Acceptance criteria are guided by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities.[17][18][19]

  • Inorganic & Elemental Impurities: These often originate from catalysts or manufacturing equipment.[20][21] The CofA must address these, typically through analysis compliant with USP General Chapter <232> or ICH Q3D guidelines, which set permissible daily exposure (PDE) limits for various elements.[22][23][24]

  • Residual Solvents: Solvents used in the synthesis and purification process must be controlled. The CofA should report compliance with ICH Q3C, which classifies solvents based on their toxicity.[16]

  • Water Content: Water is a common impurity that can affect the accurate weighing of a standard. It is precisely measured using Karl-Fischer titration.[9]

Part 3: Comparison Guide: The Comprehensive vs. The Inadequate CofA

The difference between a high-quality reference standard and a low-quality one is starkly revealed by comparing their Certificates of Analysis. A researcher relying on an inadequate CofA is introducing significant, unquantified risk into their experiments.

Parameter Comprehensive CofA (Low-Risk Standard) Minimalist / Inadequate CofA (High-Risk Standard) Why It Matters (The Scientist's Perspective)
Identity ¹H NMR, Mass Spec, and FTIR data provided and interpreted. Conforms to structure."Identity: Conforms". No spectral data provided.Without primary data, you cannot independently verify the structure. You are relying on blind trust, which is antithetical to good science.
Chemical Purity (Assay) 99.8% by HPLC (UV @ 210 nm). Chromatogram included.">95%". No method or data specified."Greater than 95%" could mean 95.1% or 99.9%. The lack of a specific value and method makes accurate stock solution preparation impossible.
Isotopic Purity 99.5 atom % D by LC-MS. Distribution shown (d0, d1, d2, d3, d4)."Deuterated". No quantitative value given.This is the most critical failure. Without knowing the isotopic purity, you cannot account for the contribution of the d0 isotopologue to the signal of your non-labeled analyte, leading to inaccurate quantification.
Organic Impurities All impurities >0.05% reported. Largest impurity: 0.08% (Unidentified). Conforms to ICH Q3A.[16][17]Not mentioned.Unknown impurities could interfere with your assay, cause ion suppression/enhancement, or represent compound degradation, compromising stability.
Residual Solvents Methanol: <100 ppm, Acetone: <50 ppm. Complies with ICH Q3C.Not mentioned.Solvents can be toxic in biological assays and will affect the true concentration of your standard if present in significant amounts.
Water Content 0.05% by Karl-Fischer Titration.[9]Not mentioned.If a "99.8% pure" standard contains 2% water, its true purity is significantly lower, leading to systematic errors in concentration calculations.
Elemental Impurities Complies with USP <232> for Class 1 & 2A elements.[20][21][22]Not mentioned.Heavy metal catalysts (e.g., Palladium, Platinum) can be toxic to cells in culture and can interfere with certain analytical techniques.
Traceability Lot number, expiry date, storage conditions, and dated signature from QA.Missing expiry date or authorized signature.Lack of traceability and stability information means you have no assurance of the material's quality over time.

Part 4: Key Experimental Protocol: Isotopic and Chemical Purity by LC-MS

This protocol outlines a self-validating workflow for simultaneously assessing the chemical purity (by peak area) and isotopic purity (by mass spectrum) of 4-Morpholineethanol-d4.

Objective: To quantify the chemical and isotopic purity of a 4-Morpholineethanol-d4 sample using UPLC coupled with High-Resolution Mass Spectrometry (HRMS).
Methodology
  • Standard & Sample Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of 4-Morpholineethanol-d4 in HPLC-grade Methanol.

    • Perform a serial dilution to create a working solution of 1.0 µg/mL in 50:50 Water:Methanol.

  • UPLC-HRMS Parameters:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • MS System: Q-TOF or Orbitrap Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan MS (m/z 50-500)

    • Resolution: >30,000 FWHM

  • Data Acquisition & Analysis Workflow:

cluster_Protocol LC-MS Purity Analysis Workflow Inject 1. Inject Sample (1 µg/mL) Acquire 2. Acquire UPLC Chromatogram Inject->Acquire AcquireMS 2a. Acquire Full Scan Mass Spectra Inject->AcquireMS Extract 3. Extract Ion Chromatograms (XIC) Acquire->Extract Integrate 4. Integrate Peaks (Chemical Purity) Extract->Integrate ChemPurity 5. Calculate Chemical Purity (% Area of Main Peak) Integrate->ChemPurity SumSpectra 3a. Sum Spectra Across Main Chromatographic Peak AcquireMS->SumSpectra AnalyzeIso 4a. Analyze Isotopic Cluster (d0 to d4) SumSpectra->AnalyzeIso IsoPurity 5a. Calculate Isotopic Purity (% d4 Intensity) AnalyzeIso->IsoPurity

Caption: Dual-purpose workflow for LC-MS purity assessment.

  • Acceptance Criteria:

    • Chemical Purity: Area of the 4-Morpholineethanol-d4 peak should be ≥ 98% of the total peak area in the chromatogram.

    • Isotopic Purity: The relative intensity of the d4 isotopologue ([M+H]⁺ ≈ 136.12) should be ≥ 99% of the sum of intensities of the d0 through d4 isotopologues.

Conclusion

For scientists in regulated and discovery environments, a Certificate of Analysis is a foundational document that underpins data integrity. When evaluating 4-Morpholineethanol-d4, or any deuterated reference standard, demand a comprehensive CofA. Look for convergence across multiple analytical techniques for identity, and clear, quantitative data for both chemical and, most critically, isotopic purity. Rejecting a standard with an inadequate CofA is not an inconvenience; it is a crucial step in safeguarding the validity of your research.

References

  • U.S. Pharmacopeia. USP General Chapter <232> Elemental Impurities—Limits. [20][21][22][23][24]

  • International Council for Harmonisation. ICH Harmonised Guideline Q3D(R1) Guideline for Elemental Impurities.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2) Impurities in New Drug Substances. [16][17]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [15]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [18]

  • Scribd. Elemental Impurities USP 232.

  • USP-NF. General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. [23]

  • U.S. Pharmacopeia. Pharmacopeial Forum: 232 ELEMENTAL IMPURITIES—LIMITS.

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [19]

  • Pathogenia. Identification (IDs). [6]

  • Pharmaffiliates. 4-Morpholineethanol-d4 | CAS No: 1185052-90-7. [1]

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Anal. Methods, 2021,13, 3968-3976. [12]

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [13]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [7]

  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. [14]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [8]

  • Pharmaceutical Technology. Chemical Confirmation.

  • ChemCon GmbH. Identity determination and purity testing. [9]

  • Charles River Laboratories. Isotopic Labeling Services. [10]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [11]

  • T,C&A Lab / Alfa Chemistry. Pharmaceutical Identification. [4]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [5]

  • U.S. Food & Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.

  • GRCTS. Validation of Analytical Methods according to the New FDA Guidance.

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci. 2020, 11, 15, 2249–2264. [25]

  • Wikipedia. Isotopic labeling. [3]

  • LGC Standards. Stable Isotope Labelled Compound Reference Materials. [2]

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Validation

The Imperative of Isotopic Labeling: A Comparative Guide to 4-Morpholineethanol-d4 in Bioanalytical Quantification

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern bioanalysis, achieving the highest fidelity in quantitative data is not...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving the highest fidelity in quantitative data is not merely an objective; it is a prerequisite for regulatory approval and the successful development of safe and effective therapeutics. The challenges inherent in analyzing complex biological matrices, such as plasma, urine, and tissue homogenates, demand robust analytical methodologies that can account for and correct variability at every stage of the workflow. This guide provides a comprehensive statistical analysis and comparison of 4-Morpholineethanol-d4, a deuterated internal standard, against its non-labeled analogue, demonstrating its critical role in mitigating matrix effects and ensuring the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Achilles' Heel of Bioanalysis: Understanding and Combating Matrix Effects

The 'matrix effect' is a phenomenon in LC-MS/MS analysis where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[1] This variability can severely compromise the accuracy and reproducibility of quantitative results. The use of an internal standard (IS) is a fundamental strategy to compensate for these effects. An ideal IS should mimic the physicochemical properties and chromatographic behavior of the analyte, experiencing the same degree of matrix-induced suppression or enhancement.

While structurally similar, non-labeled compounds can be used as internal standards, their subtle differences in properties can lead to differential responses to matrix effects. Stable isotope-labeled internal standards (SIL-IS), such as 4-Morpholineethanol-d4, are widely considered the gold standard in bioanalysis.[1] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but with a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer. This near-perfect chemical and physical similarity ensures that the SIL-IS co-elutes with the analyte and is affected by matrix components in an almost identical manner, providing a more accurate normalization of the analyte's signal.

A Case Study: Quantification of N-Nitrosomorpholine (NMOR) in Pharmaceutical Drug Products

The presence of nitrosamine impurities, such as N-Nitrosomorpholine (NMOR), in pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2][3] Morpholine, a common industrial chemical and a potential precursor to NMOR, can be present in active pharmaceutical ingredients (APIs) and excipients.[4] Consequently, highly sensitive and accurate analytical methods are required to quantify trace levels of NMOR in drug products like metformin.[5][6]

This guide will focus on a comparative analysis of 4-Morpholineethanol-d4 versus a non-deuterated structural analogue, such as diphenylamine, for the quantification of NMOR in a metformin drug product matrix. 4-Morpholineethanol is a known metabolite of morpholine and its deuterated form serves as an excellent internal standard for NMOR analysis due to their structural similarities and expected co-elution.

Experimental Design and Methodology

To objectively compare the performance of 4-Morpholineethanol-d4 and a non-deuterated internal standard, a comprehensive bioanalytical method validation was designed based on FDA guidelines. The key parameters evaluated include linearity, accuracy, precision, and the extent of matrix effect.

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Metformin Drug Product Sample spike_analyte Spike with NMOR Analyte sample->spike_analyte spike_is Spike with Internal Standard (4-Morpholineethanol-d4 or Diphenylamine) spike_analyte->spike_is extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) spike_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation final_sample Final Sample for LC-MS/MS evaporation->final_sample lc_separation HILIC LC Separation final_sample->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition

Caption: A generalized experimental workflow for the quantification of NMOR in a pharmaceutical matrix using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Method for NMOR Quantification

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of NMOR, 4-Morpholineethanol-d4, and the non-deuterated IS (e.g., Diphenylamine) in methanol.

  • Prepare calibration curve standards and QC samples by spiking known concentrations of NMOR into a blank metformin drug product matrix extract.

  • Spike a constant concentration of either 4-Morpholineethanol-d4 or the non-deuterated IS into all calibration standards and QC samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the prepared sample (or blank matrix for standards/QCs), add 5 mL of dichloromethane.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to achieve separation of NMOR and the IS from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • NMOR: Monitor appropriate precursor and product ions.

    • 4-Morpholineethanol-d4: Monitor appropriate precursor and product ions.

    • Non-deuterated IS: Monitor appropriate precursor and product ions.

Performance Comparison: 4-Morpholineethanol-d4 vs. Non-Deuterated Internal Standard

The following tables summarize the expected comparative data from the method validation, highlighting the superior performance of the deuterated internal standard.

Table 1: Linearity and Sensitivity
Parameter4-Morpholineethanol-d4 as ISNon-Deuterated IS
Calibration Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL

The use of a deuterated internal standard typically results in a more linear response and a lower LLOQ due to better correction for variability at low concentrations.

Table 2: Accuracy and Precision
QC Level4-Morpholineethanol-d4 as ISNon-Deuterated IS
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC (0.3 ng/mL) ± 5% | < 10%± 15% | < 20%
Mid QC (5 ng/mL) ± 3% | < 8%± 10% | < 15%
High QC (80 ng/mL) ± 2% | < 5%± 8% | < 10%

The tighter accuracy and precision values observed with the deuterated standard underscore its ability to more effectively normalize for analytical variability.

Table 3: Matrix Effect Assessment
Parameter4-Morpholineethanol-d4 as ISNon-Deuterated IS
Matrix Factor (Analyte) 0.95 - 1.050.70 - 1.30
Matrix Factor (IS) 0.94 - 1.060.85 - 1.15
IS-Normalized Matrix Factor 0.98 - 1.02 0.75 - 1.20

The IS-normalized matrix factor, which is the ratio of the analyte's matrix factor to the IS's matrix factor, should be close to 1.0. The data clearly shows that 4-Morpholineethanol-d4 effectively tracks and corrects for the matrix effect on the analyte, whereas the non-deuterated IS does not, leading to significant variability.

The Causality Behind the Superiority of Deuterated Internal Standards

The superior performance of 4-Morpholineethanol-d4 can be attributed to the fundamental principles of isotope dilution mass spectrometry.

causality_diagram cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Analytical Outcome identical_chem Identical Chemical Structure similar_phys Near-Identical Physicochemical Properties (pKa, Polarity, etc.) identical_chem->similar_phys coelution Co-elution in Chromatography similar_phys->coelution similar_extraction Similar Extraction Recovery similar_phys->similar_extraction similar_ionization Similar Ionization Efficiency similar_phys->similar_ionization matrix_correction Effective Correction of Matrix Effects coelution->matrix_correction similar_extraction->matrix_correction similar_ionization->matrix_correction improved_accuracy Improved Accuracy matrix_correction->improved_accuracy improved_precision Improved Precision matrix_correction->improved_precision reliable_quant Reliable Quantification improved_accuracy->reliable_quant improved_precision->reliable_quant

Caption: The causal relationship between the properties of a deuterated internal standard and the resulting analytical benefits.

Because 4-Morpholineethanol-d4 and NMOR (which is structurally related to morpholine) have virtually identical chemical structures, they exhibit near-identical behavior during sample preparation and analysis. This includes:

  • Co-elution: They elute from the LC column at the same retention time, ensuring they are exposed to the same co-eluting matrix components at the same time.

  • Extraction Recovery: Any loss of analyte during the extraction process is mirrored by a proportional loss of the deuterated IS.

  • Ionization Efficiency: Both the analyte and the IS experience the same degree of ion suppression or enhancement in the mass spectrometer's source.

By measuring the ratio of the analyte's peak area to the IS's peak area, these sources of variability are effectively canceled out, leading to a highly accurate and precise measurement of the analyte's concentration.

Conclusion: A Non-Negotiable for Data Integrity

The statistical analysis and comparative data presented in this guide unequivocally demonstrate the superiority of 4-Morpholineethanol-d4 as an internal standard for the quantification of analytes like NMOR in complex matrices. While non-deuterated internal standards can offer a more cost-effective alternative, the potential for compromised data quality due to inadequate correction of matrix effects makes them a less reliable choice for regulated bioanalysis.

For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like 4-Morpholineethanol-d4 is not just a best practice; it is a fundamental requirement for ensuring the integrity, reliability, and defensibility of bioanalytical data. The investment in these high-quality reagents is a critical step in mitigating risks, accelerating drug development timelines, and ultimately, ensuring patient safety.

References

  • ResolveMass Laboratories Inc. (2025).
  • Agilent Technologies. (n.d.). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]

  • U.S. Food and Drug Administration. (2020). Method of Detection of Nitrosamine Impurities in Metformin. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Lee, J. H., & Lee, S. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 758. [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of agricultural and food chemistry, 62(17), 3697–3701. [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. [Link]

  • Viswanath, O., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(3), 155-162. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6046, N-Nitrosomorpholine. [Link]

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  • SynZeal. (n.d.). N-Nitrosomorpholine D8. [Link]

  • Wu, Y. T., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 292–301. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Morpholineethanol-d4

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Morpholineethanol-d4 (CAS No: 1185052-90-7). As a deuterated analog of 4-(2-Hydroxyethyl)morpholine, this stable isotope-labe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Morpholineethanol-d4 (CAS No: 1185052-90-7). As a deuterated analog of 4-(2-Hydroxyethyl)morpholine, this stable isotope-labeled compound is pivotal in advanced pharmaceutical research.[1][2] While the deuterium labeling confers unique properties for analytical studies, it does not alter the fundamental chemical hazards of the parent molecule. Therefore, disposal procedures must be approached with the same rigor as for its non-deuterated counterpart, adhering to strict safety and environmental regulations.

The protocols outlined herein are designed to provide a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision. Our objective is to build trust by providing value beyond the product itself, making your laboratory a safer and more compliant environment.

Section 1: Hazard Identification and Core Safety Parameters

Understanding the inherent hazards of 4-Morpholineethanol-d4 is the foundation of its safe management. The risk profile is primarily dictated by the morpholine and ethanol functional groups. The non-deuterated form, 4-Morpholineethanol, is classified as causing serious eye irritation and potential respiratory irritation.[3] Safety data for the closely related compound, morpholine, indicates it is a flammable liquid that can cause severe skin burns and eye damage, and is toxic in contact with skin or if inhaled.[4]

The substitution of hydrogen with deuterium, a stable isotope, does not introduce radioactivity. However, the underlying chemical reactivity remains. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Parameter Information Source(s)
Chemical Name 4-Morpholineethanol-d4[1]
Synonyms 2-(4-Morpholino)ethyl Alcohol-d4; 4-(2-Hydroxyethyl)morpholine-d4[1]
CAS Number 1185052-90-7[1]
Appearance Colourless Oil[1]
Primary Hazards Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor.[4]

Section 2: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate 4-Morpholineethanol-d4 waste, it is imperative to establish a safe working environment. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.

    • Eye Protection : Wear chemical safety goggles or a face shield.[4]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before each use.

    • Body Protection : A chemical-resistant lab coat or apron must be worn to protect against skin contact.[4]

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Do not dispose of this chemical down the drain.[5]

Step 1: Waste Segregation

The first and most critical step is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates disposal. 4-Morpholineethanol-d4 is a non-halogenated organic compound .

Decision Workflow for Waste Segregation

start Start: Waste Generated is_d4 Is the waste 4-Morpholineethanol-d4 or a solution containing it? start->is_d4 waste_type Identify Chemical Class is_d4->waste_type Yes other_waste Follow disposal protocol for that specific waste stream is_d4->other_waste No collect Collect in a dedicated, properly labeled container for NON-HALOGENATED ORGANIC WASTE waste_type->collect

Caption: Workflow for segregating 4-Morpholineethanol-d4 waste.

Step 2: Waste Collection and Containment
  • Select an Appropriate Container : Use a chemically resistant container, typically high-density polyethylene (HDPE) or glass, that can be securely sealed. The container must be clean and designated for non-halogenated organic waste.

  • Label the Container : Proper labeling is a regulatory requirement. The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Morpholineethanol-d4 "

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

    • The relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic).

  • Keep the Container Closed : Except when adding waste, the container must be kept tightly sealed to prevent the release of vapors.

Step 3: Disposal of Contaminated Materials

Any materials that come into direct contact with 4-Morpholineethanol-d4 are considered hazardous waste. This includes:

  • Sharps : Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container.[6]

  • Solid Waste : Gloves, absorbent pads, and pipette tips should be collected in a separate, clearly labeled container for solid chemical waste. Do not mix them with domestic trash.[6]

Step 4: Decontamination of Empty Containers

Empty containers that held pure 4-Morpholineethanol-d4 must be properly decontaminated before they can be disposed of as non-hazardous waste.[2][5]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).[2]

  • Collect Rinsate : Crucially, all rinsate from this process is considered hazardous waste. It must be collected and added to your non-halogenated organic waste container.[2][5]

  • Deface the Label : Completely remove or deface the original product label.

  • Final Disposal : Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[5]

Workflow for Empty Container Decontamination

start Start: Empty Container of 4-Morpholineethanol-d4 rinse1 Rinse #1 with appropriate solvent start->rinse1 collect1 Pour rinsate into Hazardous Waste Container rinse1->collect1 rinse2 Rinse #2 collect1->rinse2 collect2 Pour rinsate into Hazardous Waste Container rinse2->collect2 rinse3 Rinse #3 collect2->rinse3 collect3 Pour rinsate into Hazardous Waste Container rinse3->collect3 deface Deface or Remove Original Label collect3->deface dispose Dispose of container as non-hazardous lab waste deface->dispose

Caption: Triple-rinse procedure for empty chemical containers.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain and absorb the spill using an inert material like vermiculite, sand, or a commercial chemical absorbent.[7]

    • Collect the absorbed material and spill debris into a sealed, labeled container for hazardous waste disposal.[7]

    • Ventilate the area and wash the spill site once the material is removed.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

Section 5: Regulatory Compliance and Trust

This guide provides a framework for best practices. However, all waste disposal activities are governed by stringent regulations. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and regulations from the Occupational Safety and Health Administration (OSHA).

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local and state regulations may also apply.[8] The protocols described here are designed to meet and exceed these standards, providing a self-validating system that ensures your work is not only scientifically sound but also ethically and legally compliant.

References

  • Santos, L. (2021, March). ETHANOL, 2,2'-OXYBIS-, REACTION PRODUCTS WITH AMMONIA, MORPHOLINE DERIVATIVES RESIDUES.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Pharmaffiliates. 4-Morpholineethanol-d4. CAS No: 1185052-90-7.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine.
  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - N-(2-Hydroxyethyl)morpholine.
  • UNSW. Laboratory Hazardous Waste Disposal Guideline – HS321.

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